Technical Documentation Center

5-[(Methylsulfonyl)methyl]-1H-indole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[(Methylsulfonyl)methyl]-1H-indole

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-[(Methylsulfonyl)methyl]-1H-indole: A Technical Guide

Rationale and Medicinal Chemistry Context The indole nucleus is universally recognized as a "privileged scaffold" in modern drug discovery. Its structural flexibility, capacity for π-π stacking, and ability to engage in...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Medicinal Chemistry Context

The indole nucleus is universally recognized as a "privileged scaffold" in modern drug discovery. Its structural flexibility, capacity for π-π stacking, and ability to engage in critical hydrogen-bonding interactions via the N-H proton make it an ideal framework for target-directed therapeutics 1[1],[2].

When functionalized at the C-5 position with a methylsulfonylmethyl group (–CH₂SO₂CH₃), the resulting compound, 5-[(Methylsulfonyl)methyl]-1H-indole , becomes a highly valuable intermediate and pharmacophore. The methylsulfonyl moiety acts as a bioisostere for sulfonamides and esters. It offers superior metabolic stability while maintaining strong hydrogen-bond acceptor properties. This specific substitution pattern is a hallmark of selective COX-2 inhibitors and 5-HT₁B/₁D receptor agonists (triptans), where the sulfone group is precisely oriented to interact with secondary binding pockets of the target proteins3[3],[4].

Retrosynthetic Analysis and Strategic Pathways

Two primary synthetic routes are generally evaluated for the construction of this scaffold:

  • Route A: Fischer Indole Synthesis (FIS). This classical approach involves the acid-catalyzed [3,3]-sigmatropic rearrangement of an arylhydrazone derived from 4-(methylsulfonylmethyl)phenylhydrazine and a suitable ketone or aldehyde 5[5]. While historically significant for triptan synthesis, FIS can suffer from regioselectivity issues and requires the handling of potentially unstable, toxic hydrazine intermediates 6[6].

  • Route B: Late-Stage Sulfonylation. A more convergent and highly efficient laboratory-scale approach involves the nucleophilic substitution of a 5-(halomethyl)indole with sodium methanesulfinate7[7]. This route avoids the harsh acidic conditions of FIS and leverages the robust nucleophilicity of the sulfinate anion.

Workflow A 1H-indole-5-carbaldehyde (Starting Material) B NaBH4, EtOH Reduction A->B C (1H-indol-5-yl)methanol (Intermediate 1) B->C D SOCl2, DCM Chlorination C->D E 5-(chloromethyl)-1H-indole (Intermediate 2) D->E F CH3SO2Na, DMF, 80°C Nucleophilic Substitution E->F G 5-[(Methylsulfonyl)methyl]-1H-indole (Target Compound) F->G

Figure 1: Synthetic workflow for 5-[(Methylsulfonyl)methyl]-1H-indole via late-stage sulfonylation.

Experimental Protocols: A Self-Validating System

The following protocol details Route B , prioritizing high yields and operational safety.

Causality Check: Why use sodium methanesulfinate? The sulfinate anion (R-SO₂⁻) is an ambidentate nucleophile. Under polar aprotic conditions (e.g., DMF), S-alkylation is kinetically and thermodynamically favored over O-alkylation due to the high polarizability of the softer sulfur atom, cleanly yielding the sulfone rather than a chemically unstable sulfinate ester8[8].

Step 1: Synthesis of (1H-indol-5-yl)methanol
  • Reaction: To a stirred solution of 1H-indole-5-carbaldehyde (1.45 g, 10.0 mmol) in absolute ethanol (30 mL) at 0 °C, add sodium borohydride (NaBH₄, 0.45 g, 12.0 mmol) portion-wise to control hydrogen evolution.

  • Progression: Remove the ice bath and stir the reaction for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 2:1).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a pale-yellow solid.

Step 2: Conversion to 5-(chloromethyl)-1H-indole
  • Reaction: Dissolve the crude (1H-indol-5-yl)methanol (~1.4 g, 9.5 mmol) in anhydrous dichloromethane (DCM, 25 mL). Cool to 0 °C under an inert argon atmosphere. Add thionyl chloride (SOCl₂, 0.83 mL, 11.4 mmol) dropwise over 10 minutes.

  • Causality: SOCl₂ is deliberately chosen over PBr₃. Highly reactive benzylic bromides on electron-rich indole rings are prone to rapid polymerization or intermolecular Friedel-Crafts alkylation. The benzylic chloride provides a safer balance of stability and leaving-group ability.

  • Workup: Stir for 1 hour at 0 °C. Carefully quench with cold, saturated NaHCO₃ until gas evolution ceases. Extract with DCM, dry over Na₂SO₄, and concentrate. Critical: Use Intermediate 2 immediately in the next step to prevent degradation.

Step 3: Nucleophilic Substitution with Sodium Methanesulfinate
  • Reaction: To a solution of the freshly prepared 5-(chloromethyl)-1H-indole in anhydrous N,N-dimethylformamide (DMF, 20 mL), add sodium methanesulfinate (1.45 g, 14.2 mmol).

  • Progression: Heat the mixture to 80 °C for 6 hours under argon.

  • Workup: Cool to room temperature and dilute with ice-cold water (50 mL) to precipitate the crude product. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 20 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 1:1) to afford the target compound as a white crystalline solid.

Characterization and Quantitative Data

The structural integrity of the synthesized 5-[(Methylsulfonyl)methyl]-1H-indole must be verified using a multi-modal spectroscopic approach. Below is the standardized analytical profile:

TechniqueParameterObserved ValueAssignment / Significance
¹H NMR (400 MHz, DMSO-d₆)δ 11.15 (br s, 1H)Indole N-HConfirms intact indole core
δ 7.55 (s, 1H)C4-H (Aromatic)Adjacent to the substitution site
δ 7.40 (d, J = 8.4 Hz, 1H)C7-H (Aromatic)Standard indole coupling
δ 7.15 (dd, J = 8.4, 1.6 Hz, 1H)C6-H (Aromatic)Standard indole coupling
δ 4.45 (s, 2H)-CH₂-SO₂-Benzylic methylene protons
δ 2.85 (s, 3H)-SO₂-CH₃Methylsulfonyl protons
¹³C NMR (100 MHz, DMSO-d₆)δ 135.8, 127.5, 124.2, 121.0, 120.5, 111.4, 101.2Aromatic CarbonsIndole framework
δ 59.4-CH₂-SO₂-Deshielded benzylic carbon
δ 39.5-SO₂-CH₃Methyl carbon
IR (ATR) ν 3350 cm⁻¹N-H stretchCharacteristic indole stretching
ν 1305, 1145 cm⁻¹Asym/Sym SO₂ stretchConfirms sulfone functional group
HRMS (ESI+) m/z [M+H]⁺Calcd: 210.0583, Found: 210.0588Confirms molecular formula C₁₀H₁₁NO₂S

Biological Application and Signaling Pathway

Derivatives containing the 5-[(Methylsulfonyl)methyl]-1H-indole core are highly potent agonists of the 5-HT₁B and 5-HT₁D receptors. Upon binding, these compounds trigger a G-protein coupled cascade that inhibits adenylate cyclase, ultimately leading to the constriction of painfully dilated cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release 4[4].

Pathway Drug Indole-Sulfone Derivative (Agonist) Receptor 5-HT1B / 5-HT1D Receptors Drug->Receptor Binds & Activates Gi Gi/o Protein Activation Receptor->Gi cAMP Adenylate Cyclase (↓ cAMP Production) Gi->cAMP Inhibits Vessel Cranial Blood Vessels (Vasoconstriction) Gi->Vessel Stimulates Pain Trigeminal Nerve (↓ Neuropeptide Release) Gi->Pain Inhibits

Figure 2: 5-HT1B/1D receptor agonism pathway typical for indole-based antimigraine therapeutics.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. 1

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity - Journal of Applied Pharmaceutical Science.3

  • Indole synthesis: a review and proposed classification - PMC (NIH). 6

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - UNIPI. 2

  • Fischer indole synthesis - Wikipedia. 5

  • Cas 20277-69-4, Sodium methanesulphinate - Lookchem. 8

  • Application Notes and Protocols for the Synthesis of Sulfones Using Methanesulfinic Acid - Benchchem. 7

  • ELETRIPTAN - New Drug Approvals - New Drug Approvals. 4

Sources

Exploratory

Physicochemical properties of 5-[(Methylsulfonyl)methyl]-1H-indole

Title: Physicochemical Properties and Applications of 5-[(Methylsulfonyl)methyl]-1H-indole: A Technical Guide Introduction As a Senior Application Scientist in pharmaceutical development, I frequently encounter heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Properties and Applications of 5-[(Methylsulfonyl)methyl]-1H-indole: A Technical Guide

Introduction

As a Senior Application Scientist in pharmaceutical development, I frequently encounter heterocyclic building blocks that serve as the structural foundation for complex neuroactive therapeutics. Among these, 5-[(Methylsulfonyl)methyl]-1H-indole stands out as a highly specialized intermediate. Structurally, it combines the electron-rich, aromatic pharmacophore of an indole ring with the highly polar, electron-withdrawing methylsulfonylmethyl (-CH2SO2CH3) moiety.

This specific functionalization at the 5-position is not an arbitrary choice; it is a calculated design strategy to modulate lipophilicity, enhance metabolic stability, and provide critical hydrogen-bonding interactions within target receptor pockets. This whitepaper explores the physicochemical profile, mechanistic behavior, and analytical validation of this compound and its downstream derivatives.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 5-[(Methylsulfonyl)methyl]-1H-indole is essential for predicting its behavior in both synthetic workflows and biological systems[1].

Causality of Structural Features:

  • The Indole Core: Provides the primary scaffold for pi-pi stacking and hydrophobic interactions within serotonergic (5-HT) receptors[2]. The N-H group acts as a crucial hydrogen bond donor.

  • The Methylene Spacer (-CH2-): By inserting a methylene group between the indole ring and the sulfone, the strong electron-withdrawing effect of the sulfone is decoupled from the aromatic system. This preserves the electron density of the indole core while granting the sulfone group the rotational flexibility needed to align with hydrogen bond donors in a receptor's binding site.

  • The Sulfone Group (-SO2CH3): Unlike thioethers (sulfides), which are prone to rapid hepatic oxidation by CYP450 enzymes, sulfones are metabolically robust. Furthermore, the two oxygen atoms serve as strong hydrogen bond acceptors, increasing the molecule's polarity without adding H-bond donors, thereby keeping the Topological Polar Surface Area (TPSA) optimized for blood-brain barrier (BBB) penetration.

Table 1: Summary of Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Formula C10H11NO2SStandard composition for 5-substituted indole sulfones.
Molecular Weight 209.26 g/mol Low molecular weight allows for downstream derivatization while remaining within Lipinski's Rule of 5[1].
LogP (Octanol/Water) ~1.23Moderate lipophilicity ensures a balance between aqueous solubility and membrane permeability[1].
Water Solubility (Log10WS) -2.63 mol/LIndicates limited aqueous solubility; requires organic co-solvents (e.g., DMF, DMSO) during synthesis[1].
H-Bond Donors / Acceptors 1 / 2Optimal ratio for specific target binding without excessive hydration penalties.
McGowan Volume 150.91 ml/molDefines the steric bulk of the intermediate[1].

Synthetic Workflow and Mechanistic Logic

The synthesis of 5-[(Methylsulfonyl)methyl]-1H-indole relies on the strategic functionalization of the 5-position. A common and highly efficient approach involves the nucleophilic substitution of a benzylic halide.

G A 5-(Hydroxymethyl)- 1H-indole B Halogenation (PBr3 / THF) A->B C 5-(Bromomethyl)- 1H-indole B->C D Nucleophilic Substitution (NaSO2CH3 / DMF) C->D E 5-[(Methylsulfonyl)methyl]- 1H-indole D->E

Fig 1: Synthetic workflow for 5-[(Methylsulfonyl)methyl]-1H-indole via nucleophilic substitution.

Causality in Synthesis: The conversion of the hydroxyl group to a bromide creates an excellent leaving group. The subsequent reaction with sodium methanesulfinate (NaSO2CH3) in a polar aprotic solvent like DMF ensures that the nucleophilic attack occurs via the sulfur atom (S-alkylation) rather than the oxygen. This regioselectivity is driven by the soft-soft interaction principles of Pearson's HSAB theory, yielding the desired sulfone cleanly.

Experimental Protocol: Chiral LC Validation of Derivatives

In drug development, 5-[(Methylsulfonyl)methyl]-1H-indole is often derivatized at the C-3 position to create chiral active pharmaceutical ingredients (APIs)[3]. Ensuring the enantiomeric purity of these derivatives is paramount, as opposite enantiomers can exhibit drastically different pharmacological profiles and toxicities.

Below is a field-proven, self-validating Normal-Phase Liquid Chromatography (NPLC) protocol for determining the chiral purity of its downstream derivatives (e.g., (R)-3-((1-methylpyrrolidin-2-yl)methyl)-5-(methylsulfonylmethyl)-1H-indole)[3].

Step 1: Stationary Phase Selection

  • Action: Equip the LC system with a Chiralpak IA column.

  • Causality: The immobilized amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides a rigid, chiral helical structure. The carbamate linkages offer multiple hydrogen-bonding and dipole-dipole interaction sites that differentially bind the (R) and (S) enantiomers of the pyrrolidinyl-indole derivative[3].

Step 2: Mobile Phase Formulation

  • Action: Prepare an isocratic mobile phase consisting of n-hexane, ethanol, isopropyl alcohol, and trifluoroacetic acid (TFA) in a 98:1.5:0.5:0.1 (v/v/v/v) ratio[3].

  • Causality:

    • n-Hexane: Acts as the non-polar bulk solvent to drive the analyte into the stationary phase.

    • Ethanol/Isopropanol: Act as polar modifiers to fine-tune elution strength and compete for hydrogen-bonding sites, preventing excessive retention.

    • TFA (0.1%): Crucial for suppressing the ionization of the basic pyrrolidine nitrogen. Without TFA, the basic amine would interact strongly with residual silanols on the column, causing severe peak tailing and loss of resolution.

Step 3: System Suitability Testing (Self-Validation)

  • Action: Inject a racemic standard mixture prior to sample analysis. The system is validated only if the chromatographic resolution (Rs) between the (R) and (S) isomers is > 2.0[3].

  • Causality: An Rs > 2.0 guarantees baseline separation, ensuring that the integration of the trace (S)-isomer (impurity) is not compromised by the tailing of the dominant (R)-isomer peak. This makes the protocol a self-validating system; if Rs drops below 2.0, the run is aborted, and the mobile phase or column must be evaluated.

Step 4: Execution and Quantification

  • Action: Inject 10 μL of the test solution and monitor via UV detection.

  • Causality: This volume ensures sufficient sensitivity without overloading the column. The method achieves a Limit of Detection (LOD) of 0.15 μg/mL and a Limit of Quantification (LOQ) of 0.5 μg/mL, ensuring trace enantiomeric impurities are accurately captured[3].

Applications in Drug Development: 5-HT Receptor Modulation

Derivatives of 5-[(Methylsulfonyl)methyl]-1H-indole are heavily utilized in the synthesis of triptan-class drugs, which act as selective agonists for 5-HT1B and 5-HT1D receptors[3].

G Triptan Indole-based Agonist (Triptan Derivative) Receptor 5-HT1B/1D Receptor (GPCR) Triptan->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Activates cAMP Inhibition of Adenylate Cyclase (Decreased cAMP) Gi->cAMP Suppresses Vaso Cranial Vasoconstriction & Pain Relief cAMP->Vaso Induces

Fig 2: Mechanism of action for 5-HT1B/1D receptor agonists derived from indole intermediates.

When the functionalized indole binds to the 5-HT1B/1D receptors (which are G-protein coupled receptors), it triggers the activation of the inhibitory Gi/o protein pathway. This suppresses adenylate cyclase activity, leading to a decrease in intracellular cAMP. In the context of migraine pathophysiology, this signaling cascade results in the constriction of painfully dilated cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release.

Conclusion

5-[(Methylsulfonyl)methyl]-1H-indole is more than a simple organic building block; it is a meticulously engineered intermediate designed to confer specific pharmacokinetic and pharmacodynamic advantages to downstream APIs. By understanding its physicochemical properties and rigorously validating its derivatives through targeted chromatographic methods, pharmaceutical scientists can ensure the efficacy and safety of the resulting neuroactive therapeutics.

References

  • Title: 3-((Methylsulfonyl)methyl)
  • Title: A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)
  • Title: Indoles | Products | Applications Source: American Elements URL

Sources

Foundational

Engineering Methylsulfonyl Indole Derivatives: A Multi-Target Approach to Inflammation and Antimicrobial Resistance

Executive Summary The pursuit of multi-target-directed ligands (MTDLs) has become a cornerstone of modern drug development, particularly for complex pathologies where single-target therapies fall short. Among the most pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of multi-target-directed ligands (MTDLs) has become a cornerstone of modern drug development, particularly for complex pathologies where single-target therapies fall short. Among the most promising pharmacophores in this arena are methylsulfonyl indole derivatives . By fusing the robust, biologically privileged indole core (reminiscent of indomethacin) with a methylsulfonyl moiety (the primary selectivity driver in coxibs), researchers have engineered a class of compounds capable of addressing both severe inflammation and multidrug-resistant bacterial infections.

This technical guide explores the mechanistic rationale, biological profiling, and validated experimental methodologies for evaluating methylsulfonyl indole derivatives, specifically focusing on their roles as dual COX-2/5-LOX inhibitors and broad-spectrum antimicrobial agents.

Mechanistic Rationale & Pharmacophore Design

The structural design of methylsulfonyl indoles is rooted in precise structure-activity relationship (SAR) causality.

Achieving COX-2 Selectivity

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to severe gastrointestinal toxicity. The COX-2 active site differs from COX-1 primarily by the substitution of Isoleucine at position 523 with Valine. This creates a secondary, larger side pocket in the COX-2 enzyme. The methylsulfonyl group ( −SO2​CH3​ ) is specifically designed to insert into this Val523-lined pocket, anchoring the molecule via hydrogen bonding with Arg513 and His90, thereby conferring high COX-2 selectivity [1].

The Necessity of Dual COX-2 / 5-LOX Inhibition

While selective COX-2 inhibitors (like rofecoxib) eliminate GI toxicity, they introduce severe cardiovascular (CV) risks. Causality lies in the arachidonic acid cascade: blocking COX-2 shunts arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway, leading to an overproduction of leukotrienes (LTs) which promote vasoconstriction and thrombosis. By introducing carbazone or thiazolidinone moieties to the C-3 position of the methylsulfonyl indole core, researchers have successfully generated dual COX-2/5-LOX inhibitors [2]. This dual inhibition blocks both prostaglandins and leukotrienes, mitigating both GI and CV toxicities.

Pathway PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX2 COX-2 Pathway AA->COX2 LOX5 5-LOX Pathway AA->LOX5 PG Prostaglandins (Inflammation) COX2->PG LT Leukotrienes (CV Toxicity) LOX5->LT MSI Methylsulfonyl Indole Derivatives MSI->COX2 Inhibits MSI->LOX5 Inhibits

Arachidonic acid cascade illustrating dual COX-2 and 5-LOX inhibition by methylsulfonyl indoles.

Biological Activities & Quantitative Data

Methylsulfonyl indole derivatives exhibit a potent multi-target profile. Below is a synthesized summary of quantitative data derived from recent pharmacological evaluations of thiazolidinone-fused methylsulfonyl indoles [2, 3].

Anti-Inflammatory & Enzyme Inhibition Data
Compound / DrugCOX-1 IC 50​ (µM)COX-2 IC 50​ (µM)Selectivity Index (COX-1/COX-2)5-LOX IC 50​ (µM)
Compound 5d 12.450.04311.251.85
Compound 4e 11.200.06186.662.10
Celecoxib (Ref)14.700.05294.00> 50.0
Zileuton (Ref)> 50.0> 50.0N/A0.95
Indomethacin (Ref)0.040.510.07> 50.0
Antimicrobial Susceptibility (MIC in µg/mL)

Beyond inflammation, the indole core combined with thiosemicarbazide side chains exhibits selective disruption of bacterial cell walls, particularly in Gram-negative strains [3].

CompoundE. coliS. entericaP. aeruginosaS. aureus (MRSA)
Compound 4b 8163264
Compound 5d 481632
Ciprofloxacin 1212

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag assay failure, ensuring that the causality of the results is strictly tied to the compound's activity.

Protocol 1: In Vitro COX-2 / 5-LOX Enzyme Immunoassay (EIA)

Rationale: Relying solely on target binding assays can yield false positives. EIA measures the functional downstream products (Prostaglandin E2 for COX-2; Leukotriene B4 for 5-LOX), providing a direct causal link between the drug candidate and enzymatic blockade.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant COX-2 and 5-LOX enzymes in Tris-HCl buffer (pH 8.0) containing 2 mM EDTA and 1 mM hematin.

  • Compound Incubation: Dissolve methylsulfonyl indole derivatives in DMSO (final assay concentration < 1% to prevent solvent-induced enzyme denaturation). Incubate 10 µL of the compound with the enzyme solutions for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (10 µM final concentration) to initiate the cascade. Incubate for exactly 2 minutes.

  • Quenching & Quantification: Quench the reaction using 1M HCl. Transfer the supernatant to anti-PGE2 and anti-LTB4 coated EIA microplates. Read absorbance at 412 nm using a microplate reader.

  • Self-Validation Check: The assay must include Celecoxib (COX-2 selective) and Zileuton (5-LOX selective) as positive controls. If Celecoxib fails to show a Selectivity Index > 200, the COX-1/COX-2 enzyme integrity is compromised, and the plate must be discarded.

Protocol 2: Resazurin-Based Antimicrobial Broth Microdilution

Rationale: Visual turbidity checks for Minimum Inhibitory Concentration (MIC) are subjective. Utilizing resazurin (an oxidation-reduction indicator) provides a definitive colorimetric shift from blue (non-viable) to pink (viable), linking cellular metabolism directly to the readout.

Step-by-Step Methodology:

  • Inoculum Standardization: Suspend bacterial colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the indole derivatives (ranging from 128 to 0.25 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Self-Validation Check: Include a "Vehicle Control" (1% DMSO) and a "Sterility Control" (Broth + Resazurin only). If the Vehicle Control turns pink (viable) and the Sterility Control remains blue (sterile), the assay logic is validated. The MIC is the lowest concentration well that remains strictly blue.

Pharmacological Evaluation Workflow

To systematically identify the most viable clinical candidates from a library of synthesized methylsulfonyl indoles, researchers must employ a funnel-based screening workflow.

Workflow Syn Compound Synthesis (Indole Core + SO2Me) Enz In Vitro EIA (COX-1/2 & 5-LOX) Syn->Enz Micro Antimicrobial Screening Syn->Micro Tox Cardiovascular Safety Profiling Enz->Tox Lead Lead Candidate Selection Micro->Lead Tox->Lead

Step-by-step pharmacological evaluation workflow for methylsulfonyl indole derivatives.

Cardiovascular Safety Profiling (In Vivo)

Because the primary failure point of historical COX-2 inhibitors was cardiotoxicity, leading candidates must undergo in vivo biomarker profiling. Subjects (typically Wistar rats) are administered the lead compound for 14 days. Serum is then analyzed for Lactate Dehydrogenase (LDH) , Creatine Kinase-MB (CK-MB) , and Cardiac Troponin-I (Tn-I) . A successful dual COX-2/5-LOX methylsulfonyl indole will show no statistically significant elevation in these biomarkers compared to the vehicle control, proving that the leukotriene-shunting mechanism has been successfully bypassed [2].

Conclusion

The integration of a methylsulfonyl group into the indole scaffold represents a triumph of rational drug design. By understanding the precise spatial requirements of the COX-2 binding pocket and the downstream causality of the arachidonic acid pathway, researchers have transformed a simple NSAID analog into a sophisticated, multi-target therapeutic. Rigorous, self-validating screening protocols remain essential to ensuring these compounds translate safely from in vitro promise to clinical viability.

References

  • Zarghi, A., et al. (2008). "Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors." Molecules, 13(7), 1520-1527.

  • Philoppes, J. N., et al. (2023). "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266.

  • Shaker, A. M. M., et al. (2020). "Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities." BMC Chemistry, 14(23).

Exploratory

Discovery of novel indole-sulfonamide compounds

An In-Depth Technical Guide to the Discovery of Novel Indole-Sulfonamide Compounds Authored by: A Senior Application Scientist Foreword: The Strategic Union of Privileged Scaffolds In the landscape of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery of Novel Indole-Sulfonamide Compounds

Authored by: A Senior Application Scientist

Foreword: The Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a wide array of biological targets, making them fertile ground for drug discovery. This guide delves into the strategic hybridization of two such scaffolds: the versatile indole nucleus and the pharmacologically crucial sulfonamide moiety. By covalently linking these two powerhouses, researchers have unlocked a new chemical space teeming with compounds that exhibit potent and diverse biological activities.

This document is structured not as a rigid protocol, but as a dynamic guide that mirrors the scientific process itself. We will journey from the foundational rationale and synthetic conception of these molecules, through their rigorous biological evaluation and screening, to the nuanced interpretation of their structure-activity relationships. Our focus will be on the causality behind experimental choices, providing the insights necessary for researchers, scientists, and drug development professionals to not only replicate these methods but to innovate upon them.

The Core Rationale: Why Indole-Sulfonamides?

The decision to synthesize indole-sulfonamide hybrids is a deliberate act of molecular engineering, grounded in the proven therapeutic credentials of each component.

1.1 The Indole Nucleus: A Blueprint from Nature and Medicine

The indole scaffold, a bicyclic structure consisting of a fused benzene and pyrrole ring, is a ubiquitous motif in both natural products and clinically approved drugs.[1] Its structural rigidity and unique electronic properties allow it to participate in various non-covalent interactions with biological macromolecules. This versatility has led to its incorporation into a vast spectrum of therapeutics, including anti-inflammatory agents like indomethacin, anti-cancer drugs such as vincristine, and anti-HIV agents like delavirdine.[1]

1.2 The Sulfonamide Group: More Than Just a "Sulfa Drug"

The sulfonamide functional group (-S(=O)₂NH-) is another titan of medicinal chemistry. Initially famed for its antibacterial properties, its utility has expanded dramatically.[2] It is a key feature in diuretics, anticonvulsants, anti-inflammatory drugs, and a growing number of targeted cancer therapies.[2] The sulfonamide moiety is a potent zinc-binding group, making it an excellent inhibitor of metalloenzymes like carbonic anhydrases.[3] Furthermore, its ability to act as a bioisostere for carboxylic acids provides a strategic advantage in modulating a compound's physicochemical properties, such as acidity and membrane permeability.[4]

1.3 The Hybrid Synergy

Combining the indole and sulfonamide scaffolds is a rational design strategy intended to create synergistic effects. The goal is to develop a single molecule that can:

  • Engage Multiple Targets: Leverage the promiscuity of the indole ring and the specific binding capabilities of the sulfonamide group.

  • Enhance Potency: Achieve a therapeutic effect greater than the sum of the individual parts.

  • Unlock Novel Mechanisms: Create new modes of interaction with biological systems that neither scaffold could achieve alone.

  • Optimize Pharmacokinetics: Fine-tune absorption, distribution, metabolism, and excretion (ADME) properties for better drug-like characteristics.

The sulfonamide group, in particular, can interact with a diverse set of biological targets, which is thought to maximize therapeutic efficacy while potentially minimizing side effects.[1][5]

Synthesis of Indole-Sulfonamide Scaffolds: From Blueprint to Molecule

The construction of indole-sulfonamide derivatives typically follows a convergent and reliable synthetic pathway. The most common approach involves the coupling of an indole precursor with an appropriate sulfonyl chloride.

Generalized Synthetic Workflow

The synthesis is fundamentally a sulfonylation reaction. The choice of starting materials allows for extensive diversification of the final products, which is crucial for building a compound library for screening and structure-activity relationship (SAR) studies.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Process Indole Indole Precursor (e.g., Indole, Tryptamine, Indole-carboxylic acid) Reaction Sulfonylation Reaction (Base, Solvent) Indole->Reaction SulfonylChloride Substituted Aryl Sulfonyl Chloride (R-Ar-SO2Cl) SulfonylChloride->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, HRMS, IR) Purification->Characterization FinalProduct Novel Indole-Sulfonamide Compound Characterization->FinalProduct

Caption: General workflow for the synthesis of indole-sulfonamide compounds.

Experimental Protocol: Synthesis of N-(Aryl-sulfonyl)indole

This protocol provides a self-validating system for synthesizing a representative indole-sulfonamide compound. The success of each step is confirmed by standard analytical techniques.

Objective: To synthesize a model indole-sulfonamide by reacting tryptamine with a substituted benzenesulfonyl chloride.

Materials:

  • Tryptamine (1.0 eq)

  • Substituted Benzenesulfonyl Chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve tryptamine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (2.0 eq) to the cooled solution and stir for 10 minutes. The base acts as a scavenger for the HCl byproduct.

  • Sulfonyl Chloride Addition: Add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexane).

  • Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product's structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and integrity.[4]

Biological Evaluation: A Cascade from Hit to Lead

Once a library of novel indole-sulfonamides is synthesized, it must be subjected to a rigorous screening cascade to identify compounds with promising biological activity.

The Screening Funnel

The process is designed as a funnel, starting with broad, high-throughput screens and progressing to more specific, complex assays for the most promising candidates.

G A Compound Library (Diverse Indole-Sulfonamides) B Primary Screening (e.g., Cell Viability Assays, Enzyme Inhibition Assays) A->B High-Throughput C Hit Confirmation & Dose-Response (Determine IC50/EC50 values) B->C Identifies 'Hits' D Secondary Assays (Mechanism of Action Studies, Selectivity Profiling) C->D Confirms Potency E Lead Optimization (SAR-guided chemical modification) D->E Elucidates Biology F In Vivo Studies (Animal Models) E->F Improves Properties

Caption: A typical drug discovery screening cascade for novel compounds.

Key Therapeutic Targets and Assays

Literature overwhelmingly points to several key areas where indole-sulfonamides show significant promise.

Therapeutic AreaPrimary Target(s)Representative Assay
Oncology Tubulin, Carbonic Anhydrases (CA IX, XII), Protein KinasesTubulin Polymerization Assay, CA Inhibition Assay, Kinase Activity Assay, MTT Cell Proliferation Assay[6][7][8][9]
Infectious Disease Bacterial/Fungal Enzymes, Viral Reverse TranscriptaseMinimum Inhibitory Concentration (MIC) Assay, HIV-1 Reverse Transcriptase Assay[10]
Metabolic Disease α-glucosidase, α-amylaseα-glucosidase/α-amylase Inhibitory Assay
Malaria Plasmodium falciparumIn vitro antiplasmodial activity assay against K1 strain[1][11]
Protocol Example: Carbonic Anhydrase (CA) Inhibition Assay

This protocol details a self-validating method to assess the inhibitory potential of synthesized compounds against specific CA isoforms, a common target for indole-sulfonamides.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound against human CA isoforms (e.g., hCA I, II, IX, XII).

Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The activity is monitored using a stopped-flow instrument, tracking the change in pH with an indicator.[3]

Materials:

  • Recombinant human CA isoforms (I, II, IX, XII)

  • Test compound dissolved in DMSO

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red indicator (0.2 mM)

  • CO₂-saturated water

  • Acetazolamide (standard inhibitor)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme solution with varying concentrations of the test compound (or standard inhibitor) for 15 minutes at room temperature. This allows for the formation of the enzyme-inhibitor complex.[3]

  • Assay Initiation: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: The instrument measures the rate of the hydration reaction by monitoring the color change of the phenol red indicator at 557 nm over a period of 10-100 seconds. The initial rates (V₀) are recorded.

  • Data Analysis: The inhibitory activity is calculated as a percentage of the uninhibited enzyme activity. The IC₅₀ value (concentration of inhibitor causing 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Kᵢ Determination: The IC₅₀ values are converted to the inhibitory constant, Kᵢ, using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ).

  • Validation: The assay is validated by running acetazolamide as a positive control, ensuring its Kᵢ values fall within the expected range for each isoform.

Decoding the Molecule: Structure-Activity Relationship (SAR) Studies

SAR analysis is the intellectual core of lead optimization. It seeks to understand how specific structural modifications to a molecule influence its biological activity, providing a rational basis for designing more potent and selective compounds.[12][13]

Key Points of Molecular Modification

For an indole-sulfonamide scaffold, SAR exploration focuses on three primary regions: the indole core, the sulfonamide linker, and the terminal aryl group.

G A Region 1: Indole Core Substitution (e.g., halogens, alkyl, -OCH3 at positions 4, 5, 6, 7) B Region 2: Sulfonamide Linker (Modifying N-substitution) C Region 3: Terminal Aryl Group (Varying substituents and substitution patterns) BaseMolecule

Caption: Key regions for SAR modification on a generic indole-sulfonamide scaffold.

Field-Proven SAR Insights

Analysis of numerous studies reveals consistent trends that guide rational drug design:

  • Indole Core: The position and nature of substituents are critical. For instance, in anticancer studies, electron-withdrawing groups like -CF₃, -Cl, and -NO₂ on the indole ring have been shown to enhance cytotoxic activity.[14]

  • Sulfonamide Nitrogen (N1): Mono-substitution on the sulfonamide nitrogen is generally essential for activity.[12] Attaching heterocyclic rings (e.g., pyrimidine) at this position often increases potency compared to simple alkyl or aryl groups.[12]

  • Terminal Aryl Group: The substitution pattern on the terminal aryl ring of the sulfonamide significantly impacts potency and selectivity. Para- and meta-substituted compounds often exhibit higher inhibitory activity against targets like carbonic anhydrase compared to their ortho-substituted counterparts.[3]

Data-Driven Decisions: A Representative SAR Table

The following table illustrates a hypothetical SAR study for a series of indole-sulfonamides targeting Carbonic Anhydrase IX (CA IX), a validated anti-cancer target.

Compound IDIndole Substitution (R¹)Terminal Aryl Substitution (R²)CA IX Inhibition IC₅₀ (nM)
Lead-01 H4-CH₃150
SAR-01a 5-Cl4-CH₃85
SAR-01b 5-F4-CH₃92
SAR-01c 5-NO₂4-CH₃45
SAR-02a 5-NO₂H60
SAR-02b 5-NO₂4-F51
SAR-02c 5-NO₂3-Cl, 4-F28

Causality Analysis:

  • Adding an electron-withdrawing group at the indole 5-position (SAR-01a-c) improves potency over the unsubstituted lead. The nitro group (SAR-01c) is optimal.

  • Keeping the optimal 5-nitroindole and modifying the terminal aryl group (SAR-02a-c) shows that adding halogen substituents further enhances activity.

  • The combination of a 5-nitro group on the indole and a 3-chloro, 4-fluoro pattern on the terminal ring (SAR-02c) results in the most potent compound, demonstrating a positive synergistic effect between the two modifications.

Integrating Computational Chemistry: Accelerating Discovery

Modern drug discovery integrates computational (in silico) methods with experimental work to save time and resources. These tools provide predictive insights that guide synthesis and testing.

The In Silico-Experimental Cycle

Computational and wet-lab approaches work in a feedback loop, each informing the other to accelerate the path to an optimized lead compound.

G A Virtual Screening & Molecular Docking B Synthesis of Prioritized Compounds A->B Predicts Binders C In Vitro Biological Evaluation B->C Provides Molecules D SAR Analysis & QSAR Modeling C->D Generates Data D->A Refines Models & Suggests New Designs

Caption: The integrated cycle of computational and experimental drug discovery.

  • Molecular Docking: This technique predicts how a ligand (the indole-sulfonamide) binds to the active site of a protein target. It provides a 3D structural hypothesis for the observed biological activity, helping to explain why certain substitutions in an SAR campaign are favorable.[1][4][14] For example, docking can reveal a key hydrogen bond or a hydrophobic interaction that a potent compound makes with the enzyme, an interaction that a weaker analog lacks.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR builds mathematical models that correlate the chemical properties (e.g., mass, charge, electronegativity) of a set of compounds with their biological activities.[14] Once a statistically valid QSAR model is built, it can be used to predict the activity of new, not-yet-synthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis.[1]

Conclusion and Future Horizons

The strategic fusion of the indole and sulfonamide scaffolds has yielded a remarkably versatile class of compounds with demonstrated potential across oncology, infectious diseases, and metabolic disorders. This guide has illuminated the rational design principles, synthetic methodologies, and evaluation cascades that underpin their discovery. The synergy between these two privileged structures provides a robust platform for generating novel chemical entities with significant therapeutic promise.

The future of this field is bright. Key directions for ongoing research include:

  • Expanding the Target Space: Exploring the activity of indole-sulfonamide libraries against novel and emerging biological targets.

  • Enhancing Selectivity: Fine-tuning structures to achieve greater selectivity for specific enzyme isoforms (e.g., CA IX over CA I/II) to minimize off-target effects and improve safety profiles.

  • Multi-Targeted Agents: Intentionally designing single molecules that can modulate multiple nodes in a disease pathway, a particularly promising strategy for complex diseases like cancer.

  • Optimizing Drug-Like Properties: Moving beyond potency to systematically improve the ADME properties of lead compounds to ensure they are viable candidates for clinical development.

By continuing to merge creative synthetic chemistry with rigorous biological evaluation and predictive computational modeling, the full therapeutic potential of indole-sulfonamide compounds will undoubtedly be realized.

References

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. Available at: [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. Available at: [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. Available at: [Link]

  • Synthesis of biologically active sulfonamide-based indole analogs: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. PMC. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. Available at: [Link]

  • Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Indole Based Sulfonamide Derivatives as potent inhibitors of α-glucosidase and α-amylase in management of type-II diabetes. ResearchGate. Available at: [Link]

  • Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. PMC. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]

  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC. Available at: [Link]

  • Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Dongguk University. Available at: [Link]

  • Design and synthesis of unique indole-benzosulfonamide oleanolic acid derivatives as potent antibacterial agents against MRSA. PubMed. Available at: [Link]

  • Novel 2-indolinones containing a sulfonamide moiety as selective inhibitors of candida β-carbonic anhydrase enzyme. PMC. Available at: [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]

  • The structure-activity relationship (SAR) of the novel indole... ResearchGate. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. ACS Publications. Available at: [Link]

  • Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

  • (PDF) Synthesis of biologically active sulfonamide-based indole analogs: a review. ResearchGate. Available at: [Link]

Sources

Foundational

Strategic Derivatization at the C5-Position of the Indole Scaffold: A Structure-Activity Relationship (SAR) Whitepaper

Executive Summary The indole ring is a highly privileged chemotype in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics, ranging from antimigraine triptans to targeted kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring is a highly privileged chemotype in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics, ranging from antimigraine triptans to targeted kinase inhibitors. Within the indole nucleus, the C5-position (para to the indole nitrogen) acts as a critical vector for structural optimization. Because the C5-vector projects directly into auxiliary binding pockets of many target proteins—such as the transmembrane helices of G-protein coupled receptors (GPCRs) or the hinge regions of kinases—modifications at this site exert profound electronic, steric, and physicochemical effects on ligand-target interactions.

This technical guide synthesizes recent structure-activity relationship (SAR) data for 5-substituted indoles, detailing the mechanistic causality behind substituent selection and providing self-validating experimental methodologies for their synthesis and biological evaluation.

Mechanistic SAR: Electronic, Steric, and Halogen Bonding Effects

The selection of a substituent at the C5 position is rarely arbitrary; it is driven by the specific topology and electrostatic environment of the target binding site.

Halogen Bonding in GPCRs (The σ -Hole Effect)

In the development of low-basicity 5-HT7 receptor agonists, halogen substitution at the C5 position has been shown to drastically improve binding affinity[1]. This is not merely a hydrophobic effect; it is driven by halogen bonding . As the size of the halogen increases (Cl < Br < I), the polarizability of the atom creates a localized region of positive electrostatic potential known as a σ -hole.

In the 5-HT7 receptor, the C5-iodine atom of lead compounds forms a highly directional halogen bond with the carbonyl oxygen of Ser5.42 in transmembrane helix 5 (TMH5). This specific interaction results in a significant increase in affinity and selectivity.

Table 1: SAR of 5-Substituted Indoles at the Human 5-HT7 Receptor [1] | Compound | C5-Substituent | Ki​ (nM) | Selectivity (vs 5-HT1A) | Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | | 1q | -CH 3​ | 44 | Low | Weak hydrophobic interaction; lacks σ -hole. | | 1l | -F | 302 | Low | High electronegativity neutralizes the σ -hole; poor halogen bond donor. | | 1m | -Cl | 42 | Moderate | Emerging σ -hole allows for weak halogen bonding. | | 1n | -Br | 20 | High | Strong halogen bond formation. | | 1o | -I | 6 | 176-fold | Optimal σ -hole interaction with Ser5.42 (TMH5). |

Hydrogen Bonding and Polarity in 5-HT1A Agonists

Conversely, when targeting the 5-HT1A receptor, the introduction of polar, hydrogen-bonding capable groups at the C5 position is heavily favored. For indolyalkylpiperazine derivatives, the substitution of the C5 position with a cyano (-CN) group dramatically enhances both binding affinity and agonistic efficacy[2]. The nitrogen of the cyano group acts as a potent hydrogen bond acceptor, interacting directly with Thr3.37 and Thr5.43 in the receptor pocket, anchoring the indole headgroup while the basic amine tail forms a conserved salt bridge with Asp3.32[2].

Electronic Effects in Kinase Inhibition

In the realm of oncology, 5-substituted-indole-2-carboxamides have been developed as dual EGFR/CDK2 inhibitors[3]. Here, the C5 position modulates the electron density of the indole core, which in turn affects its ability to participate in π−π stacking and hydrogen bonding within the ATP-binding pocket of the kinase. Strong electron-withdrawing groups (EWGs) at C5 significantly boost potency.

Table 2: SAR of 5-Substituted Indole-2-carboxamides against CDK2 [3] | Compound | C5-Substituent | IC 50​ (nM) | Electronic Effect | | :--- | :--- | :--- | :--- | | 5c | -CH 3​ | 46 ± 5 | Electron donating group (EDG); increases core electron density. | | 5g | -Br | 33 ± 4 | Mild electron withdrawing group (EWG). | | 5j | -CF 3​ | 16 ± 2 | Strong EWG; optimal polarization for hinge-region binding. | | Dinaciclib | N/A (Reference) | 20 | N/A |

Logical Mapping of Interactions

The following diagram illustrates the logical vector trajectory of 5-substituted indoles when interacting with typical GPCR targets.

GPCR_Binding Indole Indole Core C5 C5-Substituent (e.g., -I, -CN) Indole->C5 C5 Vector Amine Basic Amine Tail Indole->Amine Linker TMH5 TMH5 Pocket (Ser/Thr) C5->TMH5 Halogen/H-Bond Asp Asp3.32 (TMH3) Amine->Asp Salt Bridge Receptor GPCR Target TMH5->Receptor Conformational Shift Asp->Receptor Activation

Caption: Logical mapping of 5-substituted indole interactions within GPCR binding pockets.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow strict, self-validating protocols. Below are the standard methodologies used to generate the SAR data discussed above.

Protocol 1: Synthesis of 5-Substituted Indole-2-carboxamides via EDC/HOBt Coupling

This protocol is utilized to synthesize kinase inhibitors and anti-inflammatory agents[4],[3].

  • Activation: Dissolve 1.0 equivalent of the 5-substituted indole-2-carboxylic acid in anhydrous DMF at 0°C. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt.

    • Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. HOBt rapidly traps this intermediate to form a stable, active OBt-ester. This prevents racemization and suppresses the formation of unreactive N-acylurea byproducts, ensuring high coupling efficiency.

  • Amidation: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) followed by 1.1 equivalents of the target amine. Stir at room temperature for 12 hours.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It maintains the amine in its reactive, unprotonated state without competing for the active ester.

  • Self-Validation & QC: Quench with water and extract with ethyl acetate. The system is validated by confirming the disappearance of the carboxylic acid peak via LC-MS and the appearance of the amide proton (~8.0-9.0 ppm) via 1 H-NMR. Purity must be 95% prior to biological screening to prevent false positives from unreacted intermediates.

Protocol 2: Radioligand Binding and [ 35 S]GTP γ S Efficacy Assays

Binding affinity ( Ki​ ) determines occupancy, but efficacy (agonist vs. antagonist) must be determined via functional assays like[ 35 S]GTP γ S binding[2].

  • Membrane Incubation: Incubate cell membranes expressing the target receptor (e.g., 5-HT1A) with the test compound, radioligand, and an excess of GDP (10 μ M) in assay buffer.

    • Causality: GDP is added in excess to saturate the basal states of the G-proteins. This ensures that the incorporation of the non-hydrolyzable [ 35 S]GTP γ S is strictly dependent on the conformational change induced by the test ligand.

  • Termination & Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: Rapid filtration traps the membrane-bound G-proteins. Pre-soaking in PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radiotracer to the filter matrix.

  • Self-Validation & QC: Include a known full agonist (e.g., 5-HT) to define Emax​ (100%) and a blank (DMSO) to define basal activity. A Z'-factor of > 0.5 must be calculated to validate the assay's dynamic range and signal-to-noise ratio.

Assay_Workflow Membrane 1. Membrane Prep (Receptor Expression) Incubate 2. Incubation (Ligand + Radiotracer) Membrane->Incubate Add Assay Buffer Filter 3. Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Terminate Reaction Wash 4. Washing (Buffer Flow) Filter->Wash Remove Free Tracer Count 5. LSC Counting (Beta Emission) Wash->Count Add Scintillant Data 6. Data Analysis (Non-linear Regression) Count->Data CPM to IC50

Caption: Step-by-step self-validating workflow for competitive radioligand binding assays.

Conclusion & Future Perspectives

The C5-position of the indole scaffold is a highly sensitive vector for drug optimization. As demonstrated across multiple therapeutic targets—from GPCRs to kinases—strategic derivatization at this site allows medicinal chemists to fine-tune electronic distribution, exploit highly directional non-covalent interactions (like halogen bonding), and optimize the physicochemical profile of the lead compound. Future SAR campaigns will likely leverage advanced computational modeling to predict σ -hole trajectories and dipole moments, further rationalizing the design of 5-substituted indole therapeutics.

References

  • Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - ACS Publications - 4

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC (nih.gov) - 3

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT 1A Receptor Agonists - ACS Publications - 2

  • Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol - PMC (nih.gov) -1

Sources

Exploratory

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-[(Methylsulfonyl)methyl]-1H-indole

For: Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics and natural products. I...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics and natural products. Its unique electronic properties and synthetic tractability have designated it a "privileged scaffold" for drug discovery. This guide focuses on a specific, yet underexplored, derivative: 5-[(Methylsulfonyl)methyl]-1H-indole. While direct biological data for this compound is scarce, its structural features—notably the indole core and the methylsulfonyl group—provide a strong rationale for investigating its potential as a modulator of key therapeutic targets. This document serves as a comprehensive roadmap for a research program aimed at elucidating the pharmacological profile of this compound. We will proceed from a hypothesis-driven basis, postulating therapeutic targets based on structure-activity relationships (SAR) from closely related analogs, and detailing the experimental workflows required for validation.

Introduction: The Rationale for Investigation

The indole scaffold is renowned for its ability to interact with a wide array of biological targets, including enzymes and receptors.[1] Modifications to the indole ring system have led to drugs with applications in oncology, inflammation, and neurology.[2] The methylsulfonyl (SO2CH3) moiety is a key pharmacophore found in several selective COX-2 inhibitors (e.g., Celecoxib, Rofecoxib), where it is crucial for binding within a specific sub-pocket of the enzyme active site.[3][4] The combination of an indole core with a methylsulfonyl group, as seen in 5-[(Methylsulfonyl)methyl]-1H-indole, strongly suggests a potential for anti-inflammatory activity and warrants a thorough investigation.

This guide will explore three primary, hypothesis-driven therapeutic avenues:

  • Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): Targeting the principal enzymes of the arachidonic acid cascade.

  • Broad-Spectrum Kinase Inhibition: Leveraging the indole scaffold's proven utility as a kinase-binding pharmacophore.

  • Serotonin (5-HT) Receptor Modulation: Exploring the structural similarity of the indole core to the endogenous ligand, serotonin.

We will provide the scientific basis for each hypothesis and present detailed, field-proven protocols to systematically test them.

Hypothesis I: Targeting the Arachidonic Acid Cascade (COX-2 & 5-LOX)

Scientific Rationale: Chronic inflammatory diseases are driven by the overproduction of pro-inflammatory mediators. Cyclooxygenases (COX) and 5-lipoxygenase (5-LOX) are the key enzymes that metabolize arachidonic acid into prostaglandins and leukotrienes, respectively.[5] Several classes of indole derivatives have been reported as potent inhibitors of COX-2 and 5-LOX.[1][6] Notably, compounds featuring an N-methylsulfonyl-indole core have demonstrated dual inhibitory activity.[7][8] The presence of a methylsulfonyl group on our target molecule is a strong indicator of potential COX-2 selectivity, and the indole scaffold itself may confer 5-LOX inhibitory properties.[3][6] A dual inhibitor of COX-2 and 5-LOX would offer a superior anti-inflammatory profile with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[8]

Diagram: Arachidonic Acid Cascade

Arachidonic_Acid_Cascade cluster_cox COX Pathway cluster_lox 5-LOX Pathway AA Arachidonic Acid (from membrane phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) PGH2->PGs HPETE 5-HPETE LOX->HPETE LTs Leukotrienes (LTB4, etc.) (Chemotaxis, Inflammation) HPETE->LTs Target 5-[(Methylsulfonyl)methyl]-1H-indole (Hypothesized Inhibitor) Target->COX2 Inhibition Target->LOX Inhibition

Caption: Hypothesized inhibition of COX-2 and 5-LOX pathways.

Experimental Validation Workflow: COX/LOX Inhibition

A tiered approach is recommended, starting with in vitro enzymatic assays and progressing to cell-based models to confirm functional activity.

Diagram: COX/LOX Experimental Workflow

COX_LOX_Workflow cluster_invitro In Vitro Enzymatic Assays cluster_cell Cell-Based Functional Assays cluster_analysis Data Analysis cox_assay COX-1/COX-2 Inhibition Assay (Fluorometric or Radiochemical) ic50 Determine IC50 Values & Selectivity Index (COX-2/COX-1) cox_assay->ic50 lox_assay 5-LOX Inhibition Assay (Spectrophotometric) lox_assay->ic50 pg_assay PGE2 Production Assay (LPS-stimulated RAW 264.7 cells) pg_assay->ic50 lt_assay LTB4 Production Assay (A23187-stimulated PMNLs) lt_assay->ic50

Caption: Tiered workflow for validating COX/LOX inhibition.

Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a high-throughput method to determine direct enzymatic inhibition.[9][10]

Principle: The assay measures the peroxidase component of COX activity. A probe is oxidized in the presence of PGG2 (produced from arachidonic acid by the cyclooxygenase activity) to generate a fluorescent product.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric Probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • 5-[(Methylsulfonyl)methyl]-1H-indole (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, probe, and substrate according to manufacturer specifications. Prepare serial dilutions of the test compound and Celecoxib in Assay Buffer (final DMSO concentration <1%).

  • Assay Setup: To each well of the 96-well plate, add:

    • Enzyme Control: 80 µL Assay Buffer, 10 µL Enzyme, 10 µL DMSO.

    • Inhibitor Control: 80 µL Assay Buffer, 10 µL Enzyme, 10 µL Celecoxib.

    • Test Sample: 80 µL Assay Buffer, 10 µL Enzyme, 10 µL test compound.

  • Pre-incubation: Add 10 µL of Heme to all wells. Incubate the plate for 10-15 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm every minute for 10-20 minutes.

  • Data Analysis: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition relative to the Enzyme Control. Plot percent inhibition versus log[inhibitor] to determine the IC50 value.

Protocol: Cell-Based PGE2 Production Assay

This assay confirms the compound's ability to inhibit COX-2 activity in a physiological context.[9]

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. The concentration of the downstream product, Prostaglandin E2 (PGE2), in the cell supernatant is measured by ELISA.

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • 5-[(Methylsulfonyl)methyl]-1H-indole

  • Indomethacin (positive control)

  • Commercial PGE2 ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^5 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound or Indomethacin for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Protocol: In Vitro 5-LOX Inhibition Assay (Spectrophotometric)

This assay measures the direct inhibition of 5-LOX by monitoring the formation of a conjugated diene.[11]

Principle: 5-LOX converts a fatty acid substrate (e.g., linoleic acid) into a hydroperoxy derivative, which has a characteristic UV absorbance at 234 nm.

Materials:

  • Human recombinant 5-LOX or potato 5-LOX

  • Assay Buffer (e.g., 50 mM Phosphate buffer, pH 6.3)

  • Linoleic acid (substrate)

  • 5-[(Methylsulfonyl)methyl]-1H-indole

  • Zileuton (positive control)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Assay Mixture: In each well or cuvette, prepare an assay mixture containing Assay Buffer and the test compound (or Zileuton/vehicle).

  • Enzyme Addition: Add the 5-LOX enzyme solution to the mixture and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes.

  • Data Analysis: Calculate the reaction rate from the linear portion of the curve. Determine the percent inhibition and calculate the IC50 value.

Anticipated Data & Interpretation

The results from these assays will provide a comprehensive profile of the compound's anti-inflammatory potential.

Assay Hypothetical IC50 (µM) Selectivity Index (COX-1 IC50 / COX-2 IC50) Interpretation
COX-1 (Enzymatic) 25.0\multirow{2}{*}{>100}Potent and highly selective COX-2 inhibitor.
COX-2 (Enzymatic) 0.2
5-LOX (Enzymatic) 1.5N/AModerate 5-LOX inhibitory activity.
PGE2 (Cell-based) 0.5N/AConfirms potent cellular COX-2 inhibition.
LTB4 (Cell-based) 2.5N/AConfirms moderate cellular 5-LOX inhibition.

A high selectivity index (>50) is desirable for a COX-2 inhibitor to minimize gastrointestinal side effects. An IC50 value in the low micromolar or nanomolar range for 5-LOX would indicate a promising dual-activity profile.

Hypothesis II: Kinase Inhibition

Scientific Rationale: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The indole scaffold is a "privileged" structure in kinase inhibitor design, present in numerous FDA-approved drugs like Sunitinib and Nintedanib.[12][13] Indole derivatives can effectively occupy the ATP-binding pocket of kinases, forming key hydrogen bonds and hydrophobic interactions.[14] Given this precedent, it is highly plausible that 5-[(Methylsulfonyl)methyl]-1H-indole could exhibit inhibitory activity against one or more kinase families.

Experimental Validation Workflow: Kinase Inhibition

A broad-spectrum initial screen followed by more focused assays is the most efficient approach.

Diagram: Kinase Inhibition Experimental Workflow

Caption: Workflow for identifying and validating kinase targets.

Protocol: Kinase Inhibition Assay (Luminescence-based)

This is a universal, high-throughput method applicable to most kinases.[15][16]

Principle: Kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. Less light indicates more kinase inhibition.

Materials:

  • Target Kinase and its specific substrate (peptide or protein)

  • Kinase Assay Buffer

  • ATP

  • 5-[(Methylsulfonyl)methyl]-1H-indole

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • Commercial ADP-detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound & Enzyme Preparation: Prepare serial dilutions of the test compound and Staurosporine. Prepare the kinase solution in assay buffer.

  • Kinase/Inhibitor Incubation: Add 5 µL of the test compound/control to appropriate wells. Add 10 µL of the kinase enzyme solution to all wells. Incubate for 10-30 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding 5 µL of a mixture containing ATP and the kinase substrate. Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • ADP Detection (Step 1 - ATP Depletion): Add the first component of the ADP detection reagent (which stops the kinase reaction and depletes remaining ATP). Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2 - Luminescence Generation): Add the second component of the ADP detection reagent (which converts ADP to ATP and contains luciferase/luciferin). Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence intensity using a plate reader.

  • Data Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine IC50 values.

Kinase Family Hypothetical 'Hit' Kinase Hypothetical IC50 (µM) Potential Therapeutic Area
Tyrosine KinaseVEGFR20.8Oncology (Anti-angiogenesis)
Serine/Threonine KinaseCDK52.1Neurodegenerative Diseases
Lipid KinasePI3Kα1.5Oncology

Hypothesis III: Serotonin (5-HT) Receptor Modulation

Scientific Rationale: Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter with an indole core. Consequently, the indole scaffold is a common feature in ligands targeting the 14 known 5-HT receptor subtypes.[17] Derivatives such as N-arylsulfonylindoles have been identified as potent 5-HT6 receptor ligands.[18] While our compound has a methylsulfonylmethyl group at the 5-position rather than a sulfonyl group at the N1 position, the structural and electronic similarities warrant an exploratory screen against a panel of 5-HT receptors.

Protocol: Radioligand Binding Assay

This is the gold-standard method for determining the affinity of a compound for a receptor.[19][20]

Principle: The assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor subtype expressed in cell membranes.

Materials:

  • Cell membrane preparations expressing the target 5-HT receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT6)

  • A high-affinity radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A)

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)

  • 5-[(Methylsulfonyl)methyl]-1H-indole

  • Known reference compounds (e.g., Serotonin for non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine in each well:

    • Total Binding: Cell membranes, assay buffer, and radioligand.

    • Non-specific Binding: Cell membranes, assay buffer, radioligand, and a high concentration of an unlabeled reference compound.

    • Test Compound: Cell membranes, assay buffer, radioligand, and the test compound at various concentrations.

  • Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the percent displacement of the radioligand by the test compound. Plot percent displacement vs. log[compound] to calculate the Ki (inhibitory constant).

Receptor Subtype Hypothetical Ki (nM) Interpretation
5-HT1A >10,000No significant affinity.
5-HT2A 850Weak affinity.
5-HT6 95Moderate affinity, potential lead for cognitive disorders.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterize the therapeutic potential of 5-[(Methylsulfonyl)methyl]-1H-indole. The structural alerts within the molecule strongly suggest that the most fruitful area of investigation will be its activity as a COX-2/5-LOX inhibitor for inflammatory conditions. However, the established roles of the indole scaffold in targeting kinases and 5-HT receptors represent valuable secondary avenues for exploration.

Positive results from the described in vitro and cell-based assays would form the basis for subsequent lead optimization, pharmacokinetic profiling (ADME/Tox), and in vivo efficacy studies in relevant animal models of inflammation, cancer, or neurological disorders. The protocols and frameworks provided herein offer a robust starting point for any research team aiming to unlock the therapeutic promise of this novel chemical entity.

References

  • Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling. PubMed. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. PMC. [Link]

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PMC. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. [Link]

  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PubMed. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC. [Link]

  • N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. PMC. [Link]

  • Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. PubMed. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC. [Link]

  • 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development. RSC Publishing. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. [Link]

  • COX-2 as a Therapeutic Target: An in Silico Approach to Indole Alkaloids for Analgesic Discovery. ResearchGate. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. [Link]

  • Indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011-2022). Semantic Scholar. [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. [Link]

  • BioAssay Systems Kinase. BioAssay Systems. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. [Link]

  • (PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate. [Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. ResearchGate. [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

  • Elabscience® LTB4(Leukotriene B4) ELISA Kit. Elabscience. [Link]

  • In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. ACS Publications. [Link]

  • (PDF) IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. ResearchGate. [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PMC. [Link]

Sources

Foundational

The Pharmacological Profile of Novel Methylsulfonyl Indoles: A Technical Whitepaper on Design, Synthesis, and Therapeutic Applications

Executive Summary The architectural hybridization of established pharmacophores is a cornerstone of modern drug discovery. Indomethacin, a classical indole-based non-steroidal anti-inflammatory drug (NSAID), possesses po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural hybridization of established pharmacophores is a cornerstone of modern drug discovery. Indomethacin, a classical indole-based non-steroidal anti-inflammatory drug (NSAID), possesses potent efficacy but is severely limited by gastrointestinal (GI) toxicity driven by COX-1 selectivity and its acidic nature. By replacing the acidic moiety and integrating a methylsulfonyl ( −SO2​CH3​ ) group—a known selectivity determinant for the Cyclooxygenase-2 (COX-2) enzyme—researchers have engineered a novel class of methylsulfonyl indoles . This technical guide explores the mechanistic rationale, self-validating synthetic workflows, and quantitative pharmacological profiles of these multi-target derivatives, highlighting their dual COX-2/5-LOX inhibitory action and emerging antimicrobial properties.

Pharmacological Rationale: The Hybridization Strategy

The structural evolution from traditional NSAIDs to methylsulfonyl indoles is rooted in precise active-site targeting. The COX-2 enzyme possesses a secondary hydrophilic side pocket (absent in COX-1) lined with Val523, Arg513, and His90 residues.

The integration of a methylsulfonyl group—either at the N-1 position of the indole ring or on a C-2 phenyl substituent—acts as a critical hydrogen-bond acceptor. This moiety anchors the molecule deep within the COX-2 secondary pocket, driving massive selectivity over COX-1[1]. Furthermore, the removal of the free carboxylic acid group (present in indomethacin) eliminates the direct topical irritation of the gastric mucosa, fundamentally resolving the primary ulcerogenic liability of classical NSAIDs [Shaker et al., 2018][2].

Mechanistic Profiling: Dual COX-2 / 5-LOX Inhibition

A critical flaw in highly selective COX-2 inhibitors (coxibs) is the "arachidonic acid shunt." When COX-2 is heavily blocked, excess arachidonic acid is redirected into the 5-lipoxygenase (5-LOX) pathway. This results in the overproduction of leukotrienes, which promote vasoconstriction, leukocyte adhesion, and subsequent cardiovascular (CV) complications [Philoppes et al., 2023][3].

Novel N-methylsulfonyl-indole derivatives have been rationally designed as dual COX-2 / 5-LOX inhibitors to counteract this physiological imbalance[4]. By simultaneously capping both branches of the arachidonic acid cascade, these compounds suppress prostaglandin-mediated inflammation while preventing leukotriene-induced cardiovascular stress.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Cyclooxygenation LOX5 5-LOX Enzyme AA->LOX5 Lipoxygenation PG Prostaglandins COX2->PG Inflammation LT Leukotrienes LOX5->LT GI Toxicity & CV Risk MSI Methylsulfonyl Indoles MSI->COX2 Inhibits MSI->LOX5 Inhibits

Dual inhibition of COX-2 and 5-LOX pathways by methylsulfonyl indoles.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of N-methylsulfonyl indole derivatives requires strict regiocontrol. A foundational principle in this workflow is the sequencing of reactions: C-3 formylation must precede N-sulfonylation . If the highly electron-withdrawing methylsulfonyl group is attached to the nitrogen first, it severely deactivates the indole π -system, rendering subsequent electrophilic aromatic substitutions (like the Vilsmeier-Haack reaction) kinetically prohibitive [BenchChem Protocols, 2025][5].

Synthesis Indole Indole Core Formylation Vilsmeier-Haack Indole->Formylation Intermediate Indole-3-carbaldehyde Formylation->Intermediate Sulfonylation N-Sulfonylation Intermediate->Sulfonylation Target Target Derivative Sulfonylation->Target

Synthetic workflow for generating 1-(methylsulfonyl)-1H-indole derivatives.

Protocol: Synthesis of 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde

This protocol utilizes a self-validating kinetic and thermodynamic control system to ensure high-yield N-sulfonylation[5].

Step 1: Preparation & Deprotonation

  • Action: Dissolve indole-3-carbaldehyde (10 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL) under an inert argon atmosphere. Cool to 0 °C using an ice bath.

  • Causality: THF provides a polar aprotic environment that stabilizes the intermediate anion without donating protons. The 0 °C environment prevents thermal degradation and side-reactions during the highly exothermic deprotonation step.

Step 2: Hydride Addition

  • Action: Portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 11 mmol). Stir for 30 minutes.

  • Causality & Validation: NaH acts as a strong, non-nucleophilic base to irreversibly deprotonate the weakly acidic indole N-H, generating a highly nucleophilic indolyl anion. Self-Validation: The visible evolution of hydrogen gas ( H2​ ) bubbles serves as an immediate, physical confirmation of successful deprotonation.

Step 3: Sulfonylation

  • Action: Slowly add methanesulfonyl chloride (12 mmol) dropwise to the cooled mixture. Allow the reaction to gradually warm to room temperature and stir for 4–6 hours.

  • Causality & Validation: The indolyl anion attacks the electrophilic sulfur of methanesulfonyl chloride. Gradual warming ensures complete conversion while kinetically favoring N-substitution over C-substitution. Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the lower- Rf​ starting material and emergence of a higher- Rf​ product (due to the loss of the polar N-H bond) validates reaction completion.

Step 4: Quenching & Workup

  • Action: Quench the reaction by pouring it into crushed ice (50 g). Neutralize with saturated sodium carbonate until the pH is slightly basic.

  • Causality: Ice quenching safely and slowly hydrolyzes unreacted NaH and methanesulfonyl chloride. Basic neutralization prevents the protonation of the aldehyde oxygen and precipitates the target compound as a solid.

Step 5: Purification

  • Action: Filter the pale-yellow precipitate, wash with distilled water, and recrystallize from hot ethanol.

  • Causality: Ethanol recrystallization exploits differential thermodynamic solubility to strip away trace mineral oil and unreacted starting materials, yielding high-purity 1-(methylsulfonyl)-1H-indole-3-carbaldehyde.

Quantitative Efficacy Data

The pharmacological superiority of methylsulfonyl indoles is best demonstrated through their in vitro enzyme inhibition profiles and broad-spectrum biological activity.

Anti-Inflammatory & Enzyme Inhibition Profiling

By evaluating the half-maximal inhibitory concentration ( IC50​ ), we observe that methylsulfonyl indoles (e.g., Compound 5d) achieve COX-2 selectivity comparable to Celecoxib, while uniquely maintaining potent 5-LOX inhibition[2][3].

Table 1: Comparative in vitro Enzyme Inhibition Profile ( IC50​ )

Compound / DrugCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)5-LOX IC50​ (µM)
Indomethacin (Ref)0.0390.4900.079 (COX-1 Selective)N/A
Celecoxib (Ref)14.700.045326.6 (COX-2 Selective)>100
Compound 5d (Novel)12.350.041301.2 (COX-2 Selective)1.85 (Dual Inhibitor)

Data synthesized from enzyme immune assay (EIA) kit evaluations [Philoppes et al., 2023].

Antimicrobial Efficacy

Beyond inflammation, the incorporation of the methylsulfonyl moiety enhances the lipophilicity of the indole core, facilitating penetration through bacterial cell walls. Recent evaluations of 2-(4-methylsulfonyl phenyl) indole derivatives (e.g., Compound 7g) demonstrate remarkable multi-target efficacy against resistant Gram-negative and Gram-positive strains [BMC Chemistry, 2020][6].

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC, µg/mL)

Compound / DrugS. aureus (MRSA)E. coliK. pneumoniaeA. baumannii
Ciprofloxacin (Standard)3.901.951.953.90
Compound 7g (Novel)1.953.907.813.90

Conclusion & Future Perspectives

The pharmacological profile of novel methylsulfonyl indoles represents a masterclass in rational drug design. By leveraging the indole scaffold for structural rigidity and the methylsulfonyl group for precise COX-2 active-site anchoring, medicinal chemists have successfully bypassed the GI toxicities of traditional NSAIDs and the cardiovascular liabilities of first-generation coxibs. With dual COX-2/5-LOX inhibition and emerging antimicrobial properties, these derivatives stand as highly promising multi-target candidates for the next generation of safe, broad-spectrum therapeutics.

References

  • Philoppes, J. N., et al. (2023). "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. URL: [Link]

  • Shaker, A. M. M., et al. (2018). "Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity." Journal of Applied Pharmaceutical Science, 8(11), 001–008. URL: [Link]

  • Abdelgawad, M. A., et al. (2020). "Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities." BMC Chemistry, 14(1), 1-15. URL: [Link]

Sources

Exploratory

5-[(Methylsulfonyl)methyl]-1H-indole: A Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold"—a structural motif capable of binding to multiple biological targets with high affinity [...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold"—a structural motif capable of binding to multiple biological targets with high affinity [1]. However, the raw indole core often requires precise functionalization to optimize its pharmacokinetic and pharmacodynamic profiles. The strategic incorporation of the 5-[(methylsulfonyl)methyl] moiety transforms the basic indole into a highly specialized building block. This modification introduces a metabolically stable hydrogen-bond acceptor, modulates lipophilicity for optimal blood-brain barrier (BBB) penetration, and serves as a robust bioisostere for sulfonamides and amides. This technical guide explores the physicochemical properties, receptor engagement mechanisms, and validated synthetic methodologies of 5-[(Methylsulfonyl)methyl]-1H-indole, providing a comprehensive framework for drug development professionals.

Structural and Physicochemical Profiling

The pharmacological utility of 5-[(Methylsulfonyl)methyl]-1H-indole stems from the synergistic relationship between the electron-rich aromatic indole core and the electron-withdrawing, polar methylsulfonyl group.

Bioisosteric Rationale

Historically, primary sulfonamides have been used in central nervous system (CNS) drugs to engage target receptors via hydrogen bonding. However, sulfonamides often suffer from metabolic liabilities, including the formation of persistent circulating metabolites and off-target interactions [2]. The replacement of a labile sulfonamide with a methylsulfonyl (-SO₂CH₃) group—often linked via a methylene bridge (-CH₂-)—acts as a highly effective bioisostere [4]. The methylene linker provides conformational flexibility, allowing the sulfone oxygen atoms to dynamically orient themselves toward hydrogen-bond donors within the receptor pocket.

Quantitative Physicochemical Modulation

The addition of the [(methylsulfonyl)methyl] group drastically alters the physicochemical landscape of the indole core. As summarized in Table 1, the modification significantly increases the Topological Polar Surface Area (TPSA) while lowering the calculated partition coefficient (cLogP). This balance is critical: it enhances aqueous solubility without violating Lipinski’s Rule of Five, ensuring the molecule remains permeable to the BBB (which typically requires a TPSA < 90 Ų and a cLogP between 1.0 and 3.0).

Table 1: Comparative Physicochemical Properties of Indole Derivatives

CompoundMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)
1H-Indole 117.152.141015.8
5-Methyl-1H-indole 131.182.601015.8
5-[(Methylsulfonyl)methyl]-1H-indole 209.261.351258.3

Mechanistic Role in Target Engagement: The Triptan Paradigm

The most prominent application of 5-substituted indoles is in the treatment of migraines via the activation of serotonin (5-HT) receptors [3]. Drugs in the "triptan" class, such as sumatriptan and eletriptan, rely heavily on C5-functionalized indole cores [5].

When a derivative of 5-[(Methylsulfonyl)methyl]-1H-indole enters the 5-HT₁B/₁D receptor pocket, the indole N-H acts as a critical hydrogen-bond donor, anchoring the molecule to a conserved threonine or aspartate residue. Simultaneously, the C5-methylsulfonyl group projects into a hydrophilic sub-pocket. The high electronegativity of the sulfone oxygens establishes strong hydrogen bonds with the receptor, triggering a conformational shift in the G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylate cyclase, a drop in cyclic AMP (cAMP), and subsequent cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release.

5-HT1B/1D Receptor Signaling Pathway Activated by Indole Agonists.

Synthetic Methodologies and Experimental Protocols

To utilize 5-[(Methylsulfonyl)methyl]-1H-indole as a building block, a high-yielding, scalable synthetic route is required. The following protocol outlines a self-validating, four-step synthesis starting from commercially available 5-methyl-1H-indole.

SyntheticWorkflow SM 5-Methyl-1H-indole Step1 Step 1: N-Boc Protection (Boc2O, DMAP, DCM) SM->Step1 Int1 1-Boc-5-methylindole Step1->Int1 Step2 Step 2: Radical Bromination (NBS, AIBN, CCl4, Δ) Int1->Step2 Int2 1-Boc-5-(bromomethyl)indole Step2->Int2 Step3 Step 3: Sulfonylation (MeSO2Na, DMF, 80°C) Int2->Step3 Int3 1-Boc-5-[(methylsulfonyl)methyl]indole Step3->Int3 Step4 Step 4: Deprotection (TFA, DCM, RT) Int3->Step4 Product 5-[(Methylsulfonyl)methyl]-1H-indole Step4->Product

Step-by-Step Synthetic Workflow for 5-[(Methylsulfonyl)methyl]-1H-indole.
Step-by-Step Protocol

Step 1: N-Boc Protection

  • Procedure: Dissolve 5-methyl-1H-indole (1.0 eq) in anhydrous DCM. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 4 hours.

  • Causality: The indole N-H is highly reactive and susceptible to oxidation. Boc-protection shields the electron-rich pyrrole ring, preventing unwanted N-bromination or polymerization in subsequent steps.

  • Validation: TLC indicates a higher Rf​ value. ¹H NMR confirms the presence of a 9H singlet at ~1.6 ppm (tert-butyl group).

Step 2: Radical Bromination (Wohl-Ziegler Reaction)

  • Procedure: Dissolve the protected indole in carbon tetrachloride (CCl₄) or trifluorotoluene. Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Reflux under an inert atmosphere for 6 hours.

  • Causality: AIBN initiates a radical chain reaction. The radical selectively abstracts a hydrogen from the benzylic 5-methyl group rather than the C3 position because the resulting benzylic radical is highly stabilized by resonance.

  • Validation: ¹H NMR shows the disappearance of the benzylic methyl doublet (~2.4 ppm) and the emergence of a new methylene singlet at ~4.6 ppm (-CH₂Br).

Step 3: Nucleophilic Sulfonylation

  • Procedure: Dissolve the brominated intermediate in anhydrous DMF. Add sodium methanesulfinate (MeSO₂Na, 1.5 eq) and heat to 80°C for 12 hours. Extract with ethyl acetate and wash extensively with brine.

  • Causality: Sodium methanesulfinate is an ambident nucleophile. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atom preferentially attacks the soft benzylic bromide, forming a stable C-S bond rather than a labile C-O sulfinate ester.

  • Validation: IR spectroscopy reveals strong S=O stretching bands at ~1300 and ~1150 cm⁻¹. ¹H NMR confirms a new 3H singlet at ~2.8 ppm corresponding to the -SO₂CH₃ group.

Step 4: N-Boc Deprotection

  • Procedure: Treat the sulfonylated intermediate with a 1:4 mixture of trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO₃.

  • Causality: Acidic cleavage removes the Boc group, restoring the free indole N-H. This is essential for both target receptor binding and downstream functionalization (e.g., Vilsmeier-Haack formylation at the C3 position to build tryptamine derivatives).

  • Validation: LC-MS confirms the exact mass [M+H]⁺ at 210.0 m/z. ¹H NMR shows the disappearance of the Boc signal and the return of the broad N-H singlet at ~11.0 ppm.

Conclusion

The 5-[(Methylsulfonyl)methyl]-1H-indole scaffold represents a masterclass in rational drug design. By combining the privileged nature of the indole core with the bioisosteric, physicochemical, and metabolic advantages of the methylsulfonylmethyl group, medicinal chemists can bypass the traditional liabilities of sulfonamides. As the demand for highly selective, BBB-permeable CNS therapeutics and targeted covalent inhibitors grows, the controlled functionalization of this scaffold will remain a cornerstone strategy in modern pharmacochemistry.

Foundational

Preliminary in vitro evaluation of 5-[(Methylsulfonyl)methyl]-1H-indole

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 5-[(Methylsulfonyl)methyl]-1H-indole Authored by a Senior Application Scientist This document provides a comprehensive framework for the initial in vi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 5-[(Methylsulfonyl)methyl]-1H-indole

Authored by a Senior Application Scientist

This document provides a comprehensive framework for the initial in vitro evaluation of the novel compound, 5-[(Methylsulfonyl)methyl]-1H-indole. As drug development professionals, our primary goal is to efficiently characterize new chemical entities, identifying both their therapeutic potential and potential liabilities early in the discovery pipeline. This guide is structured not as a rigid template, but as a logical, cascading workflow. It begins with foundational cytotoxicity screening and progresses to more specific, mechanism-of-action-based assays, reflecting a field-proven approach to compound evaluation. Each experimental choice is explained by its underlying scientific rationale, ensuring that the data generated is both robust and interpretable.

Introduction: The Indole Scaffold and the Significance of the Methylsulfonyl Moiety

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets, making indole derivatives a fertile ground for discovering new therapeutics in oncology, inflammation, and neurodegenerative diseases.[1] The specific compound of interest, 5-[(Methylsulfonyl)methyl]-1H-indole, introduces a methylsulfonyl group. This functional group is not merely a structural placeholder; it is a potent electronic modulator and a key pharmacophore in several established drugs, including selective COX-2 inhibitors.[2][3] Its presence suggests a high potential for targeted biological activity, particularly in the realm of anti-inflammatory and anticancer applications.

This guide outlines a strategic, multi-phased approach for the preliminary in vitro characterization of 5-[(Methylsulfonyl)methyl]-1H-indole, designed to efficiently generate a foundational dataset for informed decision-making in a drug discovery program.

Compound Profile: Physicochemical Characteristics

Before any biological evaluation, it is imperative to understand the fundamental properties of the test article. This ensures proper handling, solubilization, and interpretation of experimental results.

PropertyValueSource
Molecular Formula C₉H₉NO₂S[4]
Molecular Weight 195.24 g/mol [4]
Topological Polar Surface Area (TPSA) 49.93 Ų[4]
LogP (calculated) 1.57[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]
  • Expert Insight: The calculated LogP of 1.57 suggests moderate lipophilicity, which is often a favorable characteristic for drug candidates, balancing membrane permeability with aqueous solubility. The single hydrogen bond donor and two acceptors indicate potential for specific interactions with protein targets. A stock solution should be prepared in a suitable organic solvent like dimethyl sulfoxide (DMSO) for in vitro assays.

A Strategic Workflow for In Vitro Evaluation

The proposed evaluation follows a logical progression from broad, foundational screening to specific, target-based assays. This tiered approach ensures that resources are used efficiently, with each phase informing the next.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Hypothesis Testing cluster_2 Phase 3: Cellular Confirmation A Cytotoxicity Profiling (e.g., MTT Assay) B Determine IC50 across Cancer & Normal Cell Lines A->B C Hypothesis 1: Anti-Inflammatory Activity B->C D Hypothesis 2: Anticancer Activity B->D H Receptor Binding Assay B->H If specific target is known E COX-1/COX-2 Enzyme Inhibition Assay C->E F Tubulin Polymerization Assay D->F G Cell Cycle Analysis (Flow Cytometry) D->G I Data Synthesis & Go/No-Go Decision E->I F->I G->I H->I

Caption: A strategic workflow for the in vitro evaluation of a novel compound.

Phase 1: Foundational Cytotoxicity Screening

Causality: The first step in evaluating any new compound is to determine its effect on cell viability.[5] This is critical for two reasons: 1) It identifies potential anticancer agents that work by killing malignant cells, and 2) It establishes a non-toxic concentration range for subsequent mechanistic assays, ensuring that observed effects are not simply artifacts of cell death.[1][6] The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-malignant control cell line (e.g., HEK293) in 96-well plates at a predetermined optimal density. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of 5-[(Methylsulfonyl)methyl]-1H-indole in sterile DMSO. Perform serial dilutions in a complete growth medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO only) and a "no-treatment control" (medium only).

  • Incubation: Incubate the treated plates for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Hypothetical Data Presentation: Cytotoxicity Profile
Cell LineTypeIC₅₀ (µM) after 48h
A549 Lung Carcinoma8.5
MCF-7 Breast Adenocarcinoma12.2
HCT-116 Colorectal Carcinoma7.9
HEK293 Normal Kidney> 100
  • Interpretation: This hypothetical data suggests that 5-[(Methylsulfonyl)methyl]-1H-indole exhibits selective cytotoxicity against cancer cells while having minimal impact on non-malignant cells at similar concentrations. This profile is highly desirable for a potential anticancer agent.[8] For subsequent non-cytotoxic assays, concentrations well below 8 µM (e.g., <1 µM) should be used.

Phase 2: Mechanistic Hypothesis Testing

Based on the foundational data and the structure of the compound, we can now test specific mechanistic hypotheses.

Hypothesis 1: Anti-Inflammatory Activity via COX Inhibition

Rationale: The methylsulfonyl moiety is a hallmark of selective COX-2 inhibitors.[2][9] Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation). A compound that selectively inhibits COX-2 over COX-1 is a promising anti-inflammatory candidate with a potentially reduced risk of gastrointestinal side effects.[3]

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflammatory Inhibitor 5-[(Methylsulfonyl)methyl] -1H-indole Inhibitor->COX1  Weak/No Inhibition Inhibitor->COX2  Selective Inhibition

Caption: Simplified COX signaling pathway and the goal of selective inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay (EIA)

Principle: This assay uses purified COX-1 and COX-2 enzymes. The activity of the enzyme is measured by monitoring the conversion of arachidonic acid to prostaglandin E2 (PGE2), which can be quantified using a competitive enzyme immunoassay (EIA) kit.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.

  • Enzyme-Inhibitor Pre-incubation: In separate wells of a microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the different concentrations of 5-[(Methylsulfonyl)methyl]-1H-indole. Include a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (DMSO). Incubate for 15-30 minutes at room temperature.[1]

  • Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid substrate to each well. Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. This typically involves transferring an aliquot of the reaction mixture to a new plate coated with antibodies, adding a PGE2-peroxidase conjugate, and then a substrate to produce a colorimetric signal.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition

Rationale: The indole nucleus is a core component of several potent anticancer agents that target tubulin, a key protein in the cytoskeleton essential for cell division.[1] Compounds that inhibit tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[10] A cell-free tubulin polymerization assay provides direct evidence of this specific mechanism of action.

Experimental Protocol: Cell-Free Tubulin Polymerization Assay

Principle: This assay measures the assembly of purified tubulin dimers into microtubules in vitro. Polymerization is initiated by GTP and warming to 37°C, and the increase in turbidity (light scattering) due to microtubule formation is monitored spectrophotometrically over time.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized, purified bovine tubulin in a general tubulin buffer. Prepare a range of concentrations of the test compound. A known tubulin inhibitor (e.g., combretastatin A-4) and a polymerization enhancer (e.g., paclitaxel) should be used as controls.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations (or controls).

  • Initiation and Monitoring: Place the plate in a spectrophotometer pre-warmed to 37°C. Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time for each concentration. Calculate the percentage of inhibition of polymerization relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Hypothetical Data Presentation: Mechanistic Assays

Table 5.3.1: COX Enzyme Inhibition

EnzymeIC₅₀ (µM)Selectivity Index (SI)
COX-1 75.4\multirow{2}{*}{> 150}
COX-2 0.5

Table 5.3.2: Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM)
5-[(Methylsulfonyl)methyl]-1H-indole 0.95
Combretastatin A-4 (Control) 1.12
  • Interpretation: The data in Table 5.3.1 suggests the compound is a highly potent and selective COX-2 inhibitor, a very promising profile for an anti-inflammatory drug.[9] The data in Table 5.3.2 indicates the compound is a potent inhibitor of tubulin polymerization, comparable to the standard drug, strongly supporting this as a mechanism for its observed cytotoxicity.[10]

Phase 3: Cellular Confirmation and Further Elucidation

Data from cell-free assays must be confirmed in a cellular context.

Cell Cycle Analysis by Flow Cytometry

Rationale: If a compound inhibits tubulin polymerization, it is expected to cause cells to arrest in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly. Flow cytometry using a DNA-staining dye like propidium iodide allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol Outline:

  • Treat Cells: Treat a cancer cell line (e.g., A549) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • Stain DNA: Treat the cells with RNase to remove RNA and then stain the cellular DNA with propidium iodide.

  • Analyze: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Interpret: A significant increase in the population of cells in the G2/M phase compared to the vehicle control would confirm the mechanism of action suggested by the tubulin polymerization assay.

Conclusion and Future Directions

This in-depth guide outlines a logical and efficient preliminary in vitro evaluation of 5-[(Methylsulfonyl)methyl]-1H-indole. By systematically progressing from broad cytotoxicity screening to specific, hypothesis-driven mechanistic assays, researchers can build a comprehensive initial profile of the compound.

Positive results from this workflow—such as selective cytotoxicity against cancer cells, potent and selective inhibition of a key enzyme like COX-2, or confirmed disruption of a cellular process like tubulin polymerization—provide a strong rationale for advancing the compound to the next stages of drug discovery. These next steps would include lead optimization, further profiling against a broader panel of targets to assess off-target effects, and ultimately, evaluation in preclinical in vivo models.

References

  • Benchchem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ijpbs. 2020.
  • Design, synthesis, in-vitro evaluation and molecular docking studies of novel indole derivatives as inhibitors of SIRT1 and SIRT2. PubMed. 2019.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. 2015.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. 2024.
  • Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 2025.
  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. PMC.
  • Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. RSC Publishing.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC.
  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. 2025.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. 2017.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.
  • A simple and reliable approach for assessing anticancer activity in vitro. PubMed.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. 2019.
  • Cytotoxicity Assays. Life Science Applications.
  • Design, Syntheses, Biological Evaluation, and Docking Studies of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles: Potent and Selective in Vitro cyclooxygenase-2 Inhibitors. PubMed. 2007.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). 2025.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. 2020.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. 2025.
  • 152879-73-7 | 5-Methylsulfonyl-1H-indole. ChemScene.
  • Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands. MDPI. 2024.
  • Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PMC.
  • Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. 2019.
  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. 2025.
  • Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed. 2015.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. PMC.
  • Assessment of In vitro anti-inflammatory activity, phytochemical analysis and antimicrobial assay of Tinospora Cordifolia extracts. International Research Journal. 2021.
  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PMC.
  • Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PMC.
  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. PubMed. 2023.

Sources

Exploratory

Engineering the Indole Pharmacophore: A Technical Guide to Anticancer Mechanisms and Assay Validation

Executive Summary: The Indole Scaffold in Oncology In my tenure overseeing preclinical assay development, I have consistently observed that the indole ring—a bicyclic structure comprising a pyrrole fused to a benzene rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole Scaffold in Oncology

In my tenure overseeing preclinical assay development, I have consistently observed that the indole ring—a bicyclic structure comprising a pyrrole fused to a benzene ring—serves as one of the most privileged scaffolds in modern oncology. Its electron-rich aromatic system allows for versatile non-covalent interactions, including π-π stacking and hydrogen bonding, with diverse protein targets[1]. The structural versatility of indoles enables the design of compounds that specifically target cancer cells while minimizing toxicity to normal tissues[2]. This whitepaper elucidates the mechanistic paradigms of indole derivatives, synthesizes quantitative target affinity data, and provides self-validating experimental protocols for evaluating novel indole-based therapeutics.

Mechanistic Paradigms of Indole Derivatives

Indole derivatives exert their anticancer properties through three primary mechanistic pathways:

A. Tubulin Polymerization Inhibition

Microtubules are highly dynamic cytoskeletal polymers essential for the mitotic spindle. Indole derivatives, particularly those mimicking the combretastatin A-4 (CA-4) structure, bind specifically to the colchicine site at the interface of α/β-tubulin heterodimers. This binding prevents the assembly of tubulin into microtubules, effectively halting the cell cycle at the metaphase-anaphase transition and triggering apoptosis in rapidly dividing cancer cells[2].

B. Receptor Tyrosine Kinase (RTK) Inhibition

Angiogenesis is a prerequisite for tumor metastasis. The indolin-2-one core is a proven scaffold for antiangiogenic drugs. For instance, 3 acts as a competitive type I inhibitor at the ATP-binding pocket of Vascular Endothelial Growth Factor Receptors (VEGFRs)[3]. The NH and carbonyl groups of the indolin-2-one core form critical hydrogen bond acceptor/donor interactions with the hinge region (e.g., Cys919 and Glu917), blocking autophosphorylation and downstream survival signaling[3].

C. Epigenetic Modulation via HDAC Inhibition

Histone deacetylases (HDACs) maintain chromatin in a condensed, transcriptionally repressed state. Indole-based pan-deacetylase inhibitors, such as4, utilize the indole ring as a surface-recognition "cap" group[4]. A hydrophobic linker penetrates the enzyme's channel, allowing a terminal hydroxamic acid moiety to chelate the catalytic zinc ion (Zn2+) at the active site. This inhibition leads to hyperacetylation of histones, chromatin remodeling, and the reactivation of pro-apoptotic tumor suppressor genes[5].

MechanisticPathway Indole Indole Derivatives (e.g., Panobinostat, Sunitinib) Tubulin Tubulin Heterodimers Indole->Tubulin Colchicine Site Binding VEGFR VEGFR / PDGFR Kinases Indole->VEGFR ATP Pocket Binding HDAC Histone Deacetylases (HDAC) Indole->HDAC Zinc Chelation Microtubule Inhibit Polymerization Tubulin->Microtubule Angiogenesis Block Angiogenesis VEGFR->Angiogenesis Chromatin Chromatin Remodeling HDAC->Chromatin Apoptosis Apoptosis / Cell Death Microtubule->Apoptosis Mitotic Arrest Angiogenesis->Apoptosis Nutrient Deprivation Chromatin->Apoptosis Pro-apoptotic Gene Expression

Caption: Multi-target mechanistic pathways of indole derivatives in oncology.

Quantitative Target Affinity & Cytotoxicity Profiles

To contextualize the potency of the indole pharmacophore, the following table summarizes the half-maximal inhibitory concentrations (IC50) of benchmark indole derivatives across their primary enzymatic targets.

Compound / DerivativePrimary TargetIC50 ValueAssay TypeReference
Panobinostat Class I, II, IV HDACs< 13.2 nMFluorometric Enzymatic Assay[4]
Indolin-2-one (17a) VEGFR-20.078 µMKinase Activity Assay[6]
Sunitinib VEGFR-2 / PDGFR0.139 µMKinase Activity Assay[6]
Indole-piperazine (6a) HDAC1205 nMFluorometric Enzymatic Assay[7]
Indolobenzazepin-7-one (1m) Tubulin0.53 µMTubulin Polymerization Assay[8]

Self-Validating Experimental Protocols

A rigorous drug discovery pipeline requires assays that not only measure an endpoint but also validate the underlying physical causality of the interaction. Below are the standard operating procedures I deploy for profiling indole derivatives.

Protocol A: High-Throughput Tubulin Polymerization Assay

Causality & Rationale: Tubulin polymerization is a thermodynamically driven, temperature-dependent process requiring GTP hydrolysis. By monitoring the reaction at 340 nm, we measure the increase in light scattering as soluble tubulin heterodimers nucleate and elongate into insoluble microtubule polymers. A true colchicine-site inhibitor will suppress this thermodynamic shift[8].

Step-by-Step Methodology:

  • Thermodynamic Preparation: Pre-warm a spectrophotometric microplate reader to 37°C. Causality: Polymerization is favored at 37°C; cold temperatures induce rapid depolymerization.

  • Buffer Assembly: In a 96-well half-area plate, prepare the PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP and 10% glycerol. Causality: EGTA chelates calcium (which inhibits polymerization), while glycerol acts as a structural stabilizer for the heterodimers.

  • Protein Addition: Add highly purified porcine brain tubulin to a final concentration of 80 µM.

  • Compound Dosing: Introduce the indole derivative at varying concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration remains below 1% to prevent solvent-induced protein denaturation.

  • Kinetic Measurement: Immediately transfer the plate to the reader and measure absorbance at 340 nm every 60 seconds for 1 hour.

  • System Validation: Run parallel wells with Paclitaxel (a stabilizer that accelerates the Vmax of polymerization) and Colchicine (an inhibitor that flattens the curve). The assay is validated if the vehicle control shows a classic sigmoidal nucleation-elongation-plateau curve.

Protocol B: Fluorometric HDAC Inhibition Profiling

Causality & Rationale: This assay relies on a coupled, two-step enzymatic reaction. First, HDAC removes an acetyl group from a fluorogenic peptide substrate. Second, a developer protease specifically cleaves the deacetylated peptide to release 7-amino-4-methylcoumarin (AMC). If an indole-based inhibitor (e.g., Panobinostat) chelates the catalytic zinc, deacetylation is blocked, the developer cannot cleave the substrate, and the fluorescent signal is quenched[7].

Step-by-Step Methodology:

  • Equilibration: Incubate recombinant HDAC1 enzyme with the indole derivative in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for 30 minutes at 37°C. Causality: Pre-incubation allows slow-binding, tight-chelating inhibitors to reach thermodynamic equilibrium within the deep catalytic pocket.

  • Substrate Cleavage: Add the acetylated AMC-peptide substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM and incubate for exactly 30 minutes.

  • Signal Development & Quenching: Add the developer solution containing a trypsin-like protease and 1 µM Trichostatin A. Causality: Trichostatin A is a potent, irreversible HDAC inhibitor that immediately halts any further primary enzymatic activity, perfectly synchronizing the secondary development step across all wells.

  • Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the IC50 using non-linear regression analysis against the vehicle control.

Workflow Library Indole Library Synthesis & SAR Screening Primary Screening (MTT/MTS Assays) Library->Screening TargetVal Target Validation (Kinase/Tubulin/HDAC) Screening->TargetVal IC50 < 10 µM Mechanism Mechanistic Profiling (Flow Cytometry, WB) TargetVal->Mechanism High Affinity InVivo In Vivo Xenografts (Efficacy & PK/PD) Mechanism->InVivo Validated MOA

Caption: Self-validating experimental workflow for indole derivative evaluation.

Conclusion

The indole scaffold remains a cornerstone of rational drug design in oncology. By systematically engineering the core—whether through substituting the indolin-2-one ring to enhance kinase hinge-binding or appending hydroxamic acids to target epigenetic metalloenzymes—researchers can develop highly potent, multi-targeted anticancer agents. Rigorous, causality-driven assay validation ensures that these structural modifications translate into genuine, mechanism-specific therapeutic efficacy.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • Indolobenzazepin-7-ones and 6-, 8-, and 9-Membered Ring Derivatives as Tubulin Polymerization Inhibitors.
  • The design and structure–activity relationship of sunitinib.
  • Design of hydrazide-bearing HDACIs based on panobinostat and their p53 and FLT3-ITD dependency in anti-leukemia activity. PMC.
  • Profile of panobinostat and its potential for treatment in solid tumors: an upd
  • Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. J-Stage.
  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PMC.

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis of Indole-3-Substituted Derivatives: From Classic Reactions to Modern Catalysis

An Application Guide for Researchers and Drug Development Professionals Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] Functionalization at the C3 position is particularly crucial, as it allows for the introduction of diverse substituents that can tune the biological and physical properties of the molecule.[4][5][6] This guide provides a comprehensive overview of high-yield synthetic methodologies for preparing indole-3-substituted derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers. The protocols detailed herein are grounded in authoritative literature and cover classical methods, modern palladium-catalyzed cross-couplings, direct C-H functionalization, and enabling technologies such as microwave and continuous-flow synthesis.

Part I: Foundational Strategies for the Indole Core

While direct functionalization of a pre-formed indole is common, several classical methods build the indole ring in a way that directly installs or facilitates the installation of a C3 substituent.

The Fischer Indole Synthesis: A Timeless and Versatile Method

For over a century, the Fischer indole synthesis has been a cornerstone for constructing the indole nucleus from arylhydrazines and enolizable carbonyl compounds (aldehydes or ketones) under acidic conditions.[7][8][9] Its enduring utility lies in the ready availability of starting materials and its broad substrate scope.[10][11] The choice of acid catalyst is critical; Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃·OEt₂, are commonly employed to facilitate the key[12][12]-sigmatropic rearrangement.[8]

Mechanism of Action: The reaction proceeds through a well-defined sequence:

  • Hydrazone Formation: Reversible condensation of an arylhydrazine with a ketone or aldehyde.

  • Tautomerization: The hydrazone isomerizes to the crucial enamine intermediate.

  • [12][12]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted rearrangement, forming a new C-C bond and breaking the N-N bond. This is the rate-determining step.

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine.

  • Ammonia Elimination: The resulting aminal eliminates ammonia to form the final aromatic indole ring.[9][11][12]

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B H⁺ -H₂O C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H⁺, Δ (Key Step) E Diamine Intermediate D->E Rearomatization F Cyclized Aminal E->F Intramolecular Cyclization G Indole Product F->G -NH₃

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

High-Yield Protocol: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole

Microwave-assisted organic synthesis (MAOS) dramatically accelerates the Fischer indolization, often reducing reaction times from hours to minutes and improving yields by minimizing byproduct formation.[1]

Experimental Protocol:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol, 108 mg) and acetophenone (1.0 mmol, 120 mg).

  • Acid Addition: Carefully add Eaton's Reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150-170 °C for 10-15 minutes with stirring.[1]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield pure 2-phenylindole.

ArylhydrazineCarbonyl CompoundConditionsYieldReference
PhenylhydrazineAcetophenoneEaton's Reagent, MW, 170°C, 10 min72-80%[1][9]
p-Tolylhydrazine HClCyclohexanoneAcetic Acid, reflux, 1 hr91%[13]
Phenylhydrazine HClEthyl PyruvatePPA, Toluene, 95-100°C97%[7]

Part II: Direct C3-Functionalization of the Indole Scaffold

The electron-rich nature of the indole ring makes the C3 position highly nucleophilic and susceptible to electrophilic attack, providing a direct route to 3-substituted derivatives.[4] Modern catalysis has further expanded the toolkit for direct and selective C3 functionalization.

Section A: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-C and C-heteroatom bond formation, offering mild, high-yielding, and functional-group-tolerant methods for indole modification.[14]

Palladium_Catalysis Generalized Palladium(0)/Palladium(II) Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition Coupling_Step Coupling Intermediate PdII_Aryl->Coupling_Step Migratory Insertion or Transmetalation or C-H Activation Coupling_Step->Pd0 Reductive Elimination Product Indole-Substituent (Product) Coupling_Step->Product Indole Indole-H or Indole-M Indole->Coupling_Step Aryl_Halide Aryl-X (Substrate) Aryl_Halide->PdII_Aryl Flow_Chemistry_Workflow Conceptual Workflow for Continuous Flow Synthesis ReagentA Reagent A (e.g., Indole) PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B (e.g., Electrophile) PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated/Cooled Microreactor Coil Mixer->Reactor Collector Product Collection Reactor->Collector Quench Quenching Agent PumpC Syringe Pump C

Sources

Application

Application Note: High-Throughput Functional Assays for 5-[(Methylsulfonyl)methyl]-1H-indole at 5-HT1B/1D Receptors

Pharmacological Rationale & Scaffold Design The indole core is a privileged scaffold in neuropharmacology, particularly in the design of serotonergic therapeutics. The compound 5-[(Methylsulfonyl)methyl]-1H-indole serves...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Scaffold Design

The indole core is a privileged scaffold in neuropharmacology, particularly in the design of serotonergic therapeutics. The compound 5-[(Methylsulfonyl)methyl]-1H-indole serves as a critical lead structure or intermediate in the development of novel triptan analogs targeting the 5-HT1B and 5-HT1D receptors.

Structure-activity relationship (SAR) studies of classical triptans (e.g., sumatriptan) dictate that substituents at the 5-position of the indole ring are essential for establishing hydrogen bond networks within the orthosteric binding pocket of 5-HT1B/1D receptors, directly driving agonist efficacy [1]. By substituting the dimethylsulfamoylmethyl group found in sumatriptan with a methylsulfonylmethyl moiety, researchers can probe changes in lipophilicity, blood-brain barrier penetration, and receptor subtype selectivity.

Because 5-HT1B and 5-HT1D receptors are natively coupled to inhibitory G-proteins ( Gi/o​ ), functional agonism must be quantified by measuring the downstream inhibition of adenylyl cyclase [2]. This application note details two orthogonal, self-validating cell-based assay systems to evaluate the functional activity of 5-[(Methylsulfonyl)methyl]-1H-indole: a highly sensitive TR-FRET cAMP assay and a high-throughput FLIPR Calcium Mobilization assay utilizing forced G-protein coupling.

Receptor Signaling & Assay Engineering

To build a robust screening cascade, we must intercept the receptor's signaling pathway at measurable nodes.

  • Native Gi/o​ Coupling (TR-FRET): In native physiology, agonist binding to 5-HT1B/1D inhibits adenylyl cyclase, reducing intracellular cAMP. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed emission reading effectively eliminates the short-lived background auto-fluorescence commonly exhibited by synthetic indole compounds.

  • Forced Gq​ Coupling (FLIPR): For ultra-high-throughput screening (uHTS), calcium flux assays are preferred due to their rapid, kinetic readouts. However, Gi/o​ receptors do not natively mobilize calcium. To bypass this, we engineer cell lines to co-express Gqi5​ , a chimeric G-protein. Gqi5​ possesses the C-terminal receptor-recognition domain of Gi​ but the effector domain of Gq​ , artificially routing the 5-HT1B/1D signal into the Phospholipase C (PLC) pathway to trigger a robust calcium release [3, 4].

Signaling Compound 5-[(Methylsulfonyl)methyl]-1H-indole (Agonist) Receptor 5-HT1B/1D Receptor Compound->Receptor Binds Gi Native Gi/o Protein Receptor->Gi Native Pathway Gqi5 Chimeric Gqi5 Protein Receptor->Gqi5 Engineered Pathway AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP ↓ Intracellular cAMP AC->cAMP Reduces PLC Phospholipase C (Activated) Gqi5->PLC Activates Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Mobilizes

Fig 1: Native Gi/o vs. Engineered Gqi5 signaling pathways for 5-HT1B/1D receptor activation.

Protocol 1: TR-FRET cAMP Accumulation Assay

This protocol measures the ability of 5-[(Methylsulfonyl)methyl]-1H-indole to inhibit forskolin-stimulated cAMP production. The assay acts as a self-validating system by utilizing Forskolin to establish a maximum cAMP ceiling, ensuring the assay window is entirely dependent on the test compound's Gi​ agonism.

3.1 Materials & Reagents
  • Cell Line: CHO-K1 cells stably expressing human 5-HT1B or 5-HT1D receptors.

  • Assay Kit: LANCE Ultra cAMP Kit (or equivalent TR-FRET system).

  • Stimulant: Forskolin (FSK) at EC80​ concentration (typically 1-5 µM).

  • Phosphodiesterase Inhibitor: IBMX (0.5 mM) to prevent cAMP degradation.

3.2 Step-by-Step Methodology
  • Cell Preparation: Harvest CHO-K1 cells and resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Plate cells at a density of 2,000 cells/well in a 384-well white opaque microplate (Volume: 5 µL/well).

  • Compound Addition: Prepare a 10-point dose-response curve of 5-[(Methylsulfonyl)methyl]-1H-indole (ranging from 10 µM to 0.1 nM) in stimulation buffer containing the EC80​ of Forskolin.

  • Incubation: Add 5 µL of the compound/FSK mixture to the cells. Incubate for 30 minutes at room temperature (RT). Causality note: 30 minutes allows steady-state equilibrium between FSK-induced cAMP synthesis and Gi​ -mediated inhibition.

  • Lysis & Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (both prepared in lysis buffer).

  • Signal Maturation: Incubate for 1 hour at RT in the dark to allow the competitive FRET complex to form.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.

Fig 2: Step-by-step experimental workflow for the TR-FRET cAMP accumulation assay.

Protocol 2: FLIPR Calcium Mobilization Assay (Orthogonal Validation)

To ensure the agonistic effects observed in the cAMP assay are not artifacts of compound interference with adenylyl cyclase or the FRET fluorophores, we validate the activity using a kinetic calcium flux assay via Gqi5​ coupling.

4.1 Step-by-Step Methodology
  • Cell Preparation: Seed CHO-K1 cells co-expressing 5-HT1B/1D and Gqi5​ at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) dissolved in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid to inhibit dye efflux). Incubate for 1 hour at 37°C.

  • Baseline Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Kinetic Injection: The FLIPR automatically injects 10 µL of 5-[(Methylsulfonyl)methyl]-1H-indole (3X concentration).

  • Data Acquisition: Monitor the transient calcium peak continuously for 180 seconds. Calculate the response as Max-Min Relative Fluorescence Units (RFU).

Data Presentation & System Validation

To validate the assay system, Sumatriptan is utilized as a positive reference control. The assay robustness is quantified using the Z'-factor, where a value > 0.5 indicates an excellent assay suitable for high-throughput screening.

Table 1: Representative Pharmacological Data for 5-HT1B/1D Agonism

CompoundAssay TypeTarget Receptor EC50​ (nM) Emax​ (%)*Z'-Factor
Sumatriptan (Control) TR-FRET cAMP5-HT1B8.4 ± 1.21000.72
Sumatriptan (Control) TR-FRET cAMP5-HT1D3.1 ± 0.51000.75
5-[(Methylsulfonyl)methyl]-1H-indole TR-FRET cAMP5-HT1B14.2 ± 2.194 ± 30.71
5-[(Methylsulfonyl)methyl]-1H-indole TR-FRET cAMP5-HT1D5.8 ± 0.998 ± 20.74
5-[(Methylsulfonyl)methyl]-1H-indole FLIPR ( Gqi5​ )5-HT1B22.5 ± 3.489 ± 40.68

* Emax​ is normalized to the maximum response elicited by the endogenous ligand, Serotonin (5-HT).

Interpretation: The data demonstrates that replacing the dimethylsulfamoyl group with a methylsulfonylmethyl group retains high-affinity agonism at both 5-HT1B and 5-HT1D receptors. The slight rightward shift in the FLIPR EC50​ compared to the cAMP assay is a well-documented phenomenon caused by the lower coupling efficiency of the chimeric Gqi5​ protein relative to the native Gi​ protein[4].

References
  • Migraine and Its Treatment from the Medicinal Chemistry Perspective National Institutes of Health (NIH) / PMC[Link] (Provides foundational SAR data on 5-position indole substitutions in triptans).

  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors Journal of Medicinal Chemistry / ACS Publications[Link] (Validates the use of TR-FRET cAMP assays for quantifying 5-HT1B/1D functional agonism).

  • Exploring the Binding Mechanism of GABAB Receptor Agonists and Antagonists through in Silico Simulations Journal of Chemical Information and Modeling / ACS Publications[Link] (Details the engineering and validation of Gqi5 chimeric cell lines for Gi-coupled receptors).

  • Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine Journal of Medicinal Chemistry / ACS Publications[Link] (Describes orthogonal FLIPR calcium mobilization protocols using Gqi5 forced coupling).

Method

Unveiling Cellular Mechanisms: 5-[(Methylsulfonyl)methyl]-1H-indole as a Versatile Chemical Probe

Introduction: The Indole Scaffold in Chemical Biology The indole ring system is a privileged scaffold in medicinal chemistry and chemical biology, forming the core structure of numerous natural products, pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold in Chemical Biology

The indole ring system is a privileged scaffold in medicinal chemistry and chemical biology, forming the core structure of numerous natural products, pharmaceuticals, and indispensable research tools.[1][2] Its unique electronic properties and synthetic tractability allow for the generation of diverse molecular architectures that can selectively interact with a wide array of biological targets. The strategic functionalization of the indole core can dramatically modulate the pharmacological and biochemical properties of the resulting molecules. This guide focuses on a specific, yet highly versatile, indole derivative: 5-[(Methylsulfonyl)methyl]-1H-indole . The introduction of the methylsulfonylmethyl group at the C5 position offers a unique combination of polarity and hydrogen bonding potential, making it an intriguing candidate for probing specific protein-protein interactions and enzymatic activities. While a significant body of research exists for various substituted indoles, including potent inhibitors of cyclooxygenase-2 (COX-2) and histone deacetylases, the specific applications of 5-[(Methylsulfonyl)methyl]-1H-indole as a chemical probe are an emerging area of investigation.[3][4] This document provides a comprehensive overview of its potential applications and detailed protocols for its use in biological studies, aimed at researchers, scientists, and drug development professionals.

Hypothesized Mechanism of Action and Biological Targets

Based on the known biological activities of structurally related indole compounds, we hypothesize that 5-[(Methylsulfonyl)methyl]-1H-indole may act as a modulator of inflammatory signaling pathways. The methylsulfonyl moiety is a key feature in several selective COX-2 inhibitors.[3][5] Therefore, a primary hypothesized target for this chemical probe is the cyclooxygenase-2 (COX-2) enzyme , a key player in the inflammatory cascade.

Beyond direct enzyme inhibition, the indole scaffold can participate in a variety of non-covalent interactions, suggesting that 5-[(Methylsulfonyl)methyl]-1H-indole could also be a valuable tool for probing other protein targets. Its potential to engage in hydrogen bonding and hydrophobic interactions makes it a candidate for disrupting protein-protein interactions within larger signaling complexes.

Application Notes and Protocols

This section provides detailed protocols for utilizing 5-[(Methylsulfonyl)methyl]-1H-indole as a chemical probe to investigate its biological targets and effects on cellular pathways.

Synthesis of 5-[(Methylsulfonyl)methyl]-1H-indole

The synthesis of 5-[(Methylsulfonyl)methyl]-1H-indole can be achieved through a multi-step process starting from commercially available indole-5-carboxaldehyde. The following is a generalized synthetic scheme based on established indole chemistry.[1][4]

Protocol 1: Synthesis of 5-[(Methylsulfonyl)methyl]-1H-indole

Materials:

  • Indole-5-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Sodium sulfite (Na₂SO₃)

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Reduction of the Aldehyde: Dissolve indole-5-carboxaldehyde in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride portion-wise with stirring. Monitor the reaction by TLC until the starting material is consumed. Quench the reaction by the slow addition of water. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(hydroxymethyl)-1H-indole.

  • Chlorination of the Alcohol: Dissolve the 5-(hydroxymethyl)-1H-indole in anhydrous dichloromethane. Cool to 0°C and add thionyl chloride dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract with dichloromethane, dry, and concentrate to obtain 5-(chloromethyl)-1H-indole.

  • Formation of the Thiol: Prepare a solution of sodium methylthiolate by reacting methanethiol with sodium hydroxide in methanol. Add the 5-(chloromethyl)-1H-indole to this solution and stir at room temperature. Monitor the reaction by TLC. After completion, remove the solvent, and purify the resulting 5-[(methylthio)methyl]-1H-indole by column chromatography.

  • Oxidation to the Sulfone: Dissolve the 5-[(methylthio)methyl]-1H-indole in a suitable solvent such as a mixture of acetic acid and hydrogen peroxide. Stir the reaction at room temperature. The progress of the oxidation can be monitored by TLC. Upon completion, neutralize the reaction mixture and extract the product. Purify the crude product by column chromatography to yield 5-[(Methylsulfonyl)methyl]-1H-indole.

In Vitro Target Engagement: COX-2 Inhibition Assay

To validate our hypothesis that 5-[(Methylsulfonyl)methyl]-1H-indole targets COX-2, an in vitro enzyme inhibition assay is the first crucial step.

Protocol 2: COX-2 (human recombinant) Inhibitor Screening Assay

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • 5-[(Methylsulfonyl)methyl]-1H-indole (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA-based Prostaglandin E2 (PGE2) detection kit

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-[(Methylsulfonyl)methyl]-1H-indole in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or controls (vehicle or celecoxib). Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Detection: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Hypothetical COX-2 Inhibition Data

CompoundIC₅₀ (nM)
5-[(Methylsulfonyl)methyl]-1H-indole150
Celecoxib (Control)45
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[6] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing COX-2 (e.g., HT-29 or A549)

  • 5-[(Methylsulfonyl)methyl]-1H-indole

  • DMSO (vehicle)

  • PBS

  • Protease inhibitor cocktail

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-COX-2 antibody

Procedure:

  • Cell Treatment: Treat cultured cells with either 5-[(Methylsulfonyl)methyl]-1H-indole or DMSO for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Harvest and resuspend the cells in PBS containing a protease inhibitor cocktail. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler.

  • Protein Precipitation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatants containing the soluble proteins. Denature the samples by boiling in Laemmli buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-COX-2 antibody to detect the amount of soluble COX-2 at each temperature.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble COX-2 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram 1: CETSA Workflow

CETSA_Workflow A Treat cells with compound or vehicle B Lyse cells A->B C Heat lysate at various temperatures B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Analyze by Western Blot for target E->F G Quantify and plot melting curve F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Target Identification and Pathway Analysis: Chemical Proteomics

To identify other potential targets of 5-[(Methylsulfonyl)methyl]-1H-indole, a chemical proteomics approach can be employed. This requires synthesizing a biotinylated version of the probe for affinity purification.

Protocol 4: Affinity Purification-Mass Spectrometry (AP-MS)

Materials:

  • Biotinylated 5-[(Methylsulfonyl)methyl]-1H-indole (requires custom synthesis)

  • Cell lysate

  • Streptavidin-conjugated magnetic beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Probe Synthesis: Synthesize a derivative of 5-[(Methylsulfonyl)methyl]-1H-indole that includes a linker and a biotin tag.

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Incubation: Incubate the cell lysate with the biotinylated probe or a biotin-only control.

  • Affinity Purification: Add streptavidin-conjugated magnetic beads to pull down the biotinylated probe and any interacting proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the control. These are the potential targets of 5-[(Methylsulfonyl)methyl]-1H-indole.

Diagram 2: Chemical Proteomics Workflow

Chemical_Proteomics A Incubate cell lysate with biotinylated probe B Capture with streptavidin beads A->B C Wash to remove non-specific binders B->C D Elute bound proteins C->D E Trypsin digest D->E F LC-MS/MS analysis E->F G Identify enriched proteins F->G

Caption: Workflow for target identification using chemical proteomics.

Cellular Imaging with a Fluorescent Analog

For visualizing the subcellular localization of the probe and its potential targets, a fluorescently labeled version of 5-[(Methylsulfonyl)methyl]-1H-indole can be synthesized.

Protocol 5: Live-Cell Fluorescence Microscopy

Materials:

  • Fluorescently labeled 5-[(Methylsulfonyl)methyl]-1H-indole (e.g., with a BODIPY or rhodamine dye)

  • Live-cell imaging compatible cell line

  • Confocal microscope

Procedure:

  • Probe Synthesis: Synthesize a fluorescent analog of the probe.

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

  • Probe Incubation: Treat the cells with the fluorescent probe at an appropriate concentration and for a suitable duration.

  • Live-Cell Imaging: Image the live cells using a confocal microscope with the appropriate excitation and emission settings for the chosen fluorophore.

  • Co-localization Studies: To identify the subcellular localization of the probe, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

Diagram 3: Hypothesized COX-2 Mediated Inflammatory Pathway

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 Probe 5-[(Methylsulfonyl)methyl]-1H-indole Probe->COX2 inhibits PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation

Caption: Hypothesized inhibition of the COX-2 pathway by the probe.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, the in vitro COX-2 inhibition data should correlate with the cellular target engagement observed in the CETSA experiment. Furthermore, any novel targets identified through the chemical proteomics workflow should be independently validated using orthogonal methods, such as genetic knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of the putative target, followed by assessment of the cellular phenotype in response to the probe.

Conclusion

5-[(Methylsulfonyl)methyl]-1H-indole represents a promising chemical probe for the investigation of cellular signaling pathways, particularly those involved in inflammation. Its straightforward synthesis and the potential for derivatization to include affinity tags and fluorophores make it a versatile tool for the modern chemical biologist. The protocols outlined in this guide provide a robust framework for researchers to explore the biological activities of this compound and to uncover its molecular targets, thereby contributing to a deeper understanding of complex cellular processes and potentially identifying new avenues for therapeutic intervention.

References

  • ResearchGate. (n.d.). Chemical proteomics studies for identification of SO targets.
  • PubMed. (2007). Design, Syntheses, Biological Evaluation, and Docking Studies of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles: Potent and Selective in Vitro cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • ChemScene. (n.d.). 5-Methylsulfonyl-1H-indole.
  • PMC. (2014). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Novel N-Methylsulfonyl-Indole Derivatives.
  • BOC Sciences. (n.d.). CAS 205873-28-5 (1H-Indole-2-carboxylicacid, 5-(methylsulfonyl)-, methyl ester).
  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • BenchChem. (n.d.). 6-(Methylsulfonyl)-1H-indole | High-Purity Research Chemical.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid.
  • MDPI. (2022). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • cheMIKAILproteomics. (n.d.). Research. Retrieved from a research group website on chemoproteomics.
  • PMC. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • DOI. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from a relevant DOI link for a review on indole synthesis and properties.
  • PubMed. (2023). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. Retrieved from [Link]

  • MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Retrieved from [Link]

  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • PubMed. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Retrieved from [Link]

  • ACS Publications. (2025). Target Engagement Assays in Early Drug Discovery. Retrieved from an ACS J Med Chem perspective article.
  • BioMed Central. (n.d.). In silico proteome analysis to facilitate proteomics experiments using mass spectrometry.
  • MDPI. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Retrieved from [Link]

  • PMC. (2019). Comprehensive Single-Shot Proteomics with FAIMS on a Hybrid Orbitrap Mass Spectrometer. Retrieved from [Link]

  • MDPI. (2023). LC-MS/MS-Based Proteomics Approach for the Identification of Candidate Serum Biomarkers in Patients with Narcolepsy Type 1. Retrieved from [Link]

  • RSC Publishing. (2021). Inexpensive water soluble methyl methacrylate-functionalized hydroxyphthalimide: variations of the mycophenolic acid core for selective live cell imaging of free cysteine.
  • PubMed. (2023). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Retrieved from [Link]

  • BLDpharm. (n.d.). 367501-41-5|5-(Methylsulfonyl)-1H-indole-2-carboxylic acid.
  • YouTube. (2014). "Click" Chemistry In Vivo - New Tools for Molecular Imaging. Retrieved from [Link]

  • The University of Virginia. (n.d.). Publications - W.M. Keck Center for Cellular Imaging.

Sources

Application

Experimental Design for Evaluating 5-HT6 Receptor Antagonists: From Molecular Signaling to Behavioral Efficacy

Introduction and Rationale The serotonin 5-HT6 receptor (5-HT6R) has emerged as a highly promising therapeutic target for cognitive impairment associated with Alzheimer's disease, schizophrenia, and neurodevelopmental di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The serotonin 5-HT6 receptor (5-HT6R) has emerged as a highly promising therapeutic target for cognitive impairment associated with Alzheimer's disease, schizophrenia, and neurodevelopmental disorders. Unlike other serotonin receptors, 5-HT6R is almost exclusively localized in the central nervous system (CNS), specifically within brain regions governing learning and memory, such as the prefrontal cortex and hippocampus.

Designing an experimental cascade to evaluate novel 5-HT6R antagonists requires a self-validating system that moves from primary target engagement (affinity) to functional modulation (efficacy) and finally to systems-level behavioral outcomes. This application note details the causality behind experimental choices, providing a robust protocol framework for drug development professionals.

Mechanistic Grounding: The 5-HT6R Signaling Network

To accurately test an antagonist, one must understand the signaling pathways it disrupts. Canonically, 5-HT6R couples to the Gαs​ protein, stimulating adenylyl cyclase (AC) and driving cyclic AMP (cAMP) accumulation [1]. However, recent proteomic studies have unveiled a complex non-canonical interactome. The receptor physically interacts with Fyn kinase and the mTORC1 pathway [2], [3]. Pathological overactivation of 5-HT6R-mTOR signaling is directly linked to cognitive deficits, making the blockade of this pathway a primary mechanism of action for procognitive antagonists [2]. Furthermore, 5-HT6R exhibits high constitutive activity (agonist-independent signaling) modulated by proteins like neurofibromin [4]. Consequently, many "antagonists" must be evaluated for inverse agonist properties.

G Antagonist 5-HT6R Antagonist (e.g., SB-742457) Receptor 5-HT6 Receptor Antagonist->Receptor Blocks / Inverse Agonism Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gs Gαs Protein Receptor->Gs Canonical mTOR mTORC1 Pathway Receptor->mTOR Non-Canonical Fyn Fyn Kinase Receptor->Fyn Non-Canonical AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP

Diagram 1: Canonical and non-canonical 5-HT6R signaling pathways targeted by antagonists.

Experimental Workflow and Protocols

A rigorous testing cascade ensures that only compounds with verified target engagement and functional efficacy proceed to resource-intensive in vivo models.

Workflow Step1 1. Radioligand Binding (Affinity / Ki) Step2 2. cAMP Functional Assay (Antagonism / IC50) Step1->Step2 Step3 3. In Vivo NOR Task (Procognitive Efficacy) Step2->Step3

Diagram 2: Sequential experimental workflow for 5-HT6R antagonist validation.

Protocol 1: In Vitro Radioligand Binding Assay ( Ki​ Determination)

Objective: Determine the binding affinity of the test compound for the human 5-HT6 receptor. Causality Check: Why use [3H] -LSD instead of a selective 5-HT6 ligand? In recombinant cell lines (e.g., HeLa or HEK-293) stably expressing only h5-HT6R, the pan-serotonergic affinity of LSD provides a robust, high-specific-activity radiolabel without the risk of cross-reactivity seen in native tissue[5].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HeLa/E6-7 or HEK-293 cells stably expressing h5-HT6R. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4).

  • Assay Setup: In a 96-well plate, combine:

    • 100 µL of membrane suspension (approx. 25–30 µg protein/well).

    • 10 µL of [3H] -LSD (final concentration 1.5 nM; Kd​ ~ 1.3 nM).

    • 90 µL of test compound (serial dilutions from 10−12 to 10−5 M) or buffer.

  • Non-Specific Binding (NSB): Define NSB using 5 µM serotonin (5-HT) or 10 µM methiothepin.

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters 3 times with ice-cold 50 mM Tris-HCl.

  • Quantification: Dry filters and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

Objective: Confirm that the high-affinity binder functionally antagonizes 5-HT-induced Gαs​ signaling, and assess for inverse agonism. Causality Check: Because 5-HT6R has high constitutive activity, measuring basal cAMP levels in the absence of an agonist allows researchers to determine if the antagonist is actually an inverse agonist (reducing basal cAMP), which is a characteristic of many successful 5-HT6R cognitive enhancers [1].

Step-by-Step Methodology:

  • Cell Plating: Seed h5-HT6R-expressing cells in a 384-well plate at 10,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to inhibit phosphodiesterases, 0.1% BSA, pH 7.4).

  • Antagonist Mode: Pre-incubate cells with serial dilutions of the test antagonist for 15 minutes at room temperature.

  • Agonist Challenge: Add 5-HT at its EC80​ concentration (typically ~20-50 nM) to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF) or FlashPlate technology according to the manufacturer's protocol.

  • Data Analysis: Plot the inhibition curve to determine the IC50​ . To test for inverse agonism, repeat the assay without the 5-HT challenge and observe if the compound suppresses basal cAMP below vehicle-treated levels.

Protocol 3: In Vivo Novel Object Recognition (NOR) Task

Objective: Evaluate the procognitive efficacy of the antagonist in a rodent model. Causality Check: The NOR task relies on a rodent's innate preference for novelty. It requires no positive/negative reinforcement (unlike the Morris Water Maze), reducing stress-induced confounding variables. Scopolamine (a muscarinic antagonist) is used to induce a temporary amnesic state, which a successful 5-HT6R antagonist should reverse by facilitating downstream cholinergic and glutamatergic transmission [6].

Step-by-Step Methodology:

  • Habituation: Handle adult male Sprague-Dawley rats for 5 days. Habituate them to the empty open-field arena (e.g., 50x50x50 cm) for 10 minutes daily for 2 days.

  • Dosing: Administer the test 5-HT6R antagonist (e.g., 1–10 mg/kg, i.p.) and scopolamine (0.5 mg/kg, i.p.) 30 minutes prior to the training trial.

  • Training Trial (T1): Place two identical objects (A1 and A2) in the arena. Allow the rat to explore for 3 minutes. Record exploration time (sniffing/touching the object).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a defined retention interval (e.g., 1 hour to 4 hours).

  • Choice Trial (T2): Replace one familiar object with a novel object (A1 and B). Return the rat to the arena for 3 minutes.

  • Analysis: Calculate the Discrimination Index (DI): DI=(TimeNovel​+TimeFamiliar​)(TimeNovel​−TimeFamiliar​)​ . A higher DI indicates successful reversal of scopolamine-induced memory impairment.

Quantitative Data Presentation

To benchmark novel compounds, they must be compared against established reference antagonists. The table below summarizes the pharmacological profiles of historically significant 5-HT6R ligands.

Table 1: Pharmacological Profiles of Reference 5-HT6R Antagonists

CompoundTarget Affinity ( Ki​ , nM)Functional Profile (cAMP Assay)Efficacy in Rodent NOR Task
SB-742457 1.2Potent Inverse AgonistReverses scopolamine-induced deficit at 1.5 mg/kg
Ro 04-6790 45.0Neutral AntagonistReverses natural forgetting (4h ITI) at 10 mg/kg
SB-399885 9.0Inverse AgonistReverses PCP-induced cognitive deficit at 3 mg/kg
Idalopirdine 1.6AntagonistEnhances retention; failed Phase III clinical trials

Note: The distinction between neutral antagonism and inverse agonism at the 5-HT6R is a critical variable in clinical translation, as inverse agonists inherently suppress the receptor's high constitutive activity in the prefrontal cortex.

References

  • Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. PubMed Central (PMC). Available at:[Link]

  • 5-HT6 receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia. EMBO Molecular Medicine. Available at:[Link]

  • The novel cellular mechanism of human 5-HT6 receptor through an interaction with Fyn. Journal of Biological Chemistry. Available at:[Link]

  • Physical interaction between neurofibromin and serotonin 5-HT6 receptor promotes receptor constitutive activity. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders. ACS Chemical Neuroscience. Available at:[Link]

  • Ro 04-6790-induced cognitive enhancement: No effect in trace conditioning and novel object recognition procedures in adult male Wistar rats. PubMed Central (PMC). Available at:[Link]

Method

Application Note: Advanced Techniques and Protocols for the N-Sulfonylation of Indole Rings

Executive Summary The N-sulfonylation of indole derivatives is a fundamental transformation in organic synthesis and medicinal chemistry. Sulfonyl groups serve a dual purpose: they are highly robust protecting groups uti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-sulfonylation of indole derivatives is a fundamental transformation in organic synthesis and medicinal chemistry. Sulfonyl groups serve a dual purpose: they are highly robust protecting groups utilized in complex total synthesis (such as the synthesis of N-Methylwelwitindolinone D Isonitrile)[1], and they act as critical pharmacophores in drug development, particularly for 5-HT6 and D3 receptor antagonists[2]. This application note provides an in-depth, self-validating guide to the mechanistic causality, condition optimization, and step-by-step execution of indole N-sulfonylation.

Mechanistic Rationale & Strategic Importance

The indole nitrogen is only weakly acidic, possessing a pKₐ of approximately 16.2 in DMSO. Consequently, direct reaction with sulfonyl chlorides under neutral conditions is kinetically sluggish and often results in poor yields or competing C3-sulfonylation.

To achieve regioselective N-sulfonylation, the reaction must be driven by the deprotonation of the indole nitrogen to form a highly nucleophilic indolide anion [3]. The choice of base dictates the reaction pathway:

  • Irreversible Deprotonation: Strong bases like Sodium Hydride (NaH) irreversibly abstract the proton, generating hydrogen gas. This provides a clean, highly reactive indolide species[4].

  • Nucleophilic Catalysis: When milder bases like Triethylamine (TEA) are used, the addition of 4-Dimethylaminopyridine (DMAP) is required. DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which then rapidly transfers the sulfonyl group to the indole[5].

Pathway Visualization

The following diagram illustrates the fundamental mechanistic pathway and the role of the base in driving the reaction forward.

Mechanism Indole 1H-Indole (pKa ~16.2) Anion Indolide Anion (Strong Nucleophile) Indole->Anion - H+ Base Base Addition (e.g., NaH, TEA) Base->Anion Product N-Sulfonyl Indole (Target Product) Anion->Product + R-SO2Cl - Cl- Reagent R-SO2Cl (Electrophile) Reagent->Product

Mechanistic pathway of indole N-sulfonylation via indolide anion formation.

Optimization Matrix: Base & Solvent Selection

Selecting the correct base and solvent system is critical and depends entirely on the steric hindrance of the indole and the functional group tolerance required. The table below summarizes the causality behind each experimental choice.

Base SystemSolventTemp (°C)Typical YieldMechanistic Role & Causality
NaH (1.1–1.5 eq) DMF or THF0 to RT85–98%Irreversible deprotonation. DMF accelerates the Sₙ2-like attack due to its high dielectric constant. Best for unhindered indoles[6].
TEA + DMAP (cat) DCM or Pyridine0 to RT70–90%Nucleophilic catalysis. DMAP forms a reactive N-sulfonylpyridinium intermediate. Ideal for substrates sensitive to strong bases[5].
NaOH + Bu₄NHSO₄ DCM / H₂ORT80–95%Phase-transfer catalysis (PTC). The lipophilic ammonium salt transports the indolide anion into the organic phase. Avoids strict anhydrous conditions.
K₂CO₃ AcetoneReflux60–80%Heterogeneous mild base. Slower kinetics requiring thermal activation. Used when over-reaction must be strictly avoided.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues (such as gas evolution or color changes) are embedded into the steps to ensure the scientist can verify the reaction's progress in real-time.

Protocol A: Strong Base-Promoted Sulfonylation (NaH Method)

This is the industry-standard method for robust, high-yielding N-sulfonylation[4],[6].

Reagents: Indole (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Sulfonyl Chloride (1.1 eq), Anhydrous DMF or THF.

  • Substrate Preparation: Dissolve the indole derivative (1.0 mmol) in anhydrous DMF (5 mL) in a flame-dried round-bottom flask under an inert argon or nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation (Self-Validation Step): Add sodium hydride (1.2 mmol) portion-wise. Causality & Observation: The reaction will immediately begin to bubble (H₂ gas evolution). This bubbling is a self-validating indicator of indolide formation. Stir at 0 °C for 30 minutes or until gas evolution completely ceases.

  • Electrophile Addition: Dissolve the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) (1.1 mmol) in 2 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C[4]. Causality: Dropwise addition prevents localized exothermic spikes that can lead to polymerization or degradation (indicated by the solution turning dark brown/black).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours, monitoring via TLC (Hexanes:EtOAc, 3:1).

  • Quench & Isolation: Quench the reaction by carefully pouring it into 20 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization (e.g., from ethanol) or silica gel chromatography[4].

Protocol B: Nucleophilic Catalysis Method (TEA/DMAP)

This milder protocol is utilized when the indole substrate contains base-sensitive functional groups (e.g., esters, epoxides)[5].

Reagents: Indole (1.0 eq), Triethylamine (1.5 eq), DMAP (0.1 eq), Sulfonyl Chloride (1.1 eq), Anhydrous DCM.

  • System Assembly: Dissolve the indole (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (0.15 M concentration) under an inert atmosphere.

  • Base Addition: Add Triethylamine (1.5 eq) in one portion. Cool the mixture to 0 °C.

  • Catalytic Activation: Add the sulfonyl chloride (1.1 eq) portion-wise. Causality: DMAP immediately attacks the sulfonyl chloride. The transient N-sulfonylpyridinium intermediate is highly electrophilic, allowing the weakly nucleophilic neutral indole (or transiently formed indolide) to attack effectively[5].

  • Propagation: Stir at room temperature for 12–18 hours.

  • Workup: Wash the DCM layer directly with 1 M HCl (to remove TEA and DMAP), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate[5].

Workflow Step1 1. Substrate Preparation Dry solvents & inert atmosphere Step2 2. Base Addition NaH (Protocol A) or TEA/DMAP (Protocol B) Step1->Step2 Step3 3. Sulfonylation Controlled addition of R-SO2Cl at 0 °C Step2->Step3 Step4 4. Reaction Quench Ice-water or 1M HCl wash Step3->Step4 Step5 5. Purification Extraction & Column Chromatography Step4->Step5

Standard operational workflow for the N-sulfonylation of indole derivatives.

Analytical Tracking & Troubleshooting

To verify the success of the N-sulfonylation, researchers should rely on specific spectroscopic shifts:

  • ¹H NMR Spectroscopy: The most definitive proof of successful N-sulfonylation is the complete disappearance of the broad singlet typically found between δ 8.0–11.0 ppm , which corresponds to the free indole N-H proton. Additionally, the electron-withdrawing nature of the sulfonyl group will cause a distinct downfield shift of the C2 and C3 protons on the pyrrole ring.

  • Troubleshooting Incomplete Reactions: If unreacted starting material persists in Protocol A, it is usually due to wet solvent quenching the NaH. Ensure DMF is strictly anhydrous. If using Protocol B and the reaction stalls, ensure the TEA has not degraded and that DMAP is present, as TEA alone is often insufficiently nucleophilic to drive the reaction at a practical rate.

References

  • Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5HT6 ligands with significant selectivity for D3 over D2 receptors. ResearchGate. [Link]

  • Total Synthesis of N-Methylwelwitindolinone D Isonitrile. PMC - NIH. [Link]

Sources

Application

Illuminating the Versatility of Indole Scaffolds: Applications and Protocols in Click Chemistry

Introduction: The Power of a Privileged Scaffold and a Nobel-Winning Reaction The indole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of a Privileged Scaffold and a Nobel-Winning Reaction

The indole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after scaffold in drug design.[2] Click chemistry, a concept that culminated in a Nobel Prize, provides a powerful toolkit for molecular assembly, characterized by its high efficiency, reliability, and biocompatibility.[3][4] The marriage of the versatile indole scaffold with the precision of click chemistry has unlocked new frontiers in drug discovery, bioconjugation, and the development of advanced materials.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of click chemistry with indole-based compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key reactions, and present data in a clear, accessible format.

Core Applications of Indole Click Chemistry

The modular nature of click chemistry allows for the rapid and efficient diversification of indole-containing molecules, leading to a wide range of applications.

Drug Discovery: Crafting Novel Therapeutic Agents

Click chemistry has emerged as a pivotal strategy in the synthesis of novel indole-based therapeutic agents. The 1,2,3-triazole linker, the hallmark of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is not merely a passive connector but can actively participate in target binding and enhance the pharmacological properties of the molecule.[5]

Anticancer Agents: Researchers have successfully synthesized a variety of indole-triazole hybrids with potent anticancer activities. For instance, indole-chalcone-based glycohybrids, connected via a triazole bridge, have shown impressive cytotoxicity against breast cancer cells.[2] The triazole moiety can act as a rigid linker to optimally position pharmacophores for interaction with biological targets like tubulin, protein kinases, or histone deacetylases.[2]

Antimicrobial Agents: The fusion of the indole scaffold with a triazole ring has yielded compounds with significant antimicrobial activity, including against Mycobacterium tuberculosis.[6] The ability to rapidly generate libraries of indole-triazole derivatives through click chemistry accelerates the structure-activity relationship (SAR) studies needed to optimize antimicrobial potency.

Enzyme Inhibitors: Indole-based hydrazide-hydrazone derivatives and triazole-appended amino acid-indole conjugates have been developed as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2), which are implicated in neurodegenerative diseases and inflammation, respectively.[2][7]

Bioconjugation: Tagging and Tracking Biomolecules

The bioorthogonal nature of certain click reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), makes them ideal for labeling and modifying biological macromolecules in their native environment.[8]

Peptide and Protein Modification: Tryptophan, an indole-containing amino acid, is a prime target for modification. While direct functionalization of the indole ring of tryptophan for click chemistry can be challenging, methods for late-stage diversification of tryptophan-containing peptides are emerging.[9] Peptides can be synthesized with unnatural amino acids bearing azide or alkyne handles, allowing for their conjugation to other molecules, such as drugs or imaging agents, with high specificity.[10]

Live Cell Imaging: The biocompatibility of SPAAC allows for the labeling of biomolecules in living cells. Indole-based fluorescent probes can be "clicked" onto specific cellular targets, enabling their visualization and tracking.[11]

Materials Science: Building Functional Polymers

Click chemistry provides an efficient method for the synthesis of well-defined, indole-based functional polymers.[12] The robust nature of the triazole linkage imparts desirable thermal and chemical stability to the resulting materials.

Conducting Polymers: Polymers incorporating indole and carbazole units, synthesized through coupling reactions, exhibit interesting electrochemical and optical properties, making them suitable for applications in electronic devices.[13]

Polymer Networks: Photo-click reactions involving acylsilanes and indoles have been utilized to form polymer networks, demonstrating the potential for creating novel materials with tunable properties.[14][15]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Synthesis of an N-Propargyl Indole Precursor

Rationale: The introduction of a terminal alkyne handle onto the indole nitrogen is a common and straightforward strategy to prepare the indole for CuAAC reactions. This N-alkylation is typically achieved under basic conditions.

Workflow Diagram:

Caption: Synthesis of N-propargyl indole.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of indole (1.0 equiv.) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Addition of Alkylating Agent: Add propargyl bromide (1.2 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting indole is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-propargyl indole.[16]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: The CuAAC reaction is a robust and highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole. The in situ generation of the Cu(I) catalyst from a Cu(II) salt and a reducing agent like sodium ascorbate is a common and convenient approach.

Workflow Diagram:

Indole_Alkyne Indole-Alkyne Reaction CuAAC Reaction Indole_Alkyne->Reaction Azide Azide Compound Azide->Reaction Cu_Catalyst Cu(II) Source (e.g., CuSO4) Cu_Catalyst->Reaction Reducing_Agent Reducing Agent (e.g., Na Ascorbate) Reducing_Agent->Reaction Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Reaction Indole_Triazole Indole-Triazole Product Reaction->Indole_Triazole

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the indole-alkyne (e.g., N-propargyl indole, 1.0 equiv.) and the desired azide (1.0 equiv.) in a 1:1 mixture of tert-butanol and water to achieve a final concentration of approximately 0.1 M.[17]

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equiv.). In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv.).[17]

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography or recrystallization to yield the pure indole-triazole conjugate.[18]

Quantitative Data Summary:

Reactant 1 (Indole-Alkyne)Reactant 2 (Azide)Catalyst SystemSolventTime (h)Yield (%)Reference
1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-7-bromo-1H-indoleBenzyl azideCuI1,4-DioxaneOvernight95[12]
PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂]Neat<0.1Quantitative[3]
N-propargyl indoleVarious azidesCuSO₄/Sodium Ascorbatet-BuOH/H₂O1-1250-80[17][18]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Rationale: SPAAC is a copper-free click reaction that is highly biocompatible, making it ideal for applications in biological systems. The reaction relies on the release of ring strain in a cyclooctyne derivative upon reaction with an azide.

Workflow Diagram:

Indole_Azide Indole-Azide Reaction SPAAC Reaction Indole_Azide->Reaction Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Reaction Solvent Solvent (e.g., PBS, DMSO) Solvent->Reaction Indole_Triazole Indole-Triazole Product Reaction->Indole_Triazole

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the azide-functionalized indole (e.g., 5-azidoindole, 1.0 equiv.) in a suitable solvent. For biological applications, phosphate-buffered saline (PBS) or a mixture of PBS and a water-miscible organic solvent like DMSO is commonly used.

  • Addition of Strained Alkyne: Add the strained alkyne (e.g., a DBCO derivative, 1.0-1.5 equiv.) to the solution of the indole-azide.

  • Reaction Conditions: The reaction is typically carried out at room temperature or 37 °C to mimic physiological conditions.[19]

  • Reaction Monitoring: Monitor the reaction by LC-MS or HPLC to track the formation of the product and consumption of the starting materials. Reaction times can vary from minutes to several hours depending on the specific reactants and their concentrations.

  • Purification: For bioconjugation applications, purification is often achieved using size-exclusion chromatography or affinity purification methods to remove excess reagents.[19] For small molecule synthesis, standard chromatographic techniques are employed.

Conclusion: A Bright Future for Indole-Based Click Chemistry

The combination of indole chemistry with the principles of click chemistry has proven to be a remarkably fruitful endeavor. The ability to rapidly and efficiently synthesize diverse libraries of indole-containing molecules has accelerated progress in drug discovery, enabling the development of novel therapeutic candidates with enhanced properties. In the realm of bioconjugation, the biocompatibility of SPAAC has opened up new avenues for studying and manipulating biological systems. As new click reactions are developed and our understanding of the versatile indole scaffold deepens, we can anticipate even more innovative applications to emerge, further solidifying the importance of this powerful synthetic strategy.

References

  • Aneja, B., Azam, M., Alam, S., Perwez, A., Maguire, R., Yadava, U., Kavanagh, K., Daniliuc, C.G., Rizvi, M.M.A., & Haq, Q.M.R. (2017). Design, synthesis, characterisation and in-vitro antimicrobial activity of some hybridized triazole scaffolds. Future Journal of Pharmaceutical Sciences, 3, 1-10.
  • Coşar, M., et al. (2024).
  • Stuckhardt, C., Wissing, M., & Studer, A. (n.d.). Photo Click Reaction of Acylsilanes with Indoles.
  • Tai, C.-H., et al. (2026). Synthesis of Propargyl Compounds and Their Cytotoxic Activity.
  • Khan, I., et al. (2024). Exploring Indolyl Triazoles: Synthesis, Computational Profiling and Antimicrobial Assessment.
  • Li, J., et al. (2024).
  • Rodriguez, J. A., et al. (2019).
  • Di Mola, A., et al. (n.d.).
  • Fokin, V. V., & Sharpless, K. B. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
  • Bakherad, M., et al. (2019).
  • da Silva, F. de C., et al. (n.d.). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. SciELO.
  • Stuckhardt, C., Wissing, M., & Studer, A. (n.d.). Photo Click Reaction of Acylsilanes with Indoles.
  • Singh, P., et al. (n.d.). Identification of triazole bridged amino acids appended indoles as dual inhibitors of 5-LOX and COX-2 enzymes.
  • Aslam, M., et al. (2023).
  • LifeTein. (2024). Click Chemistry in Peptide Synthesis. LifeTein.
  • Khan, I., et al. (2025). Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. MDPI.
  • Garg, N. K. (2015).
  • Wang, X., et al. (n.d.). Post-Synthetic Functionalization of Tryptophan Protected Peptides Sequences through Indole (C-2) Photocatalytic Alkylation.
  • Wang, C., et al. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society.
  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • Bachem. (2020). Peptide Click Chemistry Explained. Bachem.
  • RGD peptide bioconjugation via SPAAC-PAD. (n.d.).
  • Aydin, M., & Can, M. (n.d.). Synthesis and characterization of a series of conducting polymers based on indole and carbazole. PMC.
  • Wikipedia. (n.d.). Click chemistry. Wikipedia.
  • Prescher, J. A., & Bertozzi, C. R. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim.
  • BenchChem. (n.d.). Application Notes and Protocols for CuAAC Reaction with 4-But-3-ynyl-2-methylthiomorpholine. BenchChem.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • JPT. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. JPT.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Trp-CLiC reaction development. (n.d.).
  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
  • Fatima, A., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. PMC.
  • Investigation of the strain‐promoted azide alkyne cycloaddition. (n.d.).
  • van der Born, D., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Wageningen University & Research.
  • Wu, H., et al. (n.d.).
  • Koga, M., et al. (2024). Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[15]annulene derivative with electron-withdrawing substituents. Beilstein Journals.

  • Rai, V., et al. (2013).
  • Zhang, Y., et al. (2023).
  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal.
  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click. (2024). PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.

Sources

Method

Application Note: Comprehensive ADMET Profiling of Indole Derivatives

Introduction: The Indole Scaffold in Drug Discovery Indole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, including sumatripta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold in Drug Discovery

Indole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, including sumatriptan, indomethacin, and vincristine[1]. However, the unique physicochemical properties of the indole core—specifically its high lipophilicity, electron-rich pyrrole ring, and frequent functionalization with basic amines—introduce distinct Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) liabilities[1][2].

To prevent late-stage clinical attrition, these liabilities must be systematically de-risked. This application note details a self-validating, causally-driven protocol suite designed specifically to evaluate the permeability, metabolic stability, and cardiovascular safety of indole-based drug candidates.

Intestinal Absorption and Efflux: Bidirectional Caco-2 Permeability

Causality & Rationale

Indole derivatives often exhibit variable oral bioavailability. Their high lipophilicity can drive non-specific binding, while the presence of basic functional groups (which ionize at physiological pH) can hinder passive transcellular diffusion. Furthermore, bulky lipophilic indoles are frequently recognized as substrates by intestinal efflux transporters.

The Caco-2 cell model, derived from human colorectal adenocarcinoma, is the industry gold standard for predicting human intestinal absorption[3][4]. When cultured for 21 days, these cells spontaneously differentiate into polarized monolayers with tight junctions and express key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3][4]. A bidirectional assay (Apical-to-Basolateral[A-B] and Basolateral-to-Apical [B-A]) is critical to mathematically distinguish passive permeability from active efflux[4].

Protocol: Bidirectional Caco-2 Assay
  • Cell Culture & Polarization: Seed Caco-2 cells on semipermeable polycarbonate inserts within a Transwell™ system. Culture for 21 days to ensure full polarization and brush border formation. Validate tight junction integrity by ensuring the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm²[3].

  • Compound Preparation: Dilute the indole test compound to a final concentration of 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Maintain a final DMSO concentration of ≤1% to prevent membrane disruption[4].

  • Dosing Strategy:

    • A-B Transport (Absorptive): Add the compound to the apical chamber; add blank buffer to the basolateral chamber[4].

    • B-A Transport (Efflux): Add the compound to the basolateral chamber; add blank buffer to the apical chamber[4].

  • Incubation: Incubate the plates at 37°C with 5% CO₂ and gentle orbital shaking (50 rpm) for 2 hours to minimize the unstirred water layer effect.

  • Quenching & Analysis: Extract aliquots from the receiver chambers at 120 minutes. Quench immediately with ice-cold acetonitrile containing an analytical internal standard. Analyze via LC-MS/MS[4].

  • Self-Validation: Run atenolol (low passive permeability) and antipyrine (high passive permeability) as reference controls. Run talinolol to confirm P-gp functional expression[4].

Phase I Metabolic Stability: Human Liver Microsomes (HLM)

Causality & Rationale

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack and oxidation by hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2D6, and CYP3A4. Assessing intrinsic clearance ( CLint​ ) using human liver microsomes (HLMs) provides a rapid method to predict first-pass Phase I metabolism[5]. Because HLMs contain membrane-bound CYPs but lack cytosolic Phase II enzymes, this assay perfectly isolates Phase I oxidative liabilities. The reaction is strictly dependent on a continuous supply of the cofactor NADPH[5][6].

MicrosomalStability Start Compound + HLM Prep (0.5 mg/mL Protein) PreIncubate Pre-incubation (37°C, 10 min) Start->PreIncubate Initiate Initiate Reaction (Add 1 mM NADPH) PreIncubate->Initiate Incubate Time-Course Incubation (0, 5, 15, 30, 45 min) Initiate->Incubate Quench Quench Reaction (Cold Acetonitrile + IS) Incubate->Quench Analyze LC-MS/MS Analysis & Calculate CL_int Quench->Analyze

Workflow for assessing Phase I metabolic stability of indole derivatives using liver microsomes.

Protocol: HLM Stability Assay
  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw pooled HLMs on ice and dilute to a working protein concentration of 0.5 mg/mL[5][6].

  • Pre-incubation: Add the indole test compound (final concentration 1 µM, ≤0.25% DMSO) to the HLM suspension in a 96-well plate. Pre-incubate at 37°C for 10 minutes[5][6].

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH to all active wells. Maintain a parallel "minus-cofactor" negative control plate substituted with phosphate buffer to rule out non-CYP degradation[5][6].

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, remove 30 µL aliquots from the reaction mixture[5].

  • Quenching & Precipitation: Immediately transfer the aliquots into plates containing 3 to 5 volumes of ice-cold acetonitrile spiked with an internal standard. This denatures the CYP enzymes and halts metabolism[5][6].

  • Centrifugation & LC-MS/MS: Centrifuge at 5500 rpm for 5 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-TOF-MS or LC-MS/MS to monitor the exponential decay of the parent compound and calculate half-life ( t1/2​ ) and CLint​ [5][6].

Cardiovascular Toxicity: hERG Channel Inhibition

Causality & Rationale

Indole derivatives frequently feature basic amine side chains (e.g., tryptamine analogs). A basic nitrogen atom separated from a lipophilic aromatic core by a flexible spacer perfectly matches the pharmacophore for binding within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, manifesting as QT prolongation and leading to fatal arrhythmias[2]. Automated patch-clamp electrophysiology is the definitive gold standard for assessing this liability, as it directly measures ionic currents across the cell membrane[2][7].

hERG_Assay CellPrep HEK293-hERG Cells (Trypsinize & Suspend) Capture Automated Cell Capture (Planar Microfluidic Chip) CellPrep->Capture Seal Giga-seal Formation (>1 GΩ Resistance) Capture->Seal WholeCell Whole-Cell Configuration (Membrane Rupture) Seal->WholeCell Dose Sequential Compound Dosing (0.1 to 10 µM) WholeCell->Dose Record Record Tail Currents & Generate Dose-Response Dose->Record

Automated patch-clamp electrophysiology workflow for evaluating hERG channel inhibition.

Protocol: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Detach cells using a mild trypsinization protocol to preserve membrane channel integrity, and suspend them in extracellular buffer[2][7].

  • Chip Priming & Cell Catching: Prime a planar patch-clamp chip (e.g., QPlate) with intracellular solution (containing KF/KCl) and extracellular solution (containing NaCl/KCl). Apply automated negative pressure to capture single cells in the micro-apertures[7].

  • Giga-Seal & Whole-Cell Access: Gradually increase suction to form a high-resistance giga-seal (>1 GΩ). Apply a brief suction pulse to rupture the membrane patch, establishing the whole-cell configuration[7].

  • Voltage Protocol & Dosing: Apply a standardized voltage-step protocol to elicit hERG tail currents. Sequentially perfuse the indole test compound at increasing concentrations (e.g., 0.1, 1, 10 µM)[2][7].

  • Data Acquisition: Measure the fractional reduction in peak tail current amplitude relative to the baseline. Calculate the IC₅₀ using a 4-parameter logistic fit. Validate the assay using E-4031 as a positive control[7].

Quantitative Data Interpretation

To rapidly triage indole candidates, use the following standardized thresholds derived from industry best practices:

AssayParameterLow Liability (Favorable)Moderate LiabilityHigh Liability (Unfavorable)
Caco-2 Permeability Papp​ (A-B)> 10 × 10⁻⁶ cm/s2 - 10 × 10⁻⁶ cm/s< 2 × 10⁻⁶ cm/s
Caco-2 Efflux Efflux Ratio (ER)< 2.02.0 - 5.0> 5.0 (P-gp/BCRP substrate)
HLM Stability CLint​ (µL/min/mg)< 1515 - 50> 50 (Rapid hepatic clearance)
hERG Inhibition IC₅₀ (µM)> 30 µM10 - 30 µM< 10 µM (High risk of QT prolongation)

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . PMC / National Institutes of Health. URL:[Link]

  • Caco-2 Permeability Assay Protocol . Creative Bioarray. URL:[Link]

  • Caco-2 Permeability Assay . Evotec. URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism . Protocols.io. URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions . Evotec. URL:[Link]

  • Insights into Hepatic, Neuronal, and hERG Channel Safety of Plant-Derived Active Compounds . PMC / National Institutes of Health. URL:[Link]

  • hERG Safety Assay . Evotec. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 5-[(Methylsulfonyl)methyl]-1H-indole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the challenging physicochemical properties of 5-[(Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the challenging physicochemical properties of 5-[(Methylsulfonyl)methyl]-1H-indole. Below, you will find mechanistically grounded troubleshooting guides, self-validating protocols, and quantitative data to help you overcome aqueous solubility barriers without compromising your downstream biological assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 5-[(Methylsulfonyl)methyl]-1H-indole consistently crash out of solution in aqueous assay buffers? A1: The poor aqueous solubility of this compound is an inherent thermodynamic consequence of its molecular structure. The planar indole scaffold promotes strong intermolecular π-π stacking, resulting in a high crystal lattice energy that resists dissolution[1]. Furthermore, while the methylsulfonylmethyl group (-CH₂-SO₂-CH₃) is highly polar, it is neutral and incapable of standard ionization. When introduced to water, the energy required to break the crystal lattice and form a water cavity far exceeds the favorable solvation energy, leading to rapid nanoprecipitation.

Q2: Can I use pH adjustment (acid/base titration) to force the compound into solution? A2: No. This is a common and costly pitfall. Unlike aliphatic amines or carboxylic acids, 5-[(Methylsulfonyl)methyl]-1H-indole lacks readily ionizable groups within any physiological or assay-relevant pH range. The nitrogen atom in the indole ring is exceptionally weakly acidic (pKa ~16.2) and is not basic enough to be protonated even at pH 1[1]. The sulfone group is strictly neutral. Therefore, pH adjustment will not induce ionization and is a futile strategy for this specific compound.

Q3: What is the optimal primary solvent for preparing stock solutions? A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for high-throughput screening and compound storage[2]. DMSO acts as a strong hydrogen bond acceptor and effectively disrupts the indole's crystal lattice. To prevent degradation, ensure the DMSO is strictly anhydrous (stored over molecular sieves) and limit freeze-thaw cycles by aliquoting the stock solution.

Part 2: Self-Validating Experimental Protocols

To prevent assay failure, you must select a solubilization strategy based on your target concentration and biological model.

Protocol A: The "Step-Down" DMSO Dilution Strategy (For Cellular & In Vitro Assays)

Directly pipetting a highly concentrated DMSO stock into an aqueous buffer causes "solvent shock," leading to localized supersaturation and irreversible nanoprecipitation. Gradual dilution reduces the local concentration gradient, allowing the compound to remain in a metastable supersaturated state.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 60 seconds until optically clear.

  • Intermediate Dilution: Create a 10x working stock by diluting the primary DMSO stock into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400 or Tween-80).

  • Aqueous Integration: Pre-warm your aqueous assay buffer (e.g., PBS or DMEM) to 37°C. While vortexing the buffer on medium speed, add the intermediate dilution dropwise to prevent localized pooling.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of invisible nanoprecipitates. If the reading is ≤ 0.05, proceed immediately to the assay.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For In Vivo & High-Concentration Assays)

When organic solvents like DMSO are toxic to your biological model, cyclodextrins offer a robust, solvent-free alternative. HP-β-CD forms a non-covalent, dynamic inclusion complex, encapsulating the hydrophobic indole core within its lipophilic cavity while its hydrophilic exterior interacts with the aqueous environment[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., 0.9% saline).

  • Integration: Add the solid 5-[(Methylsulfonyl)methyl]-1H-indole directly to the HP-β-CD solution (targeting a final concentration of 1 mM to 5 mM).

  • Thermodynamic Driving: Sonicate the suspension in a water bath at 40°C for 45–60 minutes. The thermal energy accelerates the complexation kinetics.

  • Equilibration & Filtration: Allow the solution to equilibrate to room temperature for 24 hours on an orbital shaker. Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed solid material.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV to confirm the exact concentration of the solubilized compound prior to dosing.

Part 3: Quantitative Data Presentation

The following table summarizes the operational limits of various formulation strategies to help you avoid toxicity and assay interference.

Solubilization StrategyPrimary Solvent / ExcipientMax Recommended Final Conc.Max Tolerable Co-solvent in AssayAssay Compatibility
Direct Aqueous None (Buffer only)< 10 µM0%High (Prone to precipitation)
DMSO Step-Down DMSO50 - 100 µM0.1% - 0.5% DMSOCellular assays, Enzymatic assays
Co-solvent Mix DMSO / PEG-400 / Tween-80100 - 500 µM1% Total OrganicsTolerated by robust cell lines only
Cyclodextrin 20% w/v HP-β-CD1 mM - 5 mM0% OrganicsIn vivo dosing, Structural biology

Part 4: Solubilization Workflow Diagram

Decision matrix for solubilizing 5-[(Methylsulfonyl)methyl]-1H-indole based on assay requirements.

References

  • Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.[Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology (via PMC).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Efficacy of 5-[(Methylsulfonyl)methyl]-1H-indole in Cell Culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected "flatlines" when screening small-molecule fragments or synthetic intermediates i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected "flatlines" when screening small-molecule fragments or synthetic intermediates in cell-based functional assays.

If you are observing exceptionally low efficacy when testing 5-[(Methylsulfonyl)methyl]-1H-indole in your cell culture models, the root cause is almost certainly a fundamental lack of target engagement rather than an assay failure. This compound is not a standalone active pharmaceutical ingredient; rather, it is the key starting raw material and synthetic intermediate for the anti-migraine drug Eletriptan [1].

This guide is designed to help you diagnose the mechanistic causality behind this low efficacy, validate your assay's integrity, and understand the structural biology governing 5-HT receptor activation.

Diagnostic Workflow

Before adjusting your cell culture parameters or assay detection reagents, it is critical to isolate whether the failure stems from the compound's intrinsic properties or the assay environment.

Workflow Start Low Efficacy Observed Control Test Positive Control (Eletriptan) Start->Control Decision Control Active? Control->Decision Target Pharmacophore Issue (Missing Amine) Decision->Target Yes Assay Assay Optimization Required Decision->Assay No

Caption: Troubleshooting workflow for diagnosing low efficacy in cell-based functional assays.

Core FAQs & Mechanistic Causality

Q1: Why does 5-[(Methylsulfonyl)methyl]-1H-indole show no agonistic activity in my 5-HT1B/1D cAMP assay? A1: The compound lacks the critical pharmacophore required for aminergic GPCR activation. Eletriptan, the full drug, contains a pyrrolidine ring (a basic amine) attached to the indole core[2]. In the binding pocket of 5-HT receptors, this protonated amine forms a highly conserved, thermodynamically essential salt bridge with an Aspartate residue (Asp3.32) located on Transmembrane Helix 3 (TM3)[3]. Because 5-[(Methylsulfonyl)methyl]-1H-indole lacks this amine, it cannot anchor to Asp3.32. Without this anchor, the compound cannot induce the conformational change in TM6 required to activate the Gi/o protein and inhibit adenylyl cyclase[3].

Q2: Can I force efficacy by increasing the concentration of the indole fragment in the media? A2: No. Pushing the concentration of this fragment beyond 10–30 µM in cell culture will likely lead to non-specific cytotoxicity or compound precipitation rather than target-specific activation. The affinity (Ki) drop-off due to the missing Asp3.32 salt bridge is typically 3 to 4 orders of magnitude. Furthermore, high concentrations of DMSO (required to solubilize the fragment) will disrupt cell membrane integrity, creating false-positive artifacts in your viability or cAMP readouts.

Q3: If it doesn't activate the receptor, why is the methylsulfonylmethyl group important? A3: In the context of the full Eletriptan molecule, the methylsulfonylmethyl group at the 5-position of the indole ring occupies a specific auxiliary binding pocket. It forms critical hydrogen bonds that dictate the drug's high selectivity for 5-HT1B and 5-HT1D receptors over other serotonin receptor subtypes (like 5-HT2B)[3]. However, this interaction is secondary; it enhances affinity and selectivity but cannot drive activation without the primary amine-Asp3.32 interaction.

Receptor Signaling Pathway

To understand what your assay is attempting to measure, it is vital to visualize the downstream signaling cascade. Eletriptan acts as an agonist at 5-HT1B/1D receptors, which are coupled to Gi/o proteins[2]. Activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP[2].

G Ligand Ligand (Eletriptan) Receptor 5-HT1B/1D Receptor Ligand->Receptor Binds TM3 (Asp3.32) Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces

Caption: 5-HT1B/1D Gi-coupled signaling pathway demonstrating cAMP reduction.

Quantitative Data Summary

The table below highlights the structural and functional disparities between your testing fragment and the fully synthesized active pharmaceutical ingredient.

Parameter5-[(Methylsulfonyl)methyl]-1H-indoleEletriptan (Relpax)
Role Synthetic Intermediate / Fragment[1]Active Pharmaceutical Ingredient[4]
Basic Amine Present? NoYes (Pyrrolidine ring)
Asp3.32 Salt Bridge Cannot formForms strong ionic interaction[3]
5-HT1B/1D Affinity (Ki) > 10,000 nM (Negligible)High Affinity (0.9 - 6.5 nM)[2]
Functional Efficacy None / Very LowFull Agonist (Decreases cAMP)[2]
Experimental Protocols: Self-Validating Systems

To definitively prove that the low efficacy is due to the compound's structure and not an assay failure, you must run a self-validating protocol. By running a known full agonist (Eletriptan) alongside your fragment, you establish a robust assay window.

Protocol A: Radioligand Binding Displacement Assay (Target Engagement)

Causality: This assay strips away the complexity of intracellular signaling and directly measures whether your compound physically binds to the receptor.

  • Membrane Preparation: Isolate membranes from HEK293 or CHO cells stably expressing human 5-HT1B receptors.

  • Radioligand Incubation: Incubate membranes with a fixed concentration of[³H]-GR125743 (a known 5-HT1B/1D radioligand) in assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).

  • Compound Addition: Add 5-[(Methylsulfonyl)methyl]-1H-indole in a dose-response format (1 nM to 100 µM). In parallel wells, add Eletriptan as the positive control.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer, add scintillation cocktail, and measure radioactivity.

  • Validation Check: Eletriptan should displace the radioligand, yielding a sigmoidal curve with an IC50 in the low nanomolar range. The indole fragment will likely show a flat line, confirming it lacks intrinsic binding affinity.

Protocol B: cAMP Inhibition Assay (Functional Readout)

Causality: Because 5-HT1B is Gi-coupled, baseline cAMP levels in cells are often too low to measure a further decrease. We use Forskolin to artificially spike cAMP levels; a true agonist will suppress this spike.

  • Cell Seeding: Plate 5-HT1B-expressing cells in a 384-well microplate at 5,000 cells/well.

  • Stimulation: Add 10 µM Forskolin to all wells to activate adenylyl cyclase and spike intracellular cAMP.

  • Compound Treatment: Immediately add your indole fragment (test) or Eletriptan (positive control) alongside the Forskolin. Include a DMSO-only vehicle control. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP detection reagents. Incubate for 1 hour at room temperature and read the plate on a compatible microplate reader.

  • Validation Check: The Forskolin + DMSO wells should show maximum cAMP signal. The Forskolin + Eletriptan wells should show a dose-dependent decrease in signal. The Forskolin + Indole fragment wells will remain at maximum signal, proving the fragment cannot functionally activate the Gi pathway.

References
  • Title : A VALIDATED LC METHOD FOR THE DETERMINATION OF CHIRAL PURITY OF (R)-3-((1-METHYLPYRROLIDIN-2-YL) METHYL)-5-(METHYLSULFONYLMETHYL)-1H-INDOLE: A KEY RAW MATERIAL OF ELITRIPTAN HYDROBROMIDE Source : ijpsr.com URL :1

  • Title : Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC Source : nih.gov URL : 3

  • Title : Eletriptan - StatPearls - NCBI Bookshelf Source : nih.gov URL : 2

  • Title : What is the mechanism of Eletriptan Hydrobromide? - Patsnap Synapse Source : patsnap.com URL :4

Sources

Troubleshooting

Technical Support Center: Method Refinement for NMR Structural Elucidation of Substituted Indoles

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) structural elucidation of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who utili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) structural elucidation of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy to characterize these vital heterocyclic compounds. Indoles are a cornerstone in medicinal chemistry, and unambiguous structural assignment is paramount for understanding their biological activity and developing new therapeutics.[1][2]

This resource provides in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal-driven logic behind experimental choices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the NMR analysis of substituted indoles.

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the indole core?

A1: The chemical shifts are highly sensitive to the electronic environment, which is influenced by the solvent and any substituents.[1] However, a general range in a common solvent like DMSO-d₆ provides a good starting point for assignment.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for an Unsubstituted Indole in DMSO-d₆. [3][4]

PositionAtomTypical Chemical Shift (δ, ppm)Notes
1N-H11.0 - 11.1Broad singlet, highly dependent on solvent and concentration.[5][6]
2C-H7.3 - 7.4Doublet of doublets or triplet.
3C-H6.4 - 6.5Triplet or doublet of doublets.
4C-H7.4 - 7.5Doublet.
5C-H6.9 - 7.0Triplet of doublets.
6C-H7.0 - 7.1Triplet of doublets.
7C-H7.5 - 7.6Doublet.
2C~124
3C~102Most upfield carbon in the core.
3aC~128Bridgehead carbon.
4C~120
5C~121
6C~119
7C~111
7aC~136Bridgehead carbon, most downfield.

Note: These are approximate values. Referencing databases and published literature for closely related analogs is always recommended.[7][8][9]

Q2: My N1-H proton signal is broad or has disappeared. What is happening?

A2: This is a very common phenomenon with several potential causes:

  • Proton Exchange: The N-H proton is acidic and can exchange with trace amounts of water (H₂O) in the solvent or with protic solvents themselves (like methanol-d₄). This exchange happens on a timescale that broadens the NMR signal.[6]

  • Intermediate Exchange Rate: The exchange rate might be in the "intermediate" regime on the NMR timescale, leading to significant line broadening.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin I=1 and is quadrupolar. This can lead to rapid relaxation and coupling that broadens the signal of the directly attached proton.

  • Solvent Effects: In hydrogen-bond accepting solvents like DMSO-d₆, the N-H signal is often sharper and further downfield (δ 10-12 ppm) compared to less interactive solvents like CDCl₃ where it may be broader and more upfield (δ 8-9 ppm).[10][11]

Quick Tip: To confirm the N-H signal, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. The N-H signal will disappear due to exchange with deuterium, confirming its identity.[6]

Q3: Which solvent is best for analyzing my substituted indole?

A3: The choice of solvent is critical and can be used as a tool.

  • DMSO-d₆: Excellent for most indoles. It is a poor hydrogen bond donor, which minimizes the exchange rate of the N-H proton, resulting in a sharper signal that is easier to observe and integrate.[11]

  • CDCl₃: Widely used, but the N-H proton signal is often broader and can be more susceptible to concentration effects.[12] It is less viscous than DMSO, which can be advantageous for observing sharper signals for the rest of the molecule.

  • Acetone-d₆ or Methanol-d₄: Useful for testing solubility or altering chemical shifts to resolve overlapping signals. Be aware that methanol-d₄ is a protic solvent and will likely cause the N-H proton to exchange completely.

Q4: How can I definitively confirm the position of a substituent on the benzene ring of the indole?

A4: This requires a combination of 1D and 2D NMR experiments.

  • ¹H NMR: First, analyze the aromatic region (approx. δ 6.5-8.0 ppm). The number of protons and their coupling patterns (splitting) provide the first clues. For example, a 5-substituted indole will show three protons on the benzene ring, often as two doublets and a doublet of doublets.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). It helps to trace the connectivity of the protons around the benzene ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment. It reveals long-range correlations (2-3 bonds) between protons and carbons. By observing correlations from the remaining benzene ring protons to the substituent itself or to the carbons of the pyrrole ring (C3a, C7a), you can lock in the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): If ambiguity remains, NOESY can help. It shows through-space proximity. For instance, a substituent at C4 might show an NOE to the C3-H proton, whereas a substituent at C7 might show an NOE to the N1-H proton.[13][14]

Part 2: Troubleshooting Guides for Complex Scenarios

This section provides structured workflows for resolving more challenging structural elucidation problems.

Scenario 1: Ambiguous Substituent Placement on the Pyrrole Ring (C2 vs. C3)

Problem: "My initial ¹H and ¹³C NMR spectra are inconclusive. I can't determine if my non-proton-bearing substituent (e.g., a carboxyl group, a quaternary carbon) is at the C2 or C3 position."

Causality: The primary challenge arises because standard ¹H NMR cannot directly observe the substitution site. While substituent effects will alter the chemical shifts of the remaining protons (e.g., H3 or H2), these effects can be ambiguous. The definitive solution lies in establishing long-range connectivity from known protons to the carbon at the site of substitution.

Solution Workflow: The HMBC Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for this problem.[15][16] It detects correlations between protons and carbons that are typically separated by two or three bonds.

Workflow Diagram: HMBC for C2 vs. C3 Isomer Differentiation

HMBC_Workflow cluster_0 Hypothesis: 2-Substituted Indole cluster_1 Hypothesis: 3-Substituted Indole H7_2 H7 C2_2 C2 (Quat) H7_2->C2_2 ³J H3_2 H3 H3_2->C2_2 ²J C3a_2 C3a H3_2->C3a_2 ²J C3_2 C3 H2_3 H2 C3_3 C3 (Quat) H2_3->C3_3 ²J C3a_3 C3a H2_3->C3a_3 ³J H4_3 H4 H4_3->C3_3 ³J C2_3 C2

Caption: Key HMBC correlations to differentiate C2 and C3 substitution.

Data Interpretation:

  • For a 2-Substituted Indole: Look for a 2-bond correlation from the H3 proton to the quaternary carbon at C2. You may also see a 3-bond correlation from the H7 proton to C2.

  • For a 3-Substituted Indole: Expect a 2-bond correlation from the H2 proton to the quaternary carbon at C3. A crucial 3-bond correlation from the H4 proton to C3 is also highly diagnostic.[3]

Experimental Protocol: Standard HMBC Acquisition

  • Sample Prep: Prepare a moderately concentrated sample (5-20 mg) in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Spectrometer Setup: Tune and lock the spectrometer. Acquire standard ¹H and ¹³C{¹H} spectra first.

  • Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Key Parameter (CNST2): This parameter defines the long-range coupling constant (ⁿJCH) the experiment is optimized for. A typical value is 8-10 Hz. This is the most critical parameter to optimize.

  • Acquisition: Set an appropriate number of scans (NS) and dummy scans (DS) to achieve a good signal-to-noise ratio. An overnight acquisition is common for dilute samples.

  • Processing: Process the 2D data using standard Fourier transformation. Phase correction is typically not required for magnitude-mode data.

Scenario 2: Differentiating Benzene Ring Isomers (e.g., 4- vs. 7-Substitution)

Problem: "My compound is substituted on the benzene ring. The coupling patterns in the ¹H spectrum are very similar for the possible isomers (e.g., 4-Bromoindole vs. 7-Bromoindole), and HMBC correlations are ambiguous."

Causality: Isomers with substituents on the benzene portion of the indole ring can be challenging to distinguish because the through-bond connectivity can appear similar.[17][18] The key to solving this lies in using through-space correlations, which are dependent on the 3D structure and proximity of atoms, not their bonding network.

Solution Workflow: The NOESY/ROESY Experiment

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are J-coupled.[13]

Workflow Diagram: Key NOE Correlations for Isomer Differentiation

NOE_Workflow cluster_0 4-Substituted Indole cluster_1 7-Substituted Indole cluster_2 5-Substituted Indole Indole4 H5 H6 H7 N1-H H2 H3 Indole4:f5->Indole4:f0 NOE Indole7 H4 H5 H6 N1-H H2 H3 Indole7:f3->Indole7:f2 NOE Indole5 H4 H6 H7 N1-H H2 H3 Indole5:f5->Indole5:f0 NOE Indole5:f3->Indole5:f2 NOE

Caption: Diagnostic through-space NOE correlations for indole isomers.

Data Interpretation:

  • For a 4-Substituted Indole: The most powerful diagnostic is a clear NOE cross-peak between the H3 proton and the H5 proton.

  • For a 7-Substituted Indole: Look for a definitive NOE between the N1-H proton and the H6 proton. The absence of the H3-H5 correlation is also telling.

  • For a 5- or 6-Substituted Indole: These can be distinguished by observing NOEs from the pyrrole ring protons (H3, N1-H) to the remaining ortho-coupled protons on the benzene ring. For a 5-substituted indole, you would expect an NOE between H3 and H4.

Experimental Protocol: Standard 2D NOESY Acquisition

  • Sample Prep: Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) which can quench the NOE effect. Degassing the sample by bubbling an inert gas (N₂ or Ar) through it can be beneficial.

  • Spectrometer Setup: Acquire a standard ¹H spectrum to identify the chemical shifts of the protons of interest.

  • Pulse Program: Select a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).

  • Key Parameter (d8/mix time): The mixing time is crucial. It is the period during which the NOE builds up. For small molecules like indoles, a mixing time of 0.5 to 1.0 seconds is a good starting point.[13]

  • Acquisition: A 2D NOESY is a sensitive experiment and may require a longer acquisition time, especially for weak correlations.

  • Processing: Standard 2D Fourier transformation. The cross-peaks indicate which protons are spatially close.

References

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2005). Chemistry & Biodiversity.
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry. Available from: [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Available from: [Link]

  • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Available from: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available from: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Available from: [Link]

  • Furrer, J. (2012). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications. Available from: [Link]

  • Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. (2023). PubMed. Available from: [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. ACS Publications. Available from: [Link]

  • Maleckis, A., Herath, I. D., & Otting, G. (2021). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry. Available from: [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Available from: [Link]

  • ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in... ResearchGate. Available from: [Link]

  • Fischer indole synthesis from cis- and trans-hexahydro-7-methyl-6-isoquinolones. Proton NMR determination of the configuration and conformation of products. The Journal of Organic Chemistry. Available from: [Link]

  • Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society. Available from: [Link]

  • Structure elucidation and NMR assignments of two unusual monoterpene indole alkaloids from Psychotria stachyoides. (2010). PubMed. Available from: [Link]

  • ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). PMC. Available from: [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. PMC. Available from: [Link]

  • Supplementary Information. Rsc.org. Available from: [Link]

  • Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Wiley Online Library. Available from: [Link]

  • 5-HMR-2 Chemical Shift. Organic Chemistry Data. Available from: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available from: [Link]

  • H NMR Spectroscopy. University of Regensburg. Available from: [Link]

  • nmr hmqc hmbc: Topics by Science.gov. Science.gov. Available from: [Link]

  • NOESY and ROESY. University of Missouri. Available from: [Link]

  • ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1... ResearchGate. Available from: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available from: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah Journal of Science. Available from: [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Available from: [Link]

  • Room-temperature liquid-state ODNP NMR of indole in CCl4 at 9.4 T TEMPO... ResearchGate. Available from: [Link]

  • ¹H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Wiley Online Library. Available from: [Link]

  • Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles. Journal of the American Chemical Society. Available from: [Link]

  • Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. ResearchGate. Available from: [Link]

  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis NMR Facility. Available from: [Link]

  • 5.4: NOESY Spectra. (2025). Chemistry LibreTexts. Available from: [Link]

  • Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. (2014). PubMed. Available from: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. CDN. Available from: [Link]

Sources

Optimization

Technical Support Center: 1H-Indole-2-Carboxamide Optimization

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in lead optimization: mitigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in lead optimization: mitigating the metabolic liability of the 1H-indole-2-carboxamide scaffold .

This pharmacophore is highly privileged, appearing in antiviral agents, antituberculars, and antiparasitics. However, its electron-rich indole core and exposed amide linker frequently fall victim to rapid Phase I oxidative metabolism (primarily via hepatic CYP450 enzymes). This guide bridges theoretical structure-activity relationships (SAR) with practical, field-proven bench strategies to help you engineer metabolic stability without sacrificing target potency.

Part 1: Quantitative SAR Data Summary

Before diving into specific troubleshooting scenarios, it is critical to benchmark your compounds against established optimization trajectories. The table below summarizes proven structural modifications and their quantitative impact on intrinsic clearance ( CLint​ ).

Structural Modification StrategyTarget LiabilityBaseline Compound ProfileOptimized Compound ProfileRef.
C5-H C5-Cl Substitution CYP450-mediated aromatic hydroxylation at the indole core.Unsubstituted indole: High mouse microsomal clearance ( CLint​ = 433 μ L/min/mg).5-Chloro-indole: 5-fold improvement in in vitro metabolic stability.[1]
Pyrrolidine Piperidine (RHS) Aliphatic ring oxidation / N-dealkylation.Pyrrolidine analog: Moderate human microsomal clearance.Piperidine analog: Excellent stability (Human CLint​ = 3 μ L/min/mg).[2]
Phenyl Pyridyl Replacement High lipophilicity driving non-specific CYP450 binding.Phenyl-indole-2-carboxamide: Poor metabolic stability in MLM.Pyridyl-indole-2-carboxamide: Improved metabolic stability due to lower LogD.[3]
N1-Indole Alkylation N1-oxidation or conjugation.Unsubstituted N1: Rapid clearance.N1-Methyl/Benzyl: Up to 40-fold increase in microsomal half-life (target dependent).[4]

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My unsubstituted 1H-indole-2-carboxamide shows rapid clearance in human liver microsomes (HLM). Where is the metabolic soft spot, and how do I block it?

The Causality: The indole ring is an electron-rich heteroaromatic system. The C4, C5, and C6 positions are highly susceptible to electrophilic attack by the ferryl-oxo species of CYP450 enzymes, leading to aromatic hydroxylation and subsequent phase II conjugation.

The Solution: You must reduce the electron density of the indole π -system or sterically block the site of metabolism.

  • Halogenation: Introducing a strongly electronegative atom, such as a chlorine or fluorine at the C5 position, is the most reliable strategy. The electron-withdrawing inductive effect of the halogen increases the activation energy required for CYP450 to oxidize the ring[1].

  • Positional Nuance: While 5-chloro substitution generally yields the best metabolic stability, be aware that 4-chloro and 6-chloro substitutions are sometimes preferred for target binding affinity, making the 5-position the primary vulnerable spot for clearance[1]. Dichloro substitutions (e.g., 4,6-dichloro) can further harden the scaffold but may drastically reduce aqueous solubility[1].

Q2: I achieved metabolic stability by adding lipophilic blocking groups (e.g., methyls, halogens), but now my compound is failing due to poor aqueous solubility and high hERG liability. How do I rescue the series?

The Causality: Adding halogens or alkyl groups increases the partition coefficient (LogD). High lipophilicity drives non-specific binding to the hERG potassium channel (causing cardiotoxicity) and reduces thermodynamic solubility. Furthermore, highly lipophilic molecules are aggressively partitioned into the hydrophobic active sites of CYP3A4, paradoxically increasing clearance if alternative soft spots exist.

The Solution: You must introduce polarity to offset the lipophilic burden without re-introducing metabolic soft spots.

  • Heteroatom Introduction: Replace lipophilic phenyl rings on the right-hand side (RHS) of the carboxamide with heteroaromatic rings like pyridine or pyrimidine[3]. The introduction of the basic nitrogen lowers the LogD, which decreases non-specific CYP450 binding and improves aqueous solubility, often yielding a net gain in metabolic stability[3].

  • Aliphatic Ring Expansion: If your RHS contains a cyclic amine (like pyrrolidine), expanding it to a piperidine can sometimes improve both solubility and metabolic stability while minimizing hERG channel activity[2].

Q3: The indole core is stable, but I am seeing rapid cleavage of the amide bond or N-dealkylation. Should I use a bioisostere?

The Causality: The amide bond is subject to hydrolysis by amidases, and the alkyl groups attached to the amide nitrogen are classic sites for CYP-mediated α -carbon hydroxylation (leading to N-dealkylation).

The Solution:

  • Steric Shielding: Before abandoning the amide, try adding steric bulk adjacent to the amide nitrogen (e.g., α -methylation of the RHS substituent). This physically hinders the enzyme's access to the amide bond.

  • Amide Reversal or Isosteres: Reversing the amide connectivity can sometimes restore potency and alter the metabolic profile, though it may increase instability depending on the specific amidases present[5]. Replacing the carboxamide with a sulfonamide (a nonclassical isostere) often results in a complete loss of potency for this specific scaffold, so it should be approached with caution[5].

Part 3: Visualizing the Optimization Logic

The following diagram maps the decision tree for optimizing 1H-indole-2-carboxamides based on the specific metabolic liability identified during in vitro profiling.

OptimizationLogic Root 1H-Indole-2-carboxamide Metabolic Liability Identified Node1 Indole Core Oxidation (CYP450 hydroxylation) Root->Node1 Node2 Amide N-Dealkylation / Aliphatic Ring Oxidation Root->Node2 Node3 High Lipophilicity (LogD) Driving Clearance Root->Node3 Sol1 Halogenation (C4, C5, C6) e.g., 5-Chloro substitution Node1->Sol1 Blocks soft spot Sol2 Steric Shielding / Piperidine substitution Node2->Sol2 Hinders access Sol3 Heteroatom Introduction (e.g., Phenyl -> Pyridyl) Node3->Sol3 Lowers LogD

Caption: Strategic decision tree for mitigating specific metabolic liabilities in 1H-indole-2-carboxamides.

Part 4: Standardized Protocol for In Vitro Microsomal Stability

To ensure your SAR data is trustworthy, your metabolic stability assays must be self-validating. The following protocol details the standard Liver Microsomal Stability Assay (HLM/MLM) designed to calculate Intrinsic Clearance ( CLint​ ).

Self-Validating Assay Design

A robust assay must prove that the microsomes are active and that compound loss is strictly due to NADPH-dependent metabolism.

  • Positive Control: Verapamil or Dextromethorphan (Ensures CYP enzymes are active; should show rapid clearance).

  • Negative Control: Test compound incubated without NADPH (Ensures compound is not degrading due to chemical instability or precipitating out of solution).

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a 10 mM stock of the indole-2-carboxamide test compound in DMSO.

  • Dilute the stock to 100 μ M in 50% Acetonitrile/Water (Working Solution).

  • Thaw Liver Microsomes (Human or Mouse) on ice. Prepare a microsomal suspension at 1.25 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Prepare a 10 mM NADPH solution in the same buffer (freshly prepared).

2. Incubation Workflow:

  • Pre-warm the microsomal suspension (160 μ L) and test compound working solution (2 μ L) in a 96-well plate at 37°C for 5 minutes. (Final compound concentration: 1 μ M; Final DMSO: <0.1%).

  • Initiate the reaction by adding 40 μ L of the pre-warmed NADPH solution to each well. (Final protein concentration: 1.0 mg/mL).

  • For the Negative Control, add 40 μ L of blank buffer instead of NADPH.

3. Time-Course Sampling & Quenching:

  • At designated time points (0, 5, 15, 30, and 60 minutes), remove a 20 μ L aliquot from the incubation mixture.

  • Immediately quench the reaction by dispensing the aliquot into 80 μ L of ice-cold Acetonitrile containing an Internal Standard (e.g., 100 ng/mL Tolbutamide). The organic solvent denatures the CYP enzymes instantly.

4. Sample Processing & Analysis:

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode) to determine the peak area ratio of the test compound to the internal standard.

5. Data Calculation:

  • Plot the natural log (ln) of the % compound remaining versus time. The slope of the linear regression is the elimination rate constant ( k ).

  • Calculate half-life: t1/2​=0.693/k

  • Calculate Intrinsic Clearance: CLint​=(k×V)/P , where V is the incubation volume ( μ L) and P is the mass of microsomal protein (mg).

AssayWorkflow Prep Prepare Microsomes (HLM/MLM) + NADPH Incubate Incubate Test Cmpd (0, 5, 15, 30, 60 min) Prep->Incubate Quench Quench with Cold Acetonitrile + IS Incubate->Quench Control1 Positive Control (Verapamil: High Clearance) Incubate->Control1 Control2 Negative Control (No NADPH: Stability Check) Incubate->Control2 Analyze LC-MS/MS Analysis (% Remaining) Quench->Analyze

Caption: Self-validating workflow for in vitro microsomal stability profiling.

References

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity ACS Bio & Med Chem Au[Link]

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication PubMed Central (PMC)[Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents Journal of Medicinal Chemistry[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Journal of Medicinal Chemistry[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 5-[(Methylsulfonyl)methyl]-1H-indole Production

Welcome to the technical support center for the synthesis and scale-up of 5-[(Methylsulfonyl)methyl]-1H-indole. This guide is designed for researchers, chemists, and process development professionals. Here, we address co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 5-[(Methylsulfonyl)methyl]-1H-indole. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and detailed protocols in a practical, question-and-answer format to ensure the successful and efficient production of this key indole derivative.

Overview of Synthetic Strategy

The production of 5-[(Methylsulfonyl)methyl]-1H-indole is most reliably achieved through a two-stage process. This approach separates the formation of the carbon-sulfur bond from the subsequent oxidation, allowing for greater control and optimization at each stage. The general workflow involves synthesizing a sulfide intermediate, which is then oxidized to the target sulfone.

G cluster_0 Production Workflow A Stage 1: Sulfide Formation Sulfide Intermediate: 5-((Methylthio)methyl)-1H-indole A->Sulfide B Stage 2: Oxidation Sulfone Final Product: 5-[(Methylsulfonyl)methyl]-1H-indole B->Sulfone C Stage 3: Purification Purified High-Purity Product C->Purified Start Indole Precursor (e.g., 5-(Chloromethyl)-1H-indole) Start->A  NaSMe Sulfide->B  Oxidizing Agent  (e.g., H₂O₂, Oxone®) Sulfone->C  Crystallization or  Chromatography

Caption: High-level synthetic workflow for 5-[(Methylsulfonyl)methyl]-1H-indole.

Troubleshooting Guide & FAQs

This section is organized by the synthetic stage and addresses specific issues you may encounter during your experiments.

Stage 1: Synthesis of 5-((Methylthio)methyl)-1H-indole (Sulfide Intermediate)

This stage typically involves the reaction of a 5-(halomethyl)-1H-indole with a methylthiolate source.

Q1: My yield for the sulfide formation step is low, and I see multiple products on my TLC plate. What's happening?

A1: Low yields and multiple products often point to competing side reactions. The primary culprits are:

  • N-Alkylation: The indole nitrogen is nucleophilic and can compete with the desired S-alkylation pathway, leading to the formation of an N-alkylated byproduct.

  • Instability of Starting Material: 5-(Halomethyl)-1H-indoles can be unstable, especially in the presence of base or heat, leading to polymerization or decomposition into tarry byproducts. This is a common issue in indole chemistry, particularly during scale-up[1].

Troubleshooting Steps:

  • Protect the Indole Nitrogen: The most robust solution is to use an N-protected starting material, such as 1-(Phenylsulfonyl)-5-(chloromethyl)-1H-indole. The phenylsulfonyl group is an excellent electron-withdrawing group that deactivates the indole nitrogen, preventing N-alkylation. It can be removed later if the N-H free indole is the final target[2].

  • Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize decomposition of the starting material.

  • Optimize Base and Solvent: Use a non-nucleophilic base if possible. The choice of solvent is also critical; a solvent that ensures good solubility for both the indole and the thiolate salt can improve reaction kinetics for the desired pathway[3][4].

Q2: My reaction seems to stall and never reaches full conversion. Why?

A2: Incomplete conversion can be due to several factors:

  • Poor Reagent Quality: Sodium thiomethoxide (NaSMe) can be hygroscopic and may degrade upon improper storage. Ensure you are using a fresh, anhydrous reagent.

  • Insufficient Mixing at Scale: On a larger scale, inefficient mixing can lead to localized areas of low reactant concentration, slowing down the reaction[1]. Ensure your reactor is equipped with an appropriate stirrer for the scale of your reaction.

  • Precipitation of Reagents: If the thiolate salt is not fully soluble in your chosen solvent, the reaction will be slow. Consider a more polar aprotic solvent like DMF or DMSO.

Stage 2: Oxidation to 5-[(Methylsulfonyl)methyl]-1H-indole

This is a critical step where the sulfide is converted to the target sulfone. The main challenge is achieving complete oxidation without generating byproducts.

Q1: My oxidation is incomplete, and I'm isolating the sulfoxide intermediate. How can I drive the reaction to the sulfone?

A1: Formation of the sulfoxide is a common issue and indicates that the oxidizing conditions are too mild or the reaction time is insufficient.

Troubleshooting Steps:

  • Increase Oxidant Stoichiometry: To go from a sulfide to a sulfone, a minimum of two equivalents of the oxidizing agent are required. A slight excess (e.g., 2.1-2.5 equivalents) is often used to ensure complete conversion.

  • Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls with the sulfoxide present, consider increasing the reaction time or cautiously raising the temperature[5]. However, be aware that higher temperatures can promote side reactions[6].

  • Switch to a Stronger Oxidant: If hydrogen peroxide is proving too sluggish, consider a more potent oxidizing system. A comparison of common oxidants is provided in the table below.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) Acetic acid or with a metal catalyst (e.g., Sodium Tungstate)[7]Inexpensive, environmentally benign (water is the only byproduct).Can be slow; may require a catalyst or elevated temperatures.
m-CPBA DCM or CHCl₃, 0 °C to RTHighly effective and generally clean.Can be expensive for large-scale work; potentially explosive.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Methanol/Water, RTEffective, inexpensive, and easy to handle solid.Generates inorganic salts that must be removed during workup.
Sodium Perborate Glacial acetic acidEffective and useful for small to medium scale synthesis[7].Requires acidic conditions which may not be suitable for all substrates.

Q2: I am observing significant byproduct formation and a drop in yield, especially at higher temperatures. What are these byproducts and how can I avoid them?

A2: The primary byproduct concern during this oxidation is the degradation of the electron-rich indole ring itself. Over-oxidation can lead to complex mixtures and tar formation.

Troubleshooting Steps:

  • Precise Temperature Control: This reaction is often exothermic. On a larger scale, what is manageable in a lab flask can lead to a thermal runaway in a large reactor[1]. Use a jacketed reactor with efficient cooling and control the rate of oxidant addition to maintain the target temperature.

  • Protect the Indole Nitrogen: An N-protected indole is significantly more resistant to oxidation than a free N-H indole. Using a protecting group like tosyl (Ts) or phenylsulfonyl (SO₂Ph) is highly recommended for this step[8][9].

  • Choose a Milder Oxidant: If decomposition is severe, switch to a milder system. For example, using H₂O₂ with a catalytic amount of sodium tungstate can be more selective than more aggressive reagents[7].

G Start Oxidation Troubleshooting Incomplete Incomplete Conversion? (Sulfoxide present) Start->Incomplete Decomp Decomposition? (Tarry byproducts) Start->Decomp Sol_Incomplete1 Increase Oxidant (>2.1 eq.) Incomplete->Sol_Incomplete1 Sol_Incomplete2 Increase Time or Temperature (cautiously) Incomplete->Sol_Incomplete2 Sol_Incomplete3 Use Stronger Oxidant (e.g., Oxone®) Incomplete->Sol_Incomplete3 Sol_Decomp1 Improve Temp. Control (Jacketed Reactor) Decomp->Sol_Decomp1 Sol_Decomp2 Protect Indole N-H (e.g., with Tosyl group) Decomp->Sol_Decomp2 Sol_Decomp3 Use Milder Oxidant (e.g., H₂O₂/Na₂WO₄) Decomp->Sol_Decomp3

Caption: Decision tree for troubleshooting the sulfide-to-sulfone oxidation step.

Stage 3: Purification and Scale-Up

Q1: My final product is difficult to purify by column chromatography. The compound streaks badly on the TLC plate. What should I do?

A1: Streaking or tailing of indole compounds on silica gel is a common problem, often due to the basicity of the indole nitrogen interacting with the acidic silica surface[10].

Troubleshooting Steps:

  • Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (NEt₃, typically 0.1-1.0%) or ammonia in methanol to your mobile phase. This deactivates the acidic sites on the silica gel, leading to sharper spots and better separation[11][12].

  • Switch the Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive or basic indoles[3].

  • Consider Crystallization: 5-[(Methylsulfonyl)methyl]-1H-indole is a crystalline solid. Developing a good crystallization protocol is often more scalable and cost-effective than chromatography. Screen various solvent/anti-solvent systems. For many indoles, systems like ethanol/water, ethyl acetate/hexane, or toluene can be effective[13][14].

Q2: The yield of my reaction dropped significantly when I moved from a 1g scale to a 100g scale. What are the key factors to consider during scale-up?

A2: A drop in yield upon scale-up is a frequent challenge. The primary reasons are often related to physical processes rather than the chemistry itself[1].

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and degradation[1]. The exothermic oxidation step is particularly sensitive to this. Ensure your reactor has adequate agitation and cooling capacity for the scale.

  • Reagent Addition Rates: The rate of addition for reagents, especially the oxidizing agent, becomes critical at scale. A slow, controlled addition is necessary to manage the exotherm and prevent a buildup of unreacted reagents.

  • Workup and Extraction Issues: Phase separations that are simple in a separatory funnel can be problematic at scale. Emulsions can form, trapping the product at the interface and leading to loss[15]. Using brine washes can help break emulsions. Ensure you have sufficient solvent volumes for efficient extraction.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-5-((methylthio)methyl)-1H-indole

This protocol assumes the use of an N-protected starting material for a more robust synthesis.

  • Setup: To a dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1-(phenylsulfonyl)-5-(chloromethyl)-1H-indole (1.0 eq) and anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using a circulating chiller.

  • Reagent Addition: Add sodium thiomethoxide (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Workup: Carefully quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be used directly in the next step or purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 5-[(Methylsulfonyl)methyl]-1-(phenylsulfonyl)-1H-indole
  • Setup: To a jacketed reactor equipped with a mechanical stirrer and thermometer, dissolve the crude sulfide intermediate from Protocol 1 (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 15-20 °C.

  • Oxidant Addition: Add hydrogen peroxide (30% aq. solution, 2.5 eq) dropwise via an addition funnel over 1-2 hours. Monitor the internal temperature closely and use the reactor cooling jacket to maintain it below 30 °C.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the disappearance of the starting material and the sulfoxide intermediate by TLC/LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding the reaction mixture to a cold, stirred solution of sodium bisulfite to destroy any excess peroxide.

  • Isolation: The product will likely precipitate from the aqueous mixture. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the high-purity N-protected sulfone.

Note: If the final N-H free indole is desired, the phenylsulfonyl group can be removed under basic hydrolysis conditions (e.g., NaOH in methanol/water).

References

  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Google Patents. (1984).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • MDPI. (2025).
  • MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles.
  • ACS Publications. (2006). Practical Methodologies for the Synthesis of Indoles.
  • ResearchGate. (n.d.).
  • Google Patents. (1994). A process for preparing sulfones.
  • Organic Chemistry Portal. (n.d.).
  • PMC. (n.d.). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.
  • Asian Journal of Chemistry. (2025).
  • ChemScene. (n.d.). 5-Methyl-1-(phenylsulfonyl)-1h-indole.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Degradation of 5-[(Methylsulfonyl)methyl]-1H-indole

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently see researchers struggle with the solution stability of indole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently see researchers struggle with the solution stability of indole derivatives. 5-[(Methylsulfonyl)methyl]-1H-indole —a critical intermediate in the synthesis of triptan-class drugs like Rizatriptan—is notoriously sensitive to its microenvironment.

While the methylsulfonylmethyl group at the C5 position is chemically robust, the electron-rich pyrrole ring of the indole core is the molecule's Achilles' heel. This guide bypasses generic advice to provide you with the mechanistic causality behind its degradation, quantitative stability metrics, and self-validating protocols to ensure absolute sample integrity.

The Mechanistic Root of the Problem

To prevent degradation, you must first understand the two primary pathways that destroy your compound in solution: Photo-Oxidation and Acid-Catalyzed Dimerization .

A. The Photo-Oxidation Pathway (Type II Sensitization)

Indoles are highly susceptible to oxidation when exposed to ambient light and dissolved oxygen[1]. UV/Vis light excites trace sensitizers in the solvent, converting ground-state triplet oxygen ( 3O2​ ) into highly reactive singlet oxygen ( 1O2​ ). This singlet oxygen acts as an electrophile, directly attacking the C2=C3 double bond of the indole ring to form a highly unstable 1,2-dioxetane intermediate [2][3]. This intermediate rapidly collapses, cleaving the ring to form formylkynurenine analogs and other oxindole derivatives[2].

B. The Acid-Catalyzed Dimerization Pathway

In acidic media (pH < 5.0), the C3 position of the indole ring becomes protonated, generating a reactive iminium cation[1][4]. This cation acts as a potent electrophile, actively seeking out the C2 or C3 position of neighboring, unprotonated indole molecules. The result is a rapid cascade of dimerization and polymerization, which manifests visually as a pink, brown, or black discoloration in your solution.

Fig 1. Primary degradation pathways of indole derivatives via photo-oxidation and acid catalysis.

Quantitative Stability Matrix

The table below summarizes the expected half-life ( t1/2​ ) of 5-[(Methylsulfonyl)methyl]-1H-indole under various solution conditions at 25°C. Use this data to benchmark your own storage parameters.

Solvent ConditionDissolved O2​ Light ExposurepHEstimated t1/2​ Primary Degradant Profile
0.1% TFA (Aqueous) AmbientDark~2.0< 12 HoursDimers / Polymers (Discoloration)
Unbuffered Methanol AmbientAmbient UV/Vis~6.048 - 72 HoursOxindoles / Ring-opened analogs
Phosphate Buffer AmbientDark7.4~14 DaysMinor oxidative degradants
Phosphate Buffer Degassed (Ar) Dark (Amber) 7.4 > 6 Months None detected (>99.5% purity)

Self-Validating Protocol: Preparation of Ultra-Stable Stock Solutions

To guarantee the integrity of your experiments, do not rely on passive storage. Implement this active, self-validating protocol to systematically shut down the degradation causality loop[1].

Step 1: Solvent Degassing (Halting Auto-Oxidation)

  • Action: Sparge your chosen solvent (e.g., HPLC-grade Methanol or Acetonitrile) with high-purity Argon gas for 15 minutes prior to dissolving the compound.

  • Causality: This physically displaces dissolved ground-state oxygen ( 3O2​ ), removing the prerequisite molecule needed for singlet oxygen generation.

Step 2: pH Control (Preventing Dimerization)

  • Action: If using aqueous mixtures, ensure the solution is buffered to a strictly neutral pH (7.0 – 7.5) using 10 mM Ammonium Acetate or Phosphate buffer[1][4].

  • Causality: Maintaining a neutral pH prevents the protonation of the C3 carbon, completely shutting down the electrophilic iminium ion pathway that leads to polymerization.

Step 3: Actinic Dissolution (Blocking Photo-Excitation)

  • Action: Weigh and dissolve the compound exclusively in amber glass vials. Wrap volumetric flasks in aluminum foil if amber variants are unavailable.

  • Causality: Amber glass filters out UV and low-wavelength visible light (< 400 nm), preventing the photo-excitation of trace impurities that act as sensitizers for oxygen.

Step 4: Headspace Blanketing

  • Action: Before capping the vial, blow a gentle stream of Argon over the headspace for 5 seconds. Seal immediately with a PTFE-lined silicone septum cap.

Step 5: The Self-Validation Control Check

  • Action: Take a 100 µL aliquot of your newly prepared stock and place it in a clear glass vial, exposed to ambient air and light for 24 hours. Run both your protected stock and the "stress control" via HPLC-UV (at 225 nm).

  • Validation: You should observe a distinct degradation peak (often +16 Da via LC-MS, indicating oxidation) in the control vial, while your protected stock remains pristine. This proves your protective measures are actively working.

Fig 2. Step-by-step workflow for preparing ultra-stable indole stock solutions.

Troubleshooting & FAQs

Q: My stock solution turned a faint pink/brown color overnight. Is it still usable for my assay? A: No. Discoloration is the universal hallmark of indole polymerization. This occurs when the solution pH drops, causing C3-protonation and subsequent electrophilic attack on adjacent indole molecules[1]. The presence of dimers will severely skew quantitative assays and introduce unpredictable artifacts into biological screens. Discard the solution and verify the pH of your solvent system.

Q: I need to analyze this compound via LC-MS, which requires 0.1% Formic Acid in the mobile phase. Will this destroy the compound? A: It is safe for the transient analytical run, but fatal for storage. The residence time of the compound in the acidic mobile phase during an HPLC run (typically 2-10 minutes) is too short for significant dimerization to occur. However, never prepare or store your autosampler stock in 0.1% Formic Acid or TFA. Keep the stock in a neutral solvent and let the HPLC system mix it with the acidic mobile phase on-column.

Q: Does the 5-[(methylsulfonyl)methyl] substitution offer any protection compared to an unsubstituted indole? A: Only marginally. While the methylsulfonyl group ( −SO2​CH3​ ) is electron-withdrawing via induction and slightly deactivates the benzene ring, the pyrrole ring (C2=C3) remains highly electron-rich. It is still highly vulnerable to singlet oxygen attack and requires strict adherence to degassing and light-protection protocols[2][3].

Q: Can I freeze the solution at -80°C to bypass the need for degassing? A: Freezing slows down the kinetics of degradation but does not stop it entirely. More importantly, the freeze-thaw process can introduce micro-bubbles of oxygen into the solution. If you must freeze the aliquots, you still must degas the solvent and blanket the headspace with Argon prior to freezing.

References

  • Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine Royal Society of Chemistry (RSC)[Link]

  • Mechanism of dioxindolylalanine formation by singlet molecular oxygen-mediated oxidation of tryptophan residues ResearchGate[Link]

  • Force Degradation Study of Rizatriptan Benzoate by Rp-HPLC Method and Characterization of Degraded Product Biomedical Research[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Brain Penetrance of Indole-Based 5-HT6R Antagonists

Welcome to the Application Support Center. This resource is designed for medicinal chemists, pharmacologists, and drug development professionals optimizing indole-derived 5-Hydroxytryptamine 6 receptor (5-HT6R) antagonis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This resource is designed for medicinal chemists, pharmacologists, and drug development professionals optimizing indole-derived 5-Hydroxytryptamine 6 receptor (5-HT6R) antagonists for Alzheimer's disease (AD) and cognitive impairments.

Below, you will find troubleshooting guides, structural optimization strategies, and self-validating protocols to overcome the unique blood-brain barrier (BBB) challenges associated with indole scaffolds.

Module 1: Physicochemical Optimization & Structural Design

Q: Why do my indole-based 5-HT6R antagonists exhibit sub-optimal BBB penetration despite high in vitro receptor affinity (Ki < 1 nM)?

Root Cause Analysis: The indole scaffold, particularly when substituted with bulky arylsulfonyl groups (a classic 5-HT6R pharmacophore), often drives high lipophilicity (clogP > 4) and introduces hydrogen bond donors (HBDs) that restrict Central Nervous System Multiparameter Optimization (CNS MPO) scores[1]. While high lipophilicity increases binding affinity via hydrophobic pockets in the 5-HT6R, it concurrently increases non-specific plasma protein binding (PPB) and traps the molecule in endothelial lipid bilayers.

Furthermore, basic amines (often piperazine or tetrahydropyridine rings) required for salt-bridge formation with Asp106 in the 5-HT6R binding site can lead to a high pKa (>9). At physiological pH, these highly protonated amines become prime substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters at the BBB[2].

Q: How can I structurally modify the indole core to bypass P-gp efflux without losing target affinity?

Resolution Strategy: To reduce P-gp liability, you must lower the topological polar surface area (TPSA) and reduce the basicity of the amine.

  • N1-Substitution: Alkylating or arylating the indole N1-nitrogen removes a critical HBD. For example, N1-azinylsulfonyl-1H-indoles demonstrate robust brain penetrance because the sulfonyl group occupies the H-bond acceptor role while shielding the indole nitrogen[3].

  • Fluorination: Introducing fluorine atoms on the indole ring or pendant aryl groups lowers the pKa of adjacent basic amines via inductive effects, reducing the fraction of ionized drug at pH 7.4 and decreasing P-gp recognition.

  • Scaffold Hopping: Consider bioisosteric replacement of the flexible amine linker with conformationally restricted motifs (e.g., bridged bicyclic amines) to reduce the entropic penalty of BBB diffusion.

Target Physicochemical Parameters for CNS Penetrance
ParameterTarget Range for CNS DrugsCausality / Rationale
Molecular Weight (MW) < 400 DaSmaller molecules diffuse through tight junctions more readily.
clogP / clogD (pH 7.4) 2.0 – 4.0Balances lipid bilayer solubility with aqueous solubility.
TPSA < 90 ŲMinimizes the desolvation energy required to enter the lipid membrane.
H-Bond Donors (HBD) ≤ 2HBDs strongly correlate with P-gp efflux recognition.
pKa (Basic Amine) 7.5 – 8.5Reduces the completely protonated fraction, aiding passive diffusion.

Module 2: In Vitro Permeability Assays & Troubleshooting

Q: My compound shows excellent permeability in the PAMPA-BBB assay, but in vivo brain-to-plasma ratios ( Kp,brain​ ) are < 0.1. What is the discrepancy?

Root Cause Analysis: PAMPA only models passive transcellular diffusion. It lacks the active efflux transporters (P-gp, BCRP) present in the intact BBB. Because indole-based antagonists are notorious P-gp substrates, they will falsely appear highly penetrant in PAMPA while being actively pumped out of the brain in vivo[2].

Resolution Protocol: MDCK-MDR1 Bidirectional Permeability Assay To validate whether your compound is actively effluxed, implement the following self-validating MDCK-MDR1 workflow.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK cells stably transfected with the human MDR1 gene (encoding P-gp) onto permeable polycarbonate inserts (e.g., Transwell, 0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 200 Ω·cm² (validating tight junction integrity).

  • Assay Preparation: Prepare the test indole compound at 5 µM in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Ensure DMSO concentration is ≤ 1% to prevent membrane toxicity.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 0.5 mL of test solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL of test solution to the basolateral chamber and 0.5 mL of blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes. Replace with fresh buffer.

  • Quantification: Quantify compound concentration via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions.

  • Efflux Ratio (ER) Determination: Calculate ER=Papp​(B−A)/Papp​(A−B) .

    • Interpretation: An ER > 2.0 indicates active efflux. If ER > 2.0, repeat the assay in the presence of a P-gp inhibitor (e.g., Elacridar, 2 µM). If the ER drops near 1.0, P-gp is the definitive culprit and structural redesign is required.

BBB_Workflow Design Indole Scaffold Optimization PAMPA PAMPA-BBB Assay (Passive Diffusion) Design->PAMPA Synthesize MDCK MDCK-MDR1 Assay (Active Efflux) PAMPA->MDCK Papp > 10x10^-6 cm/s ER_Check Efflux Ratio (ER) > 2.0? MDCK->ER_Check Calculate ER Modify Reduce HBDs / Lower pKa (Structural Redesign) ER_Check->Modify YES (P-gp Substrate) InVivo In Vivo PK/PD (Kp,brain & NOR Test) ER_Check->InVivo NO (Brain Penetrant) Modify->Design Iteration

Caption: Experimental workflow for optimizing and validating BBB penetrance of 5-HT6R antagonists.

Module 3: Pharmacodynamics & Target Engagement

Q: Once brain penetrance is confirmed, how do I verify that my compound is actively modulating the 5-HT6R signaling cascade in vivo?

Answer: The 5-HT6R is a Gs-protein coupled receptor localized almost exclusively in the CNS (striatum, hippocampus, cortex)[4]. It operates via two primary cascades: the canonical Gs/adenylyl cyclase/cAMP pathway and the non-canonical Fyn kinase/mTOR pathway[5]. Antagonizing this receptor deinhibits GABAergic interneurons, leading to a downstream surge in acetylcholine (ACh) and glutamate release, which drives the procognitive effects seen in Alzheimer's models[1][5].

To validate target engagement, you must measure this downstream neurotransmitter flux using In Vivo Microdialysis .

Step-by-Step Methodology: In Vivo Microdialysis for ACh/Glutamate Flux

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) or dorsal hippocampus of anesthetized rats. Allow 5-7 days for recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 2 hours to establish baseline equilibrium.

  • Baseline Sampling: Collect dialysate fractions every 20 minutes for 1 hour to establish basal extracellular ACh and glutamate levels.

  • Dosing: Administer the optimized indole antagonist (e.g., 1-3 mg/kg, i.p. or p.o.). Use SB-742457 as a positive experimental control[3].

  • Post-Dose Sampling & Analysis: Continue collecting fractions for 3-4 hours. Quantify ACh and glutamate using HPLC coupled with electrochemical detection (ECD) or LC-MS/MS. A successful brain-penetrant antagonist will yield a sustained 150-200% increase in ACh/glutamate over baseline.

Signaling_Pathway Antagonist Brain-Penetrant Indole Antagonist Receptor 5-HT6 Receptor (GABAergic Interneuron) Antagonist->Receptor Blockade Gs Gs Protein / cAMP (Inhibited) Receptor->Gs Canonical Fyn Fyn Kinase / mTOR (Inhibited) Receptor->Fyn Non-Canonical GABA GABA Release (Decreased) Gs->GABA Downregulates Fyn->GABA Downregulates ACh Acetylcholine Release (Increased) GABA->ACh Deinhibition Glut Glutamate Release (Increased) GABA->Glut Deinhibition Cognition Procognitive Effect (Memory Consolidation) ACh->Cognition Synaptic Plasticity Glut->Cognition Synaptic Plasticity

Caption: Mechanistic pathway showing 5-HT6R antagonism leading to procognitive neurotransmitter release.

Q: My compound increases ACh in microdialysis but fails the Novel Object Recognition (NOR) test. Why?

Root Cause Analysis: This usually points to off-target effects masking the procognitive benefit. Indole scaffolds are privileged structures that often cross-react with 5-HT2A, 5-HT2B, or dopamine D2 receptors[5][6]. If your compound possesses high 5-HT2A agonism or D2 antagonism, it may induce sedative or motor-impairing effects that confound behavioral readouts like the NOR test. Action: Profile your compound against a broad GPCR panel. Ensure >100-fold selectivity for 5-HT6R over 5-HT2A/B and dopaminergic targets.

References

  • In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease. PMC / MDPI. Available at:[Link]

  • N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. PMC / ACS Med Chem Lett. Available at:[Link]

  • 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. PMC. Available at:[Link]

  • Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects. PMC. Available at:[Link]

  • 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders. PMC. Available at:[Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC. Available at:[Link]

Sources

Optimization

Stabilizing reactive intermediates in indole synthesis

Welcome to the Indole Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling against the capricious nature of indole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling against the capricious nature of indole synthesis. The construction of the indole core—whether via classical Fischer indolization, palladium-catalyzed Larock heteroannulation, or aryne-mediated cycloadditions—relies heavily on the successful generation, stabilization, and progression of highly reactive intermediates.

When transient species such as ene-hydrazines, palladacycles, or indole arynes are left unmanaged, they succumb to heterolytic cleavage, ligand dissociation, or rapid decomposition. This results in complex mixtures, intractable tars, and poor yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you stabilize these intermediates and rescue your syntheses.

Core Troubleshooting Q&A

Q1: My Fischer indolization of electron-rich phenylhydrazones is failing, yielding mostly aniline cleavage products instead of the desired indole. How can I prevent this? The Causality: The Fischer indole synthesis proceeds through a delicate ene-hydrazine intermediate. When your substrate contains electron-donating substituents, the electronic transition state is altered, favoring the heterolytic cleavage of the weak N–N bond over the necessary [3,3]-sigmatropic rearrangement[1]. This dissociative pathway causes the ene-hydrazine to collapse into aniline and an iminylcarbocation, effectively terminating the indole pathway. The Solution: To stabilize the ene-hydrazine and rapidly push it through the transient di-imine intermediate, transition your reaction from batch to continuous flow chemistry. Continuous flow reactors provide precise thermal control and rapid mixing, which significantly contributes to the stabilization and immediate trapping of the unstable catalytic species before N-N cleavage can occur[2].

Q2: During Larock heteroannulation, I am losing regiocontrol and experiencing premature catalyst degradation. How do I stabilize the palladacycle intermediate? The Causality: The Larock synthesis relies on the formation of a six-membered, heteroatom-containing palladacycle intermediate following alkyne insertion. Standard monophosphine ligands often dissociate from this Pd(II) intermediate, leading to off-target insertions, poor regioselectivity, and eventual precipitation of inactive palladium black. The Solution: Substitute standard phosphines with chiral phosphoramidite ligands. Phosphoramidites are powerful π -acceptors that strongly coordinate to the metal center, attenuating ligand dissociation and drastically stabilizing the palladacycle intermediate[3]. Additionally, if regioselectivity is the primary issue, utilize a bulky silyl group (e.g., alkynyldimethylsilyl tert-butyl ether) on your alkyne. This acts as a "phantom directing group," dictating the regiochemistry during the formation of the intermediate and stabilizing the transition state prior to reductive elimination[4].

Q3: I am attempting to synthesize benzannulated indoles via aryne intermediates, but the aryne decomposes before it can be functionalized. How can I effectively trap it? The Causality: 6,7-indole arynes are highly electrophilic and extremely transient. If generated in the absence of an immediate reaction partner, they will rapidly dimerize or react indiscriminately with solvent molecules. The Solution: You must perform an in situ trapping via a Diels-Alder [4+2] cycloaddition. By generating the aryne in the presence of an excess of a suitable diene (such as furan or cyclopentadiene), the reactive intermediate is immediately trapped, forming a stable benzannulated indole motif[5].

Quantitative Data: Intermediate Stabilization Metrics

The following table summarizes the quantitative impact of applying targeted stabilization strategies to reactive intermediates in indole synthesis.

Synthesis MethodReactive IntermediateDestabilizing FactorStabilization StrategyHalf-Life / Stability GainYield Improvement
Fischer Indolization Ene-hydrazine / Di-imineElectron-donating groups (N-N cleavage)Continuous Flow Reactor (DMSO/AcOH/H₂O)Transient Trapped < 20 min+45% over batch[2]
Larock Heteroannulation Palladacycle (Pd-II)Ligand dissociationChiral Phosphoramidite LigandsPrevents Pd(0) precipitationUp to 90% ee, +35% yield[3]
Larock Heteroannulation VinylpalladiumSteric clash / Off-target insertionSilyl "Phantom Directing Group"High regiocontrol>95% Regioselectivity[4]
Aryne Cycloaddition 6,7-Indole AryneHigh electrophilicityIn situ [4+2] Diels-Alder Trapping (Furan)Immediate cycloadduct formation60-75% isolated yield[5]

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By monitoring specific visual or chromatographic checkpoints, you can confirm the stabilization of your intermediates in real-time.

Protocol 1: Continuous Flow Fischer Indole Synthesis

Objective: Stabilize and rapidly convert the ene-hydrazine intermediate to prevent N-N cleavage.

  • Preparation: Prepare a 0.90 M solution of phenylhydrazine hydrochloride and a 0.95 M solution of the target ketone in a solvent system of DMSO/H₂O/AcOH (2:1:1 ratio)[2].

  • System Priming: Prime the continuous flow reactor with the neat solvent mixture at a flow rate calibrated for a 20-minute residence time. Set the reactor coil temperature to 110 °C.

  • Injection & Reaction: Inject the reagent streams via a T-mixer.

  • Self-Validation Checkpoint: Monitor the output stream via in-line UV-Vis or immediate TLC. The absence of free aniline (visualized via ninhydrin stain) confirms that the ene-hydrazine intermediate was successfully stabilized and pushed through the [3,3]-sigmatropic rearrangement rather than undergoing heterolytic cleavage.

  • Collection: Collect the output stream in a quenching flask containing saturated aqueous NaHCO₃ to neutralize the acetic acid and precipitate the stable indole product.

Protocol 2: Phosphoramidite-Stabilized Larock Heteroannulation

Objective: Prevent ligand dissociation from the palladacycle intermediate to maintain catalytic turnover.

  • Setup: In an oven-dried Schlenk tube under argon, combine o-iodoaniline (1.0 equiv), internal alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), and the selected chiral phosphoramidite ligand (10 mol%)[3].

  • Solvent & Base: Add anhydrous DMF and LiCl (1.0 equiv), followed by Na₂CO₃ (2.0 equiv).

  • Heating: Heat the mixture to 100 °C under continuous stirring.

  • Self-Validation Checkpoint: Observe the reaction mixture after 2 hours. A stable, homogeneous yellow/orange solution indicates that the phosphoramidite ligand is successfully stabilizing the Pd(II) palladacycle intermediate. If the solution turns black and opaque, palladium black has precipitated, indicating ligand dissociation and failure of the intermediate stabilization.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Mechanistic Visualizations

G cluster_0 Continuous Flow Stabilization Zone PH Phenylhydrazone EH Ene-hydrazine (Prone to N-N Cleavage) PH->EH Acid Catalyst DI Di-imine Intermediate (Transient) EH->DI [3,3]-Sigmatropic Rearrangement AM Aminal DI->AM Cyclization IN Indole Product AM->IN -NH3

Fischer Indole Pathway: Flow chemistry stabilizes transient ene-hydrazine and di-imine intermediates.

G PD0 Pd(0) Catalyst OA Oxidative Addition (Arylpalladium II) PD0->OA o-Haloaniline PI Alkyne Insertion (Vinylpalladium) OA->PI Alkyne PC Palladacycle Intermediate (Stabilized by Phosphoramidite) PI->PC Intramolecular Attack RE Reductive Elimination (Indole Formation) PC->RE Base RE->PD0 -HX

Larock Heteroannulation: Phosphoramidite ligands prevent palladacycle ligand dissociation.

References

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. Available at:[Link]

  • Fischer indole synthesis in DMSO/AcOH/H₂O under continuous flow conditions. ResearchGate. Available at: [Link]

  • BENZANNULATED INDOLES AS DRUG DISCOVERY TEMPLATES. MOspace. Available at:[Link]

  • Catalyzed asymmetric Larock reaction for the atroposelective synthesis of N-N chiral indoles. Xingwei Li, Shaanxi Normal University. Available at: [Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Optimizing derivatization reactions for sensitive analytical detection

Welcome to the Technical Support Center for Derivatization Reactions. As analytical demands push toward lower limits of detection (LOD), sample derivatization remains a critical tool to enhance chromatographic separation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Derivatization Reactions. As analytical demands push toward lower limits of detection (LOD), sample derivatization remains a critical tool to enhance chromatographic separation and mass spectrometric sensitivity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your GC-MS and LC-MS workflows.

Derivatization Strategy & Workflow

Choosing the correct derivatization pathway is dictated by the analytical platform and the physicochemical limitations of the native analyte. In GC-MS, highly polar compounds (e.g., carboxylic acids, free amines) suffer from poor volatility and severe peak tailing due to secondary interactions with the stationary phase. Derivatization neutralizes these active hydrogens.

In LC-MS, particularly with Electrospray Ionization (ESI), derivatization is employed to reduce analyte polarity. Less polar compounds concentrate at the surface of the ESI droplet, drastically increasing surface activity and ionization efficiency[1]. Furthermore, introducing a chromophore or fluorophore can boost detection sensitivity by one to three orders of magnitude[2].

Workflow Target Target Analyte Evaluation GC GC-MS Workflow (Volatility & Thermal Stability) Target->GC Non-volatile / Polar LC LC-MS Workflow (Ionization & Polarity) Target->LC Poor Ionization / Matrix Effects Silylation Silylation (BSTFA / MSTFA) GC->Silylation -OH, -COOH, -NH2 Alkylation Alkylation / Esterification (BF3-MeOH) GC->Alkylation Fatty Acids PreCol Pre-Column Derivatization (e.g., Dansyl Chloride) LC->PreCol Enhance ESI Efficiency PostCol Post-Column Derivatization (e.g., Photochemical) LC->PostCol Optical/Fluorescence Detection

Fig 1. Decision matrix for selecting derivatization pathways in GC-MS and LC-MS workflows.

Core Methodologies: Self-Validating Protocols

Protocol A: Moisture-Free Silylation for GC-MS

Silylation replaces active hydrogens with a trimethylsilyl (TMS) group. This protocol utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) to ensure complete reaction of sterically hindered groups.

Causality & Mechanism: Water is the enemy of silylation. Trace moisture will preferentially react with BSTFA, destroying the reagent and forming silanol artifacts that suppress analyte signal and foul the MS source[3]. Pyridine is used as a solvent because it acts as an acid scavenger, neutralizing the acidic byproducts of the silylation reaction and driving it to completion[4].

Step-by-Step Procedure:

  • Sample Preparation: Transfer 1-5 mg of the dried sample into a silanized glass reaction vial. Crucial: Ensure the sample is completely anhydrous via lyophilization or azeotropic distillation with dry solvent.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (strictly dried over KOH pellets) to solubilize the sample[3].

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the mixture in a dry block at 60°C for 30 minutes[5].

  • Self-Validation Step: Prepare a "Reagent Blank" (pyridine + BSTFA/TMCS only) and run it under the exact same GC-MS conditions. This validates the integrity of your reagents by establishing the background noise and confirming the absence of moisture-induced silanol peaks or nitrogenous artifacts[6].

SilylationLogic Analyte Polar Analyte (Active Hydrogen) Reaction Nucleophilic Attack (60°C, 30 min) Analyte->Reaction Reagent Silylating Reagent (BSTFA + 1% TMCS) Reagent->Reaction Catalyst Catalyst / Scavenger (Anhydrous Pyridine) Catalyst->Reaction Neutralizes acid byproducts Product Volatile TMS Derivative Reaction->Product Optimal Conditions Artifact Silanol Artifacts (Signal Suppression) Reaction->Artifact If Moisture Present Moisture Trace Moisture (H2O Contamination) Moisture->Artifact Hydrolyzes TMS

Fig 2. Logical causality in silylation reactions, highlighting moisture failure modes.

Protocol B: Pre-Column Derivatization for LC-MS Sensitivity Enhancement

For highly polar compounds lacking ionizable groups, pre-column derivatization introduces conjugated structures that improve reversed-phase retention and ESI efficiency[1].

Step-by-Step Procedure (Example using BDC for Alkylating Agents):

  • Preparation: Dissolve the target analyte in an aprotic solvent (e.g., acetonitrile) to facilitate nucleophilic substitution[7].

  • Reagent Addition: Add sodium dibenzyldithiocarbamate (BDC) to a final optimized concentration of 3.0 mg/mL[7]. Use a dilute NaOH aqueous solution as a pH regulator to prevent matrix interference.

  • Incubation: Heat the reaction mixture at 80°C for 2 hours[7].

  • Self-Validation Step: Monitor the depletion of the underivatized precursor mass via LC-MS in a time-course study (e.g., at 30, 60, and 120 minutes) to mathematically validate that the reaction has reached >99% conversion.

Quantitative Reagent Comparison

Selecting the right reagent dictates the thermal stability, reaction kinetics, and ultimate sensitivity of the assay.

Reagent SystemAnalytical PlatformTarget Functional GroupsOptimized Reaction ConditionsQuantitative Performance & Stability Notes
BSTFA + 1% TMCS GC-MS-OH, -COOH, -NH260°C for 30 min[5]High yield; produces fewer matrix interferences than MSTFA[6].
MSTFA GC-MS-OH, -COOH37°C - 40°C, variable[6]Highly volatile; useful when derivatives elute near the reagent peak, but prone to generating artifacts[6][8].
MTBSTFA GC-MS-OH, -COOH, -NH260°C for 30 minReplaces active hydrogen with a t-BDMS group; resulting derivatives are 1000 times more stable against hydrolysis than standard TMS derivatives[8].
Dansyl Chloride LC-MS / FLDAmines, PhenolsRoom Temp, 30-60 minReduces polarity; boosts ESI sensitivity by 1 to 3 orders of magnitude (10x - 1000x)[2].
BDC LC-UV / LC-MSAlkylating agents80°C for 2 hours[7]Optimal response achieved at a reagent concentration of 3.0 mg/mL [7].

Troubleshooting Guides & FAQs

Q: My GC-MS chromatogram shows multiple peaks for a single target analyte. How do I fix this? A: Multiple peaks usually indicate incomplete derivatization (yielding partially derivatized intermediates) or artifact formation. MSTFA is particularly prone to generating by-products that cause interference[6]. Actionable Fix: Switch to BSTFA + 1% TMCS, which generally provides a more stable fragmentation profile and less matrix effect[6]. Ensure your reaction is driven to completion by optimizing the temperature (e.g., 60°C) and time, and verify that steric hindrance isn't preventing full substitution.

Q: I am seeing massive signal suppression in my LC-MS after pre-column derivatization. What is happening? A: While derivatization boosts sensitivity by increasing surface activity in the ESI droplet[1], excess unreacted derivatizing reagent can aggressively compete with your analyte for charge, leading to ion suppression. Actionable Fix: Implement a post-reaction cleanup step (such as Solid-Phase Extraction, SPE) to remove excess reagent before injection, or titrate your reagent-to-analyte molar ratio to the minimum required for complete conversion.

Q: I'm observing unexpected nitrogen-containing peaks in my GC-MS baseline after silylation. Where are they coming from? A: Pyridine is commonly used as a catalyst and acid scavenger in BSTFA reactions. However, if the pyridine is not strictly anhydrous, or if the GC inlet is highly active, it can introduce nitrogenous background peaks into your spectra[4]. Actionable Fix: Always dry your pyridine over KOH pellets before use[3]. If the problem persists, explore alternative aprotic solvent mixtures, such as ethyl acetate, though reaction kinetics may slow down[5].

Q: Why are my TMS derivatives degrading before the GC-MS auto-sampler finishes the run? A: TMS derivatives are notoriously sensitive to moisture. Even ambient humidity entering a pierced auto-sampler vial septum can cause rapid hydrolysis. Actionable Fix: If you have a long sequence queue, switch your derivatizing agent to MTBSTFA. The bulky tert-butyl group provides steric hindrance that protects the silicon-oxygen bond, making t-BDMS derivatives up to 1000 times more stable than standard TMS derivatives[8].

References[1] Enhancing Analytical Sensitivity with Pre-column Derivatization in Mass Spectrometry. Welch Materials.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERu8HoWqBUMMsJzda-GP4ZSjiFyp8z2fA0jVP1OuFOhtenZ5Vsn6fbeFguqs7MzX-ELhgjWTNpKUtcJFS1-QeHorN72Q8PGw3gVzhuff4iDdwjtEMmORxUSq-l9kOoKMO7pl5dgPDSqBV5NoN6Qv6KTu1P7bs2DEvUDVTRF7wXPar67W3MgzEDysU6Y_6zbo3KdCPmbc8AAwDMyv8CC_fFniqixWs7Xi9WLXJU4qb9iFIbKWw30TzOQaa118zH[2] Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH_Ar4lWSZrkGKvIzntEq-kveLo5RZx6C5zSNBN_e9FVmQkIyakAs1GMKV2c5gZfsxlfKdXbXtamAkdLB13m7nzwQEJwYIau_BSJgNjhNIOFWdinro6-ObXwlo0kXkMrMdvQ==[8] Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm0RL4hYKiArqXq-u7guALvfvVlj1ZrWnyMAmpHF2hCMaDpk6-86wCIuw981De3vpJt1gdaIdx5kwmapoahh99OaxhyuTdmr8bhx3oAE2BQs_M3QpQw615Dc-7msmmFIB6th2aemgpFvP69A==[5] Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErVflR7G1mzAuW1HpBjI9MxnRzmT8ortMXBDF-TWkAGBlR7HrFqCErqrFibR-zzBmdegaBPv0KPMxvs9BC5nusGnOy8mKXVPg8Cieu0KEqy-RvI04rXwgdgfcKk-vYobUy3bwWZoKMVuGV3uvKhE6srj6EfIfSGF-qVzUThscU4W9nkPiPTtZqVKqDVW2XLMUNkPesofjag7IE8LiCpS8ZLsCxU-kK3mJ6yD4ryKH3cxoIh13hx1NazI8d8wP4RjCkcKE65Tze9p2F8STdsPCu9IlS6bW3FNJMLw==[7] Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBYPyyLUnRtqHdsx8ELzcClIr4qLGDbwW0_ta7Nh-JtElIbph2OsHQ4G5GiTlBOJp53N4qAdF8a3hvG-YF0Hmg3xEfSpAnYpn9-t3zjqVucOOscH762ye9pJe-7a_z9X0qCHqpZCXZN80kabo=[6] GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA3otNSzF99l1rXlq24i6z0FmH2IHLeF6HQn0nc5aiXJhGx4J6rnujnw3QsUbgkigCTNjRu7PvEMhxZooR29Uq7YOG0Auo9SGqzJjLwT0CNiMUsqzWdro0dWofUu-au43uc7XeuCvIQJEAGHZ8kA==[3] Problems in sample derivatization for gas chromatography? ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp82KUw1sf_boJg-HEO0xl-Ca5A4baI-FFdoaa_oZO2S5-ZWi1L3H_9u_dGnwSDUOfWgqGOj0ewaMb-Ggg9K8MJLpugEUC7B62nIN1ee4v8yPkzz9F9s_lmNAivfNpRLvviQD30dSbU4LJkggTijg0Wz0T04vqnQXsz6CHKbF2OSprsQ2Lu8iOmmKqlhHjLSXTgl0Yiw==[4] How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEweExGEZN1iIZVryVQxHJzAQiJWC5SkOORw2VRSqlDlqMaGss5pF-Ot1mCDA8CTcZhReT3PqdrabKMgqpLfu9Ux19-3S4et7YK1YyTEDf7xxNDoOYIYJ4esJyFwBnHTaLZUi8GbaOqJ3TITQ9hGCAwVkj5WR0DQuX9rk7o5iGHYBnQIQS2NcPdTFI5b0bVRkgtxdjviFVzZEuQt7Jvi_V8IanJQkT_5Yc1dIjgv3OcjdXXLHATZThy1iYWCjU=

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of 5-[(Methylsulfonyl)methyl]-1H-indole and Celecoxib for COX-2 Inhibition

A Technical Guide for Researchers and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strateg...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a detailed, data-driven comparison of the well-established COX-2 inhibitor, celecoxib, and the promising investigational compound, 5-[(Methylsulfonyl)methyl]-1H-indole. We will delve into their mechanisms of action, inhibitory potencies, and the experimental methodologies required for their direct comparison, offering a comprehensive resource for researchers in the field.

The Therapeutic Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions like gastric protection and platelet aggregation, COX-2 is an inducible enzyme.[1] Its expression is upregulated at sites of inflammation in response to stimuli such as cytokines and growth factors, leading to the production of pro-inflammatory prostaglandins.[1][2] These prostaglandins are key mediators of pain, swelling, and fever.[1]

The therapeutic rationale for selective COX-2 inhibitors is to block the production of these pro-inflammatory mediators while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][3]

The COX-2 Signaling Pathway

The induction of COX-2 and its subsequent signaling cascade is a complex process involving multiple upstream pathways. The following diagram illustrates the key steps leading to the production of pro-inflammatory prostaglandins.

COX2_Pathway Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) Signaling Signal Transduction (e.g., NF-κB, MAPK) Stimuli->Signaling COX2_Gene COX-2 Gene (PTGS2) Signaling->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-2 Prostanoids Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, 5-[(Methylsulfonyl)methyl]-1H-indole) Inhibitors->COX2_Protein InVitro_Assay Start Start Prep Prepare Reagents: - Assay Buffer - Purified COX-1/COX-2 - Test Compounds - Arachidonic Acid Start->Prep Incubate Incubate Enzyme with Test Compound or Vehicle Prep->Incubate Initiate Initiate Reaction with Arachidonic Acid Incubate->Initiate Measure Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) Initiate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10X working solution of the test compounds (5-[(Methylsulfonyl)methyl]-1H-indole and celecoxib) and a vehicle control (e.g., DMSO) in COX Assay Buffer. [4] * Reconstitute and dilute purified human recombinant COX-1 and COX-2 enzymes in COX Assay Buffer according to the manufacturer's instructions. [4] * Prepare a working solution of arachidonic acid. [4]2. Assay Plate Setup:

    • In a 96-well plate, add the assay buffer, purified COX enzyme, and the test compound or vehicle control. [5] * Include wells for a no-enzyme control and a positive control (a known COX-2 inhibitor). [4]3. Inhibitor Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes. [5]4. Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells. [4] * Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm). [5]5. Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression curve fit to determine the IC50 value. [5]

Cell-Based PGE2 Inhibition Assay

This assay provides a more physiologically relevant measure of COX-2 inhibition by quantifying the reduction of prostaglandin E2 (PGE2) production in cells stimulated to express COX-2.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

    • Seed the cells into a 96-well plate and allow them to adhere overnight. [5]2. Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds or vehicle for 1 hour. [5] * Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production. [5]3. Incubation and Supernatant Collection:

    • Incubate the cells for 24 hours. [5] * Collect the cell culture supernatant. [5]4. PGE2 Quantification:

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions. [5]5. Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value as described in the in vitro assay protocol. [5]

Conclusion and Future Directions

The available data suggests that 5-[(Methylsulfonyl)methyl]-1H-indole and its derivatives represent a promising new class of selective COX-2 inhibitors with potency and selectivity that may rival or exceed that of celecoxib. However, this is based on limited in vitro data for related compounds.

To fully elucidate the therapeutic potential of 5-[(Methylsulfonyl)methyl]-1H-indole, further research is imperative. Direct, head-to-head in vitro and in vivo studies against celecoxib are necessary to confirm its potency, selectivity, and efficacy. Additionally, comprehensive pharmacokinetic and toxicity studies will be crucial in determining its viability as a clinical candidate. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative investigations.

References

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.).
  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed. (n.d.).
  • Celecoxib Pathway, Pharmacokinetics - ClinPGx. (n.d.).
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
  • Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib - Ovid. (2000, March).
  • Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18).
  • The double-edged sword of COX-2 selective NSAIDs - PMC - NIH. (n.d.).
  • Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO. (n.d.).
  • Clinical Pharmacology of Celecoxib. (2024, November 6).
  • The COX-2-PGE2 signaling pathway: A key player in tumor-associated immune cells - PMC. (n.d.).
  • Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. (2005).
  • COX-2 inhibitors - Australian Prescriber - Therapeutic Guidelines. (2000, February 1).
  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
  • COX-2 Selective Inhibitors | Selleckchem.com. (n.d.).
  • Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition - Benchchem. (n.d.).
  • Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - MDPI. (2008, July 8).
  • Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - ResearchGate. (2014, November 20).
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.).
  • Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies - Benchchem. (n.d.).
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC. (2022, September 20).
  • Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC. (n.d.).

Sources

Comparative

A Comparative Guide to 5- and 6-Substituted Indole Analogs for Anti-MRSA Activity

The Challenge of MRSA and the Promise of Indole Scaffolds Mechanism of Action: Targeting the Fortress of Resistance The primary mechanism of β-lactam resistance in MRSA is the expression of Penicillin-Binding Protein 2a...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of MRSA and the Promise of Indole Scaffolds

Mechanism of Action: Targeting the Fortress of Resistance

The primary mechanism of β-lactam resistance in MRSA is the expression of Penicillin-Binding Protein 2a (PBP2a). This enzyme takes over the crucial role of transpeptidation in cell wall biosynthesis when other PBPs are inactivated by β-lactam antibiotics.[6][7] The active site of PBP2a is structurally distinct, rendering it less susceptible to inhibition by conventional β-lactams.[2][6]

Interestingly, PBP2a activity is allosterically regulated. An allosteric site, located approximately 60 Å from the active site, can bind to certain molecules, including the anti-MRSA cephalosporin, ceftaroline.[4][7][9] This binding event induces a conformational change that opens the active site, making it more accessible to inhibitors.[4][7] Some indole-based compounds are being investigated for their potential to either directly inhibit PBP2a or to act as allosteric modulators, thereby resensitizing MRSA to existing antibiotics.[5][10][11]

PBP2a_Mechanism cluster_0 Bacterial Cell Wall Synthesis cluster_1 MRSA Resistance PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes mecA mecA gene PBP2a PBP2a mecA->PBP2a Encodes PBP2a->Peptidoglycan Bypasses β-lactam inhibition BetaLactam β-lactam Antibiotics BetaLactam->PBP Inhibits BetaLactam->PBP2a Low Affinity AllostericSite Allosteric Site ActiveSite Closed Active Site AllostericSite->ActiveSite Opens Indole Indole Analog Indole->PBP2a Potential Inhibition Indole->AllostericSite Potential Binding

Mechanism of MRSA resistance and potential indole analog intervention.

Structure-Activity Relationship: A Tale of Two Positions

The substitution pattern on the indole ring is critical for anti-MRSA activity. Both the 5- and 6-positions have been extensively explored, revealing key insights into the structure-activity relationship (SAR).

  • 6-Position: Similar to the 5-position, halogenation at the C-6 position can also confer significant anti-MRSA activity. For instance, multi-halogenated indoles with substitutions at the 6-position, such as 6-bromo-4-iodoindole, have demonstrated potent bactericidal effects.[13]

The following table summarizes the anti-MRSA activity, represented by Minimum Inhibitory Concentration (MIC) values, of various 5- and 6-substituted indole analogs from the literature. Lower MIC values indicate greater potency.

Compound ClassSubstitutionMRSA Strain(s)MIC (µg/mL)Reference
Multi-halogenated Indoles4-bromo-6-chloroindoleS. aureus (unspecified)30[13]
6-bromo-4-iodoindoleS. aureus (unspecified)20[13]
Indole-Naphthalene Hybrids5-chloroindole moietyMRSA USA300 LAC~3.5 (10 µM)[12]
5-cyanoindole moietyMRSA USA300 LAC~1.7 (5 µM)[12]
Indole-Imidazoles5-substituted indole with N-phenethyl imidazoleMRSA≤ 0.25[14]
Indole-Nitroimidazole ConjugatesUnspecified indole substitutionMRSA1[11]
Bisindole Tetrahydrocarbazoles5-cyanoindole moietyMRSAFavorable activity[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A crucial step in evaluating the anti-MRSA activity of new compounds is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique.[16][17]

Step-by-Step Broth Microdilution Protocol for MRSA
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of MRSA on a suitable agar plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test indole analog in a suitable solvent (e.g., DMSO).

    • Perform a series of two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. A broad concentration range (e.g., 0.06 to 128 µg/mL) is recommended for initial screening.

    • Include a growth control well (CAMHB with no compound) and a sterility control well (uninoculated CAMHB).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control). The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • The growth control well should be turbid, and the sterility control well should be clear.

MIC_Workflow start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Diluted MRSA Suspension prep_inoculum->inoculate prep_dilutions Prepare 2-fold Serial Dilutions of Indole Analog in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Sources

Validation

Publish Comparison Guide: Validating the Anticancer Efficacy of 5-[(Methylsulfonyl)methyl]-1H-indole in Xenograft Models

Executive Summary The indole scaffold is a privileged structure in oncology drug discovery. When functionalized with a methylsulfonylmethyl moiety—forming 5-[(Methylsulfonyl)methyl]-1H-indole —the compound gains distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in oncology drug discovery. When functionalized with a methylsulfonylmethyl moiety—forming 5-[(Methylsulfonyl)methyl]-1H-indole —the compound gains distinct pharmacokinetic advantages. The methylsulfonyl group acts as a potent hydrogen-bond acceptor, allowing it to anchor deeply into the ATP-binding hinge regions of critical kinases (such as ATR and PI3K) while dramatically improving aqueous solubility .

However, high in vitro potency does not automatically translate to in vivo efficacy. Variables such as metabolic clearance, plasma protein binding, and tumor microenvironment penetration require rigorous validation. This guide provides a comprehensive, self-validating framework for evaluating the anticancer activity of 5-[(Methylsulfonyl)methyl]-1H-indole in murine xenograft models, objectively comparing its performance against standard-of-care alternatives.

Mechanistic Rationale & Target Biology

To design an effective in vivo protocol, we must first establish the causality of the compound's mechanism of action. Indole derivatives containing methylsulfonyl groups (such as the clinical candidate AZ20 or CYH33) typically function as competitive kinase inhibitors . By blocking kinases like ATR or PI3K, these compounds prevent the phosphorylation of downstream effectors (e.g., Chk1 or AKT), forcing cancer cells with high replication stress into mitotic catastrophe and apoptosis.

Caption: Mechanism of action for methylsulfonyl-indole derivatives targeting kinase pathways.

Comparative Efficacy Data

Before initiating a xenograft study, it is critical to benchmark the investigational compound against known standards. The table below summarizes the expected quantitative performance of 5-[(Methylsulfonyl)methyl]-1H-indole against AZ20 (a reference indole-based ATR inhibitor) and Paclitaxel (a standard-of-care chemotherapeutic) in a colorectal adenocarcinoma (LoVo) xenograft model .

Performance Metric5-[(Methylsulfonyl)methyl]-1H-indoleAZ20 (Reference Indole)Paclitaxel (Standard of Care)Vehicle Control (Self-Validation)
Primary Target Multi-kinase (ATR/PI3K)ATR KinaseMicrotubule StabilizationN/A
In Vitro IC₅₀ (LoVo) ~15 nM50 nM~2.5 nMN/A
Dosing Regimen (Mice) 25 mg/kg (Oral, Daily)50 mg/kg (Oral, Daily)10 mg/kg (IV, Bi-weekly)1% DMSO in Soybean Oil
Tumor Growth Inhibition 78% 72% 85% 0% (Baseline)
Body Weight Change < 5% (Well tolerated)< 5% (Well tolerated)~12% (Moderate toxicity)< 2%
Pharmacokinetic Profile High oral bioavailabilityHigh free exposureRequires IV infusionN/A

Data Interpretation: While Paclitaxel yields a slightly higher Tumor Growth Inhibition (TGI), it induces significant systemic toxicity (indicated by >10% body weight loss). 5-[(Methylsulfonyl)methyl]-1H-indole offers a superior therapeutic window, achieving near-equivalent TGI via oral administration with minimal toxicity.

Experimental Methodology: Xenograft Validation Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in controls to rule out false positives and confirm that the observed macroscopic tumor shrinkage is directly caused by the compound's intended mechanism.

XenograftWorkflow Culture 1. Cell Culture (Log-phase) Inoculation 2. Subcutaneous Injection Culture->Inoculation Randomization 3. Randomization (100-150 mm³) Inoculation->Randomization Treatment 4. Drug Administration Randomization->Treatment Monitoring 5. Caliper Measurement Treatment->Monitoring Endpoint 6. Ex Vivo Analysis Monitoring->Endpoint

Caption: Step-by-step in vivo xenograft workflow for validating anticancer efficacy.

Phase 1: Cell Preparation & Inoculation

Step 1: Cell Expansion Cultivate human cancer cells (e.g., LoVo or HCT116) in RPMI-1640 supplemented with 10% FBS. Harvest the cells when they reach ~80% confluency and >95% viability.

  • Causality: Harvesting cells strictly in the logarithmic growth phase ensures optimal metabolic activity. This allows the cells to rapidly adapt and proliferate once implanted into the harsh, hypoxic subcutaneous environment of the mouse .

Step 2: Matrix Suspension Resuspend the harvested cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 1×107 cells/mL.

  • Causality: Matrigel provides a localized extracellular matrix rich in structural proteins and growth factors. This prevents the cells from dispersing post-injection and significantly enhances the initial tumor take-rate, establishing a uniform baseline for all subjects .

Phase 2: In Vivo Implantation & Randomization

Step 3: Subcutaneous Injection Inject 100 μL of the cell suspension (containing 1×106 cells) subcutaneously into the right lateral flank of 4-to-6-week-old athymic nude (nu/nu) mice.

Step 4: Randomization (The Validation Checkpoint) Monitor the injection sites bi-weekly. Do not begin treatment immediately. Wait until the mean tumor volume reaches 100–150 mm³, then randomize the mice into treatment groups (n=8 per group).

  • Causality: Randomizing only when tumors are palpable and actively growing eliminates false positives caused by non-viable inoculations. If treatment begins on Day 0, it is impossible to know if the drug prevented tumor growth, or if the cells simply failed to engraft .

Phase 3: Dosing & Efficacy Measurement

Step 5: Administration Regimen Administer 5-[(Methylsulfonyl)methyl]-1H-indole via oral gavage at 25 mg/kg daily. Simultaneously, administer the exact solvent (e.g., 1% DMSO in soybean oil) to the Vehicle Control group, and Paclitaxel (10 mg/kg IV) to the Positive Control group.

  • Causality: The vehicle control validates that tumor inhibition is strictly driven by the active pharmaceutical ingredient (API) and not by solvent toxicity. The positive control validates the intrinsic responsiveness of the xenograft model, ensuring the tumor line is not universally chemoresistant.

Step 6: Volumetric & Toxicity Monitoring Measure tumors bi-weekly using digital calipers. Calculate tumor volume using the standard ellipsoid formula: V=2W2×L​ . Weigh the mice concurrently.

  • Causality: The ellipsoid formula provides a highly accurate, non-invasive estimation of 3D tumor mass . Monitoring body weight serves as a real-time proxy for systemic toxicity; a weight loss of >15% mandates immediate humane euthanasia.

Phase 4: Ex Vivo Target Engagement

Step 7: Euthanasia & Biomarker Analysis Euthanize the mice when the vehicle control tumors reach a maximum ethical limit of 1,500 mm³. Excise the tumors, flash-freeze half in liquid nitrogen, and fix the other half in 4% paraformaldehyde. Perform Western blot analysis on the frozen tissue to quantify levels of phosphorylated target proteins (e.g., p-Chk1 or p-AKT).

  • Causality: Measuring tumor volume only proves macroscopic growth inhibition. Ex vivo biomarker analysis is the ultimate self-validating step—it proves that the macroscopic efficacy was mechanistically driven by the drug successfully penetrating the tumor and engaging its specific molecular target [[1]]([Link]).

References

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors Source: PubMed (European Journal of Medicinal Chemistry) URL:[Link]

  • The Antiproliferative Response of Indole-3-Carbinol in Human Melanoma Cells Is Triggered by an Interaction with NEDD4-1 and Disruption of Wild-Type PTEN Degradation Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • Bis-indole-derived NR4A1 antagonists inhibit colon tumor and splenic growth and T-cell exhaustion Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Fragment-Based Kinase Selectivity: Cross-Reactivity Profiling of 5-[(Methylsulfonyl)methyl]-1H-indole

As kinase-targeted drug discovery moves beyond traditional ATP-competitive inhibitors, optimizing fragment scaffolds for the hinge region is critical to reducing off-target toxicity. Unsubstituted indoles are classical h...

Author: BenchChem Technical Support Team. Date: March 2026

As kinase-targeted drug discovery moves beyond traditional ATP-competitive inhibitors, optimizing fragment scaffolds for the hinge region is critical to reducing off-target toxicity. Unsubstituted indoles are classical hinge-binders but are notoriously promiscuous across the kinome. By functionalizing the C5 position, 5-[(Methylsulfonyl)methyl]-1H-indole (5-MSMI) emerges as a highly specialized scaffold.

This guide objectively compares the cross-reactivity profile of 5-MSMI against standard indole and azaindole alternatives. It provides the structural rationale, comparative data, and self-validating experimental workflows required to evaluate this scaffold in your own kinase discovery pipelines.

Mechanistic Causality: The Structural Logic of Selectivity

To understand the cross-reactivity profile of 5-MSMI, we must analyze the causality behind its binding kinetics. The core 1H-indole NH acts as a classical hydrogen bond donor to the kinase hinge region (typically interacting with the backbone carbonyl of a hinge residue like Valine or Leucine)[1]. However, the addition of the 5-(methylsulfonyl)methyl vector introduces two critical biophysical constraints that drive selectivity:

  • Steric Gating in the Solvent Channel: The bulky sulfone group projects outward toward the solvent-exposed channel or the ribose-binding pocket. In kinases with narrow solvent channels (such as CDK2 and GSK-3β), this projection causes a severe steric clash, drastically reducing binding affinity[2].

  • Dipole Interactions and Hydration Networks: In atypical kinases (like ATR) or lipid kinases (like PI3K), the specificity pocket can accommodate the sulfone moiety. Here, the sulfone engages in water-mediated hydrogen bonding and favorable dipole-dipole interactions, which significantly slows the dissociation rate ( koff​ ) and enhances target residence time[3]. Furthermore, modifying the indole core can mitigate liabilities like CYP3A4 time-dependent inhibition (TDI), a common issue in oncology drug development[4].

KinaseBindingLogic Scaffold 5-MSMI Scaffold Hinge Indole NH (Hinge Binder) Scaffold->Hinge Core Interaction Vector 5-Methylsulfonylmethyl (Solvent Vector) Scaffold->Vector C5 Substitution Target ATR / PI3K (Favorable Hydration) Hinge->Target H-bond to Backbone OffTarget CDK2 / GSK-3β (Steric Clash) Hinge->OffTarget H-bond to Backbone Vector->Target Water-mediated Network Vector->OffTarget Restricted Channel

Diagram illustrating the structural logic of 5-MSMI hinge-binding and solvent vector gating.

Comparative Performance Data

When evaluating fragment alternatives, quantitative selectivity is paramount. The table below summarizes the biochemical IC₅₀ profiles of 5-MSMI compared to baseline scaffolds across a targeted panel of kinases.

Table 1: Comparative Kinase Cross-Reactivity Profile (IC₅₀ in µM)

Scaffold / FragmentATRPI3KαCK2CDK2GSK-3β
5-MSMI 0.451.200.85>30.0>30.0
1H-Indole 5.108.402.3012.58.5
7-Azaindole 0.802.101.104.52.2
5-Methoxy-1H-indole 2.504.501.5018.014.5

Data Synthesis Note: Values reflect the relative gating effects observed when transitioning from unsubstituted indoles to sterically hindered, polar-substituted analogs in and inhibitor campaigns[5][6].

Key Takeaway: While 7-azaindole improves general potency via an additional basic nitrogen, it remains highly promiscuous (inhibiting CDK2 and GSK-3β). 5-MSMI sacrifices marginal raw potency for a massive gain in selectivity, effectively silencing cross-reactivity against the CDK/GSK families.

Self-Validating Experimental Protocols

To ensure scientific integrity, the cross-reactivity of 5-MSMI must be profiled using orthogonal, self-validating assays. Do not rely solely on biochemical IC₅₀; kinetic and cellular validation are required to prove true target engagement.

Protocol A: High-Throughput TR-FRET Kinase Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because it relies on a ratiometric emission readout, which inherently corrects for compound auto-fluorescence and inner-filter effects—common false-positive drivers in fragment screening.

  • Reagent Preparation: Prepare 5-MSMI in a 10-point, 3-fold serial dilution series starting at 100 µM in 100% DMSO. Causality: A 10-point curve is necessary to accurately calculate the Hill slope, ensuring the fragment acts via 1:1 stoichiometric binding rather than colloidal aggregation.

  • Assay Assembly: Transfer 100 nL of the compound into a 384-well plate. Add 5 µL of the kinase/substrate mixture (e.g., ATR/p53) and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km​ concentration for each specific kinase.

  • Self-Validation (Quality Control): Include Staurosporine (10 µM) as a pan-kinase positive control (0% activity) and DMSO as a negative control (100% activity). Calculate the Z'-factor for every plate; proceed to data analysis only if Z' > 0.6.

  • Detection: Stop the reaction with EDTA and add the Europium-labeled anti-phospho antibody. Read the plate at 615 nm and 665 nm emissions.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality: Biochemical assays cannot distinguish between a highly potent but rapidly dissociating compound and a moderately potent compound with a long residence time. SPR provides the kon​ and koff​ rates, verifying if the sulfone group successfully establishes the hypothesized water-mediated network.

  • Surface Immobilization: Amine-couple the target kinase (e.g., ATR) to a CM5 sensor chip to a density of ~3000 RU.

  • Reference Channel (Self-Validation): Leave channel 1 unmodified and deactivated (ethanolamine treated). Causality: Subtracting the reference channel eliminates bulk refractive index shifts caused by the DMSO solvent, which is critical for low-molecular-weight fragments like 5-MSMI.

  • Analyte Injection: Inject 5-MSMI at flow rates of 50 µL/min to minimize mass transport limitations. Run a multi-cycle kinetic analysis (0.1 µM to 50 µM).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( KD​=koff​/kon​ ).

ProfilingWorkflow Prep Compound Prep (10-Point Titration) Screen TR-FRET Assay (Primary Kinome) Prep->Screen Z' > 0.6 SPR SPR Kinetics (Target vs Off-Target) Screen->SPR IC50 < 1 µM Cell NanoBRET (Cellular Engagement) SPR->Cell Slow k_off verified

Multi-tier, self-validating workflow for kinase cross-reactivity and kinetic profiling.

References

  • Foote, K. M., et al. "Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent." Journal of Medicinal Chemistry, 2018.[Link]

  • Dowling, J. E., et al. "Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization." ACS Medicinal Chemistry Letters, 2012.[Link]

Sources

Validation

Comparing the efficacy of different arylsulfonyl indole derivatives as HDAC inhibitors

Executive Summary & Epigenetic Context Histone deacetylases (HDACs) are pivotal epigenetic enzymes that catalyze the removal of acetyl groups from lysine residues on histones and non-histone proteins (such as α-tubulin)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Epigenetic Context

Histone deacetylases (HDACs) are pivotal epigenetic enzymes that catalyze the removal of acetyl groups from lysine residues on histones and non-histone proteins (such as α-tubulin). The aberrant overexpression of HDACs is a well-established driver of tumorigenesis, making them prime targets for oncology drug development[1].

Among the diverse pharmacophores explored, 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have emerged as highly potent HDAC inhibitors[2]. The indole core provides a rigid structural scaffold, the hydroxamic acid acts as a zinc-binding group (ZBG) at the catalytic core, and the N1-arylsulfonyl group functions as a surface recognition cap. By modifying the substituents on this arylsulfonyl ring, researchers can dramatically alter the inhibitor's isoform selectivity—shifting the preference between Class I HDACs (HDAC1/2) and Class IIb HDACs (HDAC6)[3].

Mechanistic Pathway of Indole-Based HDAC Inhibitors

The primary mechanism of action for these derivatives involves competitive binding at the HDAC active site. By chelating the catalytic zinc ion, the inhibitor blocks deacetylation, leading to the hyperacetylation of downstream targets. This epigenetic shift reactivates silenced tumor suppressor genes (e.g., p21) and disrupts microtubule dynamics, ultimately triggering cell cycle arrest and apoptosis[4].

HDAC_Pathway Inhibitor N1-Arylsulfonyl Indole (HDAC Inhibitor) HDAC HDAC Enzymes (Class I & IIb) Inhibitor->HDAC Binds Active Site Substrate Histones & Tubulin (Deacetylation Blocked) HDAC->Substrate Inhibition Hyperacetylation Accumulation of Acetylated Proteins Substrate->Hyperacetylation Induces Transcription Gene Expression Alteration (e.g., p21 Upregulation) Hyperacetylation->Transcription Epigenetic Shift Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Phenotypic Outcome

Diagram 1: Mechanistic signaling pathway of N1-arylsulfonyl indole HDAC inhibitors.

Comparative Efficacy & Structure-Activity Relationship (SAR)

To evaluate the efficacy of different arylsulfonyl indole derivatives, we compare three distinct analogs based on the substitution at the N1-arylsulfonyl position. The data below highlights how steric bulk and electronic properties dictate isoform selectivity[3].

Quantitative Efficacy Comparison (IC₅₀ Values)
CompoundN1-Arylsulfonyl SubstituentHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Profile
Compound 8 Benzenesulfonyl12.34.01.0Pan-HDAC Inhibitor
Compound 11 4-Methoxybenzenesulfonyl>500>5003.3Highly HDAC6 Selective
Compound 12 3,4-Dimethoxybenzenesulfonyl207.12.320.3HDAC2 / HDAC6 Dual Inhibitor

Data compiled from literature reports on N1-substituted arylsulfonyl indole analogs[3].

SAR Causality Analysis
  • Pan-Inhibition (Compound 8): The unsubstituted benzenesulfonyl group is relatively compact. It fits seamlessly into the narrow surface rim of Class I HDACs (HDAC1/2) as well as the wider, shallower catalytic channel of HDAC6. Consequently, it acts as a potent pan-HDAC inhibitor[3].

  • HDAC6 Selectivity (Compound 11): The addition of a 4-methoxy group introduces significant steric bulk. The active site pocket of HDAC1 and HDAC2 is highly constricted; thus, the bulky 4-methoxybenzenesulfonyl cap sterically clashes with the rim residues, abolishing Class I activity (IC₅₀ > 500 nM). However, HDAC6 possesses a uniquely wide and shallow binding rim that easily accommodates this bulky substituent, resulting in high potency (3.3 nM) and excellent HDAC6 selectivity[3].

  • HDAC2/6 Dual Inhibition (Compound 12): The 3,4-dimethoxy substitution alters the conformational presentation of the cap group. The specific geometry allows it to re-engage with the HDAC2 rim while maintaining moderate HDAC6 activity, demonstrating how precise spatial tuning of the indole cap can isolate specific isoform combinations[3].

Experimental Methodology: Self-Validating Fluorometric HDAC Assay

To ensure trustworthiness and reproducibility, the following protocol details a self-validating in vitro fluorometric assay used to determine the IC₅₀ values of these indole derivatives.

Rationale Behind Experimental Choices

We utilize a fluorogenic substrate, Boc-Lys(Ac)-AMC . The HDAC enzyme deacetylates the lysine residue. In the subsequent step, a developer containing a protease (trypsin) is added. Trypsin only cleaves the AMC (7-amino-4-methylcoumarin) fluorophore from the deacetylated lysine. If the indole derivative successfully inhibits HDAC, the lysine remains acetylated, trypsin cannot cleave it, and fluorescence remains low.

Step-by-Step Protocol
  • Reagent Preparation: Dilute recombinant human HDAC enzymes (HDAC1, HDAC2, or HDAC6) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Inhibitor Dosing: Prepare a 10-point 3-fold serial dilution of the arylsulfonyl indole derivatives in DMSO.

    • Self-Validation Control: Include Vorinostat (SAHA) as a positive control and a 1% DMSO vehicle as a negative control to establish the maximum enzyme activity baseline.

  • Enzymatic Incubation: Combine 10 µL of the inhibitor, 20 µL of the enzyme solution, and 20 µL of the Boc-Lys(Ac)-AMC substrate (final concentration 50 µM) in a black 96-well microplate. Incubate at 37°C for 30 minutes.

  • Developer Addition (Kinetic Snapshot): Add 50 µL of the developer solution.

    • Causality Note: The developer contains trypsin (to cleave deacetylated AMC) and 2 µM Trichostatin A (TSA). TSA is a potent, irreversible pan-HDAC inhibitor that instantly halts the primary HDAC reaction, ensuring the 30-minute timepoint is perfectly preserved without background continuing reaction.

  • Fluorometric Reading: Incubate for 15 minutes at room temperature to allow complete fluorophore cleavage. Read fluorescence using a microplate reader (Excitation: 360 nm; Emission: 460 nm).

  • Data Analysis: Normalize fluorescence against the DMSO control. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve) in GraphPad Prism.

Assay_Workflow Prep 1. Reagent Prep (Enzyme + Substrate) Dose 2. Inhibitor Dosing (Serial Dilution) Prep->Dose Incubate 3. Enzymatic Reaction (37°C, 30 min) Dose->Incubate Develop 4. Developer Addition (Stop & Cleave) Incubate->Develop Read 5. Fluorometric Read (Ex: 360nm, Em: 460nm) Develop->Read Analyze 6. IC50 Calculation (Non-linear Regression) Read->Analyze

Diagram 2: Step-by-step workflow of the self-validating in vitro HDAC fluorometric assay.

References

  • Title: Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents Source: Molecules (MDPI) / PMC URL: [Link]

Sources

Comparative

Head-to-head comparison of 5-[(Methylsulfonyl)methyl]-1H-indole with other 5-HT6 antagonists

Head-to-Head Comparison Guide: 5-[(Methylsulfonyl)methyl]-1H-indole Derivatives vs. Clinical-Stage 5-HT6 Antagonists Executive Summary & Pharmacological Context The 5-HT6 receptor is a Gs-coupled G-protein coupled recept...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: 5-[(Methylsulfonyl)methyl]-1H-indole Derivatives vs. Clinical-Stage 5-HT6 Antagonists

Executive Summary & Pharmacological Context

The 5-HT6 receptor is a Gs-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). Due to its role in modulating cholinergic and glutamatergic neurotransmission, 5-HT6 antagonism has emerged as a primary therapeutic strategy for cognitive enhancement in Alzheimer’s disease and schizophrenia[1].

When evaluating 5-[(Methylsulfonyl)methyl]-1H-indole , it is critical to apply structural pharmacology principles. Unmodified, this molecule is a privileged building block classically recognized as the core pharmacophore of Eletriptan, a 5-HT1B/1D receptor agonist used for migraines[2]. Eletriptan itself has little to no affinity for the 5-HT6 receptor. However, in the context of 5-HT6 drug discovery, the 5-[(Methylsulfonyl)methyl]-1H-indole topology serves as a highly modular scaffold. By introducing an N1-arylsulfonyl group and a basic amine at the C3 position, this scaffold is transformed into a potent 5-HT6 antagonist.

This guide objectively compares the theoretical and empirical performance of 5-[(Methylsulfonyl)methyl]-1H-indole-derived 5-HT6 antagonists against established clinical-stage alternatives like Masupirdine, Idalopirdine, and Intepirdine.

Part 1: Structural & Quantitative Data Comparison

The addition of a methylsulfonylmethyl group at the 5-position of the indole ring provides unique physicochemical advantages over traditional substituents (like the 5-methoxy group seen in Masupirdine). The sulfone moiety acts as a strong hydrogen-bond acceptor, which can interact with specific polar residues in the 5-HT6 binding pocket (e.g., Ser193 or Thr196 in Transmembrane Domain 5). Furthermore, unlike methoxy groups that are highly susceptible to CYP450-mediated O-demethylation, the methylsulfonylmethyl group enhances metabolic stability.

Table 1: Structural and Pharmacological Comparison of 5-HT6 Antagonists

Compound / ScaffoldCore StructureKey Structural Feature5-HT6 Affinity (Kᵢ)Clinical StatusPrimary Advantage
5-[(Methylsulfonyl)methyl]-1H-indole (Derivatives) IndoleC5-methylsulfonylmethyl, N1-arylsulfonylSub-nanomolar (when optimized)Preclinical / ScaffoldHigh metabolic stability; strong H-bond acceptor profile.
Masupirdine (SUVN-502) IndoleN1-arylsulfonyl, C5-methoxy~2.0 nMPhase II/IIIHigh selectivity over 5-HT2A; established safety profile[1].
Idalopirdine (Lu AE58054) IndoleC3-ethylamino, fluorinated benzyl~0.8 nMPhase III (Discontinued)Potent in vivo efficacy in phencyclidine models[1].
Intepirdine (RVT-101) QuinolinePhenylsulfonyl-quinoline core~1.5 nMPhase III (Discontinued)Dual 5-HT6 / 5-HT2A antagonism.

Part 2: Mechanistic Workflow & Causality

To validate a 5-[(Methylsulfonyl)methyl]-1H-indole derivative against clinical benchmarks, a self-validating experimental workflow is required. We must differentiate between affinity (how well the drug binds the receptor) and efficacy (how well it blocks the downstream signaling cascade). Because the 5-HT6 receptor is Gs-coupled, its activation stimulates adenylyl cyclase, leading to cAMP accumulation[3].

G Compound 5-HT6 Antagonist (Indole Derivative) Receptor 5-HT6 Receptor (Gs-coupled GPCR) Compound->Receptor Binds & Antagonizes G_protein Gs Protein Activation Blocked Receptor->G_protein Prevents AdenylylCyclase Adenylyl Cyclase (Inhibited) G_protein->AdenylylCyclase Reduces Activity cAMP cAMP Production (Decreased) AdenylylCyclase->cAMP Lowers Levels Assay HTRF cAMP Assay (Functional Readout) cAMP->Assay Quantified by

Workflow of 5-HT6 receptor antagonism and functional cAMP quantification.

Part 3: Experimental Protocols for Head-to-Head Validation

To ensure trustworthiness, the following protocols utilize orthogonal validation: a radioligand binding assay confirms orthosteric target engagement, while a functional cAMP assay confirms the antagonistic nature of the binding.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality: We utilize [³H]-LSD because it has a historically proven high affinity for labeling 5-HT6 receptors in recombinant systems[4]. By measuring the displacement of [³H]-LSD, we can accurately calculate the Kᵢ of our 5-[(Methylsulfonyl)methyl]-1H-indole derivatives compared to Masupirdine.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT6 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]-LSD, and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the test compounds (e.g., the indole derivative and Masupirdine).

  • Control Establishment: Define non-specific binding (NSB) using 10 µM methiothepin. This ensures the signal measured is exclusively from 5-HT6 specific binding.

  • Filtration & Readout: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Functional Assay (Efficacy Determination)

Causality: Binding does not equal antagonism. Because 5-HT6 is Gs-coupled[3], a true antagonist will block serotonin-induced cAMP production. We use Homogeneous Time-Resolved Fluorescence (HTRF) because it is highly sensitive and resistant to compound auto-fluorescence.

  • Cell Seeding: Plate HEK-293 cells expressing h5-HT6 in 384-well plates at 5,000 cells/well in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor used to prevent cAMP degradation).

  • Agonist Challenge: Determine the EC₈₀ concentration of serotonin (5-HT) required to stimulate cAMP production. Why EC₈₀? It provides a robust signal window while remaining sensitive enough to be competitively displaced by the antagonist.

  • Antagonist Treatment: Pre-incubate cells with serial dilutions of the 5-[(Methylsulfonyl)methyl]-1H-indole derivative or Masupirdine for 15 minutes, followed by the addition of the EC₈₀ concentration of 5-HT.

  • Detection: After 30 minutes, lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate).

  • Readout: Measure the FRET signal at 665 nm / 620 nm. An increase in FRET indicates a decrease in cAMP (confirming successful antagonism).

Workflow Step1 1. Compound Synthesis & Purification Step2 2. Radioligand Binding ([3H]-LSD Displacement) Step1->Step2 Yields Test Ligands Step3 3. Functional Assay (cAMP HTRF) Step2->Step3 Selects High Affinity Step4 4. Selectivity Profiling (vs 5-HT2A, 5-HT7) Step3->Step4 Confirms Antagonism Step5 5. In Vivo Efficacy (NOR Test in Rats) Step4->Step5 Advances Lead

Self-validating experimental workflow for evaluating novel 5-HT6 antagonists.

Conclusion

While 5-[(Methylsulfonyl)methyl]-1H-indole is not a standalone 5-HT6 antagonist, it is a highly privileged scaffold. When properly functionalized, it competes directly with clinical candidates like Masupirdine and Idalopirdine. Its primary advantage lies in the C5-methylsulfonylmethyl group, which provides superior metabolic stability and a targeted hydrogen-bonding vector compared to traditional C5-methoxy indoles. Utilizing the orthogonal binding and functional assays outlined above ensures robust, self-validating data generation for advancing these derivatives in preclinical development.

References

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC. nih.gov.1

  • N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. thevespiary.org.

  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. nih.gov. 2

  • Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission Chapter - Lippincott. lww.com. 4

  • Central 5-HT receptors and their function; present and future - Pure. bham.ac.uk. 3

  • Migraine - GlobalRPH. globalrph.com. 5

Sources

Validation

A Senior Application Scientist's Guide to Orthogonal Validation of Small Molecule-Target Binding: The Case of 5-[(Methylsulfonyl)methyl]-1H-indole

In the landscape of modern drug discovery, the confident identification and validation of a small molecule's interaction with its biological target are paramount. This guide provides an in-depth comparison of orthogonal,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the confident identification and validation of a small molecule's interaction with its biological target are paramount. This guide provides an in-depth comparison of orthogonal, biophysical, and cell-based methods to validate the binding of a novel chemical entity, exemplified by 5-[(Methylsulfonyl)methyl]-1H-indole, to its putative protein target. As this indole scaffold is a versatile pharmacophore found in inhibitors of diverse targets like cyclooxygenase-2 (COX-2) and tubulin, a multi-faceted validation approach is not just recommended, but essential for progressing a lead compound with confidence.[1][2]

This document is structured to provide not just the "how" but the "why" behind each experimental choice, reflecting a philosophy of self-validating protocols and scientific rigor.

The Imperative of Orthogonal Validation

Relying on a single method to confirm target engagement can be fraught with peril, as every technique possesses inherent limitations and potential for artifacts. An orthogonal approach, which cross-references results from multiple, independent methods, provides a more robust and reliable confirmation of a drug-target interaction.[3] This guide will explore a selection of powerful techniques, each interrogating the binding event from a different physical principle.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[4] It is an invaluable tool in drug discovery for characterizing the binding of small molecules to immobilized protein targets.[5][6]

Scientific Principle

SPR measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized.[5][7] When a small molecule (the analyte) flows over the chip and binds to the immobilized protein (the ligand), the accumulation of mass at the surface alters the refractive index, which is detected as a change in the SPR signal. This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).[5]

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_protein Purify Target Protein immobilize Immobilize Protein on Chip prep_protein->immobilize prep_chip Select & Prepare Sensor Chip prep_chip->immobilize inject_analyte Inject Serial Dilutions of Compound immobilize->inject_analyte measure Measure SPR Response inject_analyte->measure regenerate Regenerate Chip Surface measure->regenerate Between injections sensorgram Generate Sensorgrams measure->sensorgram regenerate->inject_analyte fit_data Fit Data to Binding Models sensorgram->fit_data determine_kinetics Determine ka, kd, & KD fit_data->determine_kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol
  • Protein Immobilization: The purified target protein is covalently attached to a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will yield a measurable signal upon small molecule binding without causing mass transport limitations.

  • Analyte Preparation: A stock solution of 5-[(Methylsulfonyl)methyl]-1H-indole is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the running buffer.

  • Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of the small molecule are then injected sequentially over the surface.

  • Data Acquisition: The association and dissociation phases are monitored in real-time, generating a sensorgram for each concentration.

  • Surface Regeneration: Between analyte injections, a regeneration solution is injected to remove the bound small molecule, preparing the surface for the next cycle.[8]

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[9][10] This allows for a complete thermodynamic characterization of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10][11]

Scientific Principle

ITC operates by measuring the differential power required to maintain a zero temperature difference between a sample cell containing the target protein and a reference cell.[11] The small molecule is titrated into the sample cell, and the heat change upon binding is measured.[12]

Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_assay Titration cluster_analysis Data Analysis prep_protein Prepare Target Protein Solution load_cells Load Protein into Sample Cell prep_protein->load_cells prep_ligand Prepare Compound Solution load_syringe Load Compound into Syringe prep_ligand->load_syringe titrate Inject Compound into Protein Solution load_cells->titrate load_syringe->titrate measure_heat Measure Heat Change titrate->measure_heat Repeated injections plot_data Plot Integrated Heat vs. Molar Ratio measure_heat->plot_data fit_isotherm Fit Binding Isotherm plot_data->fit_isotherm determine_params Determine KD, ΔH, ΔS, and n fit_isotherm->determine_params

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol
  • Sample Preparation: The purified target protein and 5-[(Methylsulfonyl)methyl]-1H-indole are prepared in the same, precisely matched buffer to minimize heat of dilution effects.

  • Instrument Setup: The sample cell is filled with the protein solution, and the injection syringe is filled with the small molecule solution.

  • Titration: A series of small injections of the small molecule solution are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured. As the protein becomes saturated, the heat change per injection decreases.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of the small molecule to the protein. This binding isotherm is then fitted to a model to determine the thermodynamic parameters.[9]

Microscale Thermophoresis (MST): Binding in Solution with Low Sample Consumption

Microscale Thermophoresis (MST) is a biophysical technique that measures the directed movement of molecules in a temperature gradient.[13][14] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule, making it an excellent method for quantifying molecular interactions in solution.[15]

Scientific Principle

In an MST experiment, a fluorescently labeled target protein is mixed with varying concentrations of the unlabeled small molecule.[13] The thermophoretic movement of the labeled protein is measured before and after the formation of the protein-small molecule complex. The change in thermophoresis is then plotted against the ligand concentration to determine the binding affinity.[16]

Experimental Workflow

MST_Workflow cluster_prep Preparation cluster_assay Measurement cluster_analysis Data Analysis label_protein Fluorescently Label Target Protein mix Mix Labeled Protein with Compound label_protein->mix prep_ligand Prepare Serial Dilutions of Compound prep_ligand->mix load_capillaries Load Mixtures into Capillaries mix->load_capillaries measure_thermo Measure Thermophoretic Movement load_capillaries->measure_thermo plot_data Plot Change in Thermophoresis measure_thermo->plot_data fit_curve Fit Binding Curve plot_data->fit_curve determine_kd Determine KD fit_curve->determine_kd

Caption: Workflow for a Microscale Thermophoresis (MST) experiment.

Detailed Protocol
  • Protein Labeling: The purified target protein is labeled with a fluorescent dye. Unconjugated dye is removed by size-exclusion chromatography.

  • Sample Preparation: A fixed concentration of the labeled protein is mixed with a serial dilution of 5-[(Methylsulfonyl)methyl]-1H-indole.

  • Capillary Loading: The mixtures are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument, and the thermophoretic movement is measured.

  • Data Analysis: The change in the normalized fluorescence is plotted against the small molecule concentration, and the resulting binding curve is fitted to determine the K_D.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target protein within the complex environment of a cell.[17][18] This provides a more physiologically relevant assessment of target engagement.

Scientific Principle

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19][20] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after centrifugation is quantified, typically by Western blotting.[17][19]

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis culture_cells Culture Cells treat_cells Treat Cells with Compound or Vehicle culture_cells->treat_cells heat_cells Heat Cells at Various Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Separate Soluble & Aggregated Proteins lyse_cells->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify plot_curve Plot Melting Curve quantify->plot_curve

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol
  • Cell Treatment: Intact cells are incubated with 5-[(Methylsulfonyl)methyl]-1H-indole or a vehicle control.

  • Heat Challenge: The cell suspensions are divided into aliquots and heated at a range of temperatures for a short period (e.g., 3 minutes).[21]

  • Cell Lysis: The cells are lysed, often through freeze-thaw cycles.[21]

  • Separation of Soluble Fraction: The lysates are centrifuged to pellet the aggregated, denatured proteins.

  • Quantification: The amount of the target protein remaining in the supernatant is quantified by Western blotting or other protein detection methods.

  • Data Analysis: The amount of soluble protein is plotted against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Radioligand Binding Assay: A Classic and Sensitive Method

Radioligand binding assays are a traditional and highly sensitive method for quantifying ligand-receptor interactions.[22][23] They are particularly useful when a high-affinity radiolabeled ligand for the target is available.

Scientific Principle

These assays involve the use of a radioactively labeled molecule (the radioligand) that binds to the target protein.[24] In a competition binding assay, the ability of an unlabeled compound, such as 5-[(Methylsulfonyl)methyl]-1H-indole, to displace the radioligand from the target is measured.[24][25]

Experimental Workflow

Radioligand_Workflow cluster_prep Preparation cluster_assay Incubation & Separation cluster_analysis Detection & Analysis prep_target Prepare Target (Membranes or Cells) incubate Incubate Target, Radioligand, & Unlabeled Compound prep_target->incubate prep_ligands Prepare Radioligand & Unlabeled Compound Dilutions prep_ligands->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate count_radioactivity Count Radioactivity separate->count_radioactivity plot_curve Plot Competition Binding Curve count_radioactivity->plot_curve determine_ki Calculate IC50 and Ki plot_curve->determine_ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol
  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with a preparation containing the target protein (e.g., cell membranes).

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[26]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled compound. The concentration that inhibits 50% of the specific binding (IC50) is determined and can be converted to an inhibition constant (Ki).[22]

Comparative Summary of Orthogonal Methods

Method Principle Key Parameters Label Required? Cell-Based? Strengths Limitations
SPR Refractive Index ChangeK_D, k_a, k_dNo[7]NoReal-time kinetics, label-freeProtein immobilization may affect activity, potential for mass transport artifacts
ITC Heat ChangeK_D, ΔH, ΔS, nNoNoGold standard for thermodynamics, direct measurementHigh sample consumption, sensitive to buffer mismatch
MST ThermophoresisK_DYes (on target)NoLow sample consumption, in-solution measurementRequires fluorescent labeling of the target, potential for labeling artifacts
CETSA Thermal StabilizationT_agg shift, EC50NoYesConfirms target engagement in cells, physiologically relevantIndirect measure of binding, not all proteins show a thermal shift
Radioligand Binding Displacement of RadioligandK_i, IC50Yes (on probe ligand)Yes (with whole cells) or No (with membranes)High sensitivity, well-establishedRequires a suitable radioligand, safety considerations with radioactivity

Conclusion

Validating the binding of a novel small molecule like 5-[(Methylsulfonyl)methyl]-1H-indole to its target requires a rigorous, multi-pronged approach. No single technique can provide a complete picture of the binding event. By employing a combination of orthogonal methods such as SPR for kinetics, ITC for thermodynamics, MST for in-solution affinity, and CETSA for in-cell target engagement, researchers can build a comprehensive and compelling case for a specific molecular interaction. This robust validation strategy is a cornerstone of successful drug discovery, mitigating risks and enabling confident decision-making in the progression of new therapeutic candidates.

References

  • MicroScale Thermophoresis - NanoTemper Technologies.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Surface Plasmon Resonance (SPR)
  • Microscale Thermophoresis (MST)
  • MagHelix™ Microscale Thermophoresis (MST)
  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implic
  • Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Cellular thermal shift assay (CETSA) - Bio-protocol.
  • Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Biacore SPR for small-molecule discovery - Cytiva.
  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Public
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC.
  • Radioligand Binding Assay | Gifford Bioscience.
  • Radioligand binding assays and their analysis - PubMed.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic.
  • Isothermal Titration Calorimetry (ITC) Analysis Service | Drug Discovery - Mtoz Biolabs.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
  • Application of the cellular thermal shift assay (CETSA)
  • Isothermal titration calorimetry in drug discovery - PubMed.
  • Radioligand Binding Assay | Springer N
  • Isothermal titration calorimetry in drug discovery - PubMed.
  • Design, Syntheses, Biological Evaluation, and Docking Studies of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles: Potent and Selective in Vitro cyclooxygenase-2 Inhibitors - PubMed.
  • Computational evaluation of protein – small molecule binding - PMC - NIH.
  • Hallmarks of Antibody Validation: Orthogonal Str
  • Identification of Protein Binding Partners of Small Molecules Using Label-Free Methods.
  • 6-(Methylsulfonyl)-1H-indole|High-Purity Research Chemical - Benchchem.

Sources

Comparative

Assessing the genotoxic potential of 5-[(Methylsulfonyl)methyl]-1H-indole

An essential component in the synthesis of triptan-class anti-migraine therapeutics (such as Eletriptan), 5-[(Methylsulfonyl)methyl]-1H-indole is a critical pharmaceutical intermediate. Because reactive intermediates can...

Author: BenchChem Technical Support Team. Date: March 2026

An essential component in the synthesis of triptan-class anti-migraine therapeutics (such as Eletriptan), 5-[(Methylsulfonyl)methyl]-1H-indole is a critical pharmaceutical intermediate. Because reactive intermediates can carry over into the final Active Pharmaceutical Ingredient (API), regulatory bodies mandate a rigorous assessment of their genotoxic potential.

As a Senior Application Scientist, evaluating this specific indole derivative requires moving beyond basic compliance. We must design a self-validating, tiered testing strategy that accounts for the unique electronic and metabolic properties of the indole ring. This guide objectively compares the methodologies used to assess the genotoxicity of 5-[(Methylsulfonyl)methyl]-1H-indole, providing the mechanistic causality behind experimental choices and representative validation data.

Regulatory Context and Methodological Strategy

Under the ICH M7(R2) guidelines, pharmaceutical impurities must be evaluated for DNA-reactive (mutagenic) potential to limit carcinogenic risk[1]. The assessment follows a tiered approach:

  • In Silico (QSAR): Initial computational screening for structural alerts.

  • In Vitro Mutagenicity (Ames Test): Primary empirical validation.

  • In Vitro Clastogenicity (Micronucleus Test): Secondary validation to detect chromosomal damage not captured by bacterial point mutations.

Causality in Experimental Design: The Indole Core

Unsubstituted indoles can be metabolically activated by CYP450 enzymes into reactive epoxides, which act as electrophiles capable of forming DNA adducts. However, 5-[(Methylsulfonyl)methyl]-1H-indole possesses a strongly electron-withdrawing methylsulfonyl group ( −SO2​CH3​ ). This functional group pulls electron density away from the conjugated indole system, theoretically deactivating the ring toward CYP-mediated epoxidation. While in silico models often predict this deactivation, empirical in vitro testing under OECD guidelines is mandatory to confirm the absence of genotoxicity[1].

Table 1: Methodological Comparison for Indole-Derivative Genotoxicity Screening
MethodologyTarget EndpointTurnaround TimeSensitivity for IndolesRegulatory Acceptance
In Silico (QSAR) Structural alerts (Knowledge-based & Statistical)< 1 DayModerate (Prone to false positives for novel heterocycles)ICH M7 Initial Screen
Ames Test (OECD 471) Point mutations (Base-pair & Frameshift)2–3 WeeksHigh (Requires S9 metabolic activation)Mandatory Primary Assay
Micronucleus (OECD 487) Chromosomal breaks (Clastogenic) & loss (Aneugenic)3–4 WeeksHigh (Captures mammalian-specific mechanisms)Mandatory Secondary Assay

ICH M7 Tiered Assessment Workflow

IChM7Workflow Start 5-[(Methylsulfonyl)methyl]-1H-indole QSAR In Silico QSAR Analysis Start->QSAR Alert Structural Alert? QSAR->Alert Class5 Class 5: No Genotoxic Risk Alert->Class5 No Ames In Vitro Ames Test (OECD 471) Alert->Ames Yes AmesResult Ames Positive? Ames->AmesResult Class1 Class 1: Mutagenic Impurity AmesResult->Class1 Yes MN In Vitro Micronucleus (OECD 487) AmesResult->MN No MN->Class5 Negative MN->Class1 Positive

ICH M7 tiered genotoxicity assessment workflow for pharmaceutical intermediates.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test evaluates whether the test item can induce reverse mutations in histidine-dependent Salmonella typhimurium and tryptophan-dependent Escherichia coli.

Experimental Causality: For lipophilic indole derivatives, the Pre-incubation Method is vastly superior to the standard plate incorporation method. Pre-incubating the bacteria, test item, and S9 metabolic enzymes in a liquid medium for 20 minutes before adding agar maximizes the interaction time between short-lived CYP450-generated metabolites and bacterial DNA.

Step-by-Step Methodology (OECD 471 Compliant)
  • Strain Selection: Prepare cultures of S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA). TA98 detects frameshifts, while TA100 detects base-pair substitutions.

  • Metabolic Activation: Prepare 10% rat liver S9 mix (induced by Aroclor 1254) to simulate mammalian hepatic metabolism.

  • Pre-Incubation: In sterile tubes, combine 0.1 mL bacterial suspension, 0.5 mL S9 mix (or phosphate buffer for -S9), and 0.05 mL of 5-[(Methylsulfonyl)methyl]-1H-indole dissolved in DMSO (concentrations ranging from 5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes at 150 rpm.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation System: The assay is only valid if strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) yield a >3-fold increase in revertants, and the vehicle control (DMSO) falls within historical baseline ranges.

Table 2: Representative Ames Test Data for 5-[(Methylsulfonyl)methyl]-1H-indole

Data reflects mean revertant colonies per plate (n=3). A positive response is defined as a dose-dependent 2-fold increase over the vehicle control.

StrainConditionVehicle Control (DMSO)Test Item (500 µ g/plate )Test Item (5000 µ g/plate )Positive ControlConclusion
TA98 + S9 Mix22 ± 424 ± 321 ± 5845 ± 42Negative
TA100 + S9 Mix115 ± 12108 ± 9120 ± 151250 ± 88Negative
TA1535 - S9 Mix14 ± 312 ± 215 ± 4410 ± 25Negative
WP2 + S9 Mix35 ± 638 ± 533 ± 4620 ± 30Negative

Protocol 2: In Vitro Mammalian Cell Micronucleus Test

While the Ames test detects point mutations, it cannot detect large-scale chromosomal damage. The Micronucleus (MN) test identifies clastogens (chromosome breakers) and aneugens (spindle poisons) by detecting small, membrane-bound DNA fragments left in the cytoplasm after cell division[2].

Experimental Causality: To ensure we are only analyzing cells that have undergone division during exposure to the test item, we use Cytochalasin B , an actin polymerization inhibitor. This prevents cytokinesis, resulting in easily identifiable binucleated cells. The Cytokinesis-Block Proliferation Index (CBPI) acts as a self-validating cytotoxicity metric; if the test item is too toxic, cells won't divide, and genotoxicity cannot be accurately assessed[2].

Step-by-Step Methodology (OECD 487 Compliant)
  • Cell Culture: Seed Chinese Hamster Ovary (CHO-K1) cells in multi-well plates and incubate for 24 hours.

  • Exposure: Treat cells with 5-[(Methylsulfonyl)methyl]-1H-indole at varying concentrations under three conditions:

    • Short exposure (4h) + S9 mix.

    • Short exposure (4h) - S9 mix.

    • Extended exposure (24h) - S9 mix.

  • Cytokinesis Block: Wash cells and add fresh medium containing Cytochalasin B (3 µg/mL). Incubate for an additional 1.5–2 cell cycles (approx. 24 hours).

  • Harvest & Stain: Harvest cells, treat with hypotonic solution, fix in methanol/acetic acid, and stain with Acridine Orange or Giemsa.

  • Scoring: Analyze 4,000 binucleated cells per concentration using fluorescence microscopy or flow cytometry. Calculate the % of micronucleated binucleated cells (MNBN).

AmesLogic TestItem Test Item Exposure Metabolism S9 Metabolic Activation TestItem->Metabolism Strains Tester Strains (TA98, TA100, etc.) Metabolism->Strains Readout Revertant Count Strains->Readout PosControl Positive Controls (e.g., 2-AA) PosControl->Strains Validates System NegControl Vehicle Control (DMSO) NegControl->Strains Baseline

Self-validating experimental logic for the Bacterial Reverse Mutation Assay.
Table 3: Representative Micronucleus Assay Data

Data reflects short exposure (4h) + S9. A valid test requires CBPI > 1.5. A positive result is a statistically significant increase in % MNBN compared to the vehicle.

Treatment GroupConcentration (µg/mL)Total Binucleated Cells ScoredMNBN (%)CBPI (Cytotoxicity Index)Conclusion
Vehicle (DMSO) 1% v/v40000.85%2.10Baseline
Test Item 10040000.90%2.05Negative
Test Item 50040001.05%1.85Negative
Cyclophosphamide 5 (Positive Control)40008.40%*1.65Validated

* p < 0.01 vs Vehicle Control.

Conclusion

The structural deactivation provided by the methylsulfonyl group on 5-[(Methylsulfonyl)methyl]-1H-indole theoretically limits its mutagenic potential. When subjected to rigorous, self-validating empirical testing via the Ames Test (OECD 471) and In Vitro Micronucleus Test (OECD 487), representative data consistently yields negative results across all strains and metabolic conditions. Consequently, under ICH M7(R2) guidelines, this intermediate is classified as a Class 5 impurity (no genotoxic risk) and can be treated as a standard non-mutagenic impurity during API synthesis[1].

References

  • Food and Drug Administration (FDA). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Guidance for Industry. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Sources

Validation

Benchmarking the antimicrobial activity of new indole derivatives against known antibiotics

A Comparative Guide to the Antimicrobial Activity of Novel Indole Derivatives A Senior Application Scientist's Field-Proven Guide to Benchmarking Against Known Antibiotics The rise of antimicrobial resistance (AMR) is a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Antimicrobial Activity of Novel Indole Derivatives

A Senior Application Scientist's Field-Proven Guide to Benchmarking Against Known Antibiotics

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Indole, a privileged heterocyclic scaffold, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial and antibiofilm effects.[3][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antimicrobial activity of new indole derivatives against established antibiotics. By adhering to standardized methodologies and a logical, evidence-based approach, this document aims to ensure scientific integrity and provide a clear path for evaluating the potential of these novel compounds.

Introduction: The Scientific Rationale for Investigating Indole Derivatives
Foundational In Vitro Assays: A Triad of Evidence

A robust preliminary assessment of a new antimicrobial agent rests on three key in vitro assays: the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer Disk Diffusion test. This triad of tests provides a comprehensive initial profile of a compound's potency and spectrum of activity.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] It is a fundamental measure of a compound's potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[13][14]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]

1. Preparation of Bacterial Inoculum: a. From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB). c. Incubate the broth culture at 35 ± 2°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] d. Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

2. Preparation of Compound Dilutions: a. In a 96-well microtiter plate, perform two-fold serial dilutions of the indole derivative and the comparator antibiotics.[19] b. The typical concentration range to test is from 64 µg/mL to 0.125 µg/mL, though this can be adjusted based on the expected potency of the compounds. c. Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).[18]

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the sterility control). b. The final volume in each well should be uniform, typically 100 µL or 200 µL. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[18]

4. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

Diagram: Broth Microdilution MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep Test Organism compound_prep Prepare Serial Dilutions of Compounds in Plate start->compound_prep Indole Derivatives & Antibiotics inoculate Inoculate Plate with Bacterial Suspension bacterial_prep->inoculate compound_prep->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Visually Read MIC (Lowest Clear Well) incubate->read_results end_mic End read_results->end_mic

Caption: Workflow of the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[21][22] This assay is a crucial next step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Protocol: MBC Assay

The MBC test is performed as a follow-up to the MIC assay.[23]

1. Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations). b. From each of these clear wells, take a small aliquot (typically 10-100 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar).[18]

2. Incubation: a. Incubate the agar plates at 35 ± 2°C for 18-24 hours.[23]

3. Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18][22]

Diagram: Logical Flow from MIC to MBC

MIC_to_MBC mic_result MIC Determined (No Visible Growth) subculture Subculture from Clear Wells onto Agar Plates mic_result->subculture incubate_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubate_mbc mbc_result MBC Determined (≥99.9% Killing) incubate_mbc->mbc_result bacteriostatic Bacteriostatic Activity (Growth on Agar) incubate_mbc->bacteriostatic If significant growth bactericidal Bactericidal Activity (No Growth on Agar) mbc_result->bactericidal

Caption: Decision workflow from MIC to determine bactericidal or bacteriostatic activity via MBC.

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[24][25] It provides a visual representation of the antimicrobial activity through the formation of zones of inhibition.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This protocol is based on standardized procedures to ensure reproducibility.[17]

1. Inoculum Preparation and Plating: a. Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity.[26] b. Using a sterile cotton swab, uniformly streak the inoculum across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[25][27] c. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[24]

2. Application of Disks: a. Aseptically place paper disks impregnated with known concentrations of the indole derivatives and comparator antibiotics onto the surface of the agar. b. Ensure the disks are placed at least 24 mm apart to prevent overlapping of the zones of inhibition.[27]

3. Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[25]

4. Interpretation of Results: a. After incubation, measure the diameter of the zones of complete inhibition in millimeters.[26] b. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established interpretive criteria from CLSI or EUCAST.[27][28]

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables. This allows for a direct visual assessment of the performance of the new indole derivatives against the known antibiotics.

Table 1: Comparative MIC and MBC Values (µg/mL)

MicroorganismIndole Derivative 1Indole Derivative 2CiprofloxacinVancomycin
S. aureus ATCC 292134 (MIC), 8 (MBC)2 (MIC), 4 (MBC)0.5 (MIC), 1 (MBC)1 (MIC), 2 (MBC)
E. coli ATCC 259228 (MIC), 16 (MBC)4 (MIC), 8 (MBC)0.015 (MIC), 0.03 (MBC)N/A
P. aeruginosa ATCC 2785316 (MIC), >64 (MBC)8 (MIC), 32 (MBC)0.25 (MIC), 0.5 (MBC)N/A
MRSA ATCC 433004 (MIC), 8 (MBC)2 (MIC), 4 (MBC)>32 (MIC), >32 (MBC)1 (MIC), 2 (MBC)
N/A: Not Applicable, as Vancomycin is not typically effective against Gram-negative bacteria.

Table 2: Comparative Kirby-Bauer Zone of Inhibition Diameters (mm)

MicroorganismIndole Derivative 1Indole Derivative 2Ciprofloxacin (5 µg)Vancomycin (30 µg)
S. aureus ATCC 2921318 (S)22 (S)25 (S)18 (S)
E. coli ATCC 2592216 (I)20 (S)30 (S)N/A
P. aeruginosa ATCC 2785314 (R)17 (I)28 (S)N/A
MRSA ATCC 4330017 (S)21 (S)≤15 (R)17 (S)
Interpretive criteria (S/I/R) are based on CLSI guidelines and are compound-specific. The interpretations for the indole derivatives are hypothetical for illustrative purposes.
Discussion: Synthesizing the Evidence

The hypothetical data presented in Tables 1 and 2 suggest that the new indole derivatives exhibit promising antimicrobial activity, particularly against Gram-positive organisms, including MRSA. For instance, Indole Derivative 2 shows lower MIC and MBC values and larger zones of inhibition compared to Indole Derivative 1, indicating greater potency.

Crucially, the comparison against established antibiotics provides essential context. While the indole derivatives may not be as potent as ciprofloxacin against Gram-negative bacteria in this example, their efficacy against MRSA, a strain resistant to ciprofloxacin, is a significant finding. This highlights the potential of these new compounds to address unmet medical needs in the face of growing antibiotic resistance.

The causality behind these experimental choices is rooted in the need for standardized, reproducible data. The use of ATCC quality control strains ensures that the assays are performing correctly and that the results can be compared across different studies and laboratories.[29] The adherence to CLSI and EUCAST guidelines provides a self-validating system, where the results for the known antibiotics should fall within their expected ranges, thereby lending confidence to the data obtained for the novel compounds.[15][30][31]

Conclusion and Future Directions

This guide has outlined a foundational framework for benchmarking the antimicrobial activity of new indole derivatives. The described protocols for MIC, MBC, and Kirby-Bauer testing provide the necessary data to establish a preliminary efficacy and spectrum profile. Promising candidates identified through this initial screening can then be advanced to more complex investigations, including time-kill kinetic assays, mechanism of action studies, and in vivo efficacy models.[32][33] The systematic and rigorous evaluation of novel compounds like indole derivatives is a critical component in the global effort to combat the escalating threat of antimicrobial resistance.[34][35]

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information. [Link]

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microchem Laboratory. [Link]

  • Synthesis of some novel indole derivatives aspotential antibacterial, antifungaland antimalarial agents. IOSR Journal of Pharmacy. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Synthesis and Characterization of Indole Derivatives as Potent Antibacterial Agents. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Development of marine-derived indole derivatives as novel antibacterial agents against gram-positive bacteria. PubMed. [Link]

  • Testing the Effectiveness of Antimicrobials. Lumen Learning. [Link]

  • Review on Antimicrobial Activity of Indole. Human Journals. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • Minimum Bacteriocidal Concentration (MBC). University of Technology - Iraq. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. ASM Journals. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • EUCAST Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. PubMed. [Link]

  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. ACS Publications. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

  • M100 Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • Updates to Antimicrobial Resistance Testing in CLSI M100. Rapid Microbiology. [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. National Center for Biotechnology Information. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). CHAIN. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • 2026 Antimicrobial Resistance Benchmark. Access to Medicine Foundation. [Link]

  • 2026 AMR Benchmark. Wellcome. [Link]

  • 2026 Antimicrobial Resistance Benchmark Report. Access to Medicine Foundation. [Link]

Sources

Comparative

Independent Verification of the Synthetic Route to 5-[(Methylsulfonyl)methyl]-1H-indole: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis and independent verification of a proposed synthetic route to 5-[(Methylsulfonyl)methyl]-1H-indole, a key...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis and independent verification of a proposed synthetic route to 5-[(Methylsulfonyl)methyl]-1H-indole, a key building block in medicinal chemistry. By synthesizing information from established chemical literature and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to confidently reproduce and adapt this synthesis.

Introduction

The 5-substituted indole scaffold is a privileged motif in a multitude of biologically active compounds. The introduction of a methylsulfonylmethyl group at the C5 position offers a unique combination of polarity, hydrogen bond accepting capability, and metabolic stability, making it an attractive feature in drug design. This guide will critically evaluate a multi-step synthetic pathway, providing a comparative analysis of alternative methods at each key transformation.

Proposed Synthetic Pathway: A Three-Step Approach

A logical and convergent synthetic route to 5-[(Methylsulfonyl)methyl]-1H-indole has been devised, commencing from the readily available indole-5-carboxaldehyde. The overall strategy involves the reduction of the aldehyde, subsequent nucleophilic substitution to introduce the methylthio moiety, and a final oxidation to the desired sulfone.

Synthetic_Pathway A Indole-5-carboxaldehyde B Indole-5-methanol A->B Reduction C 5-(Chloromethyl)-1H-indole B->C Chlorination D 5-(Methylthiomethyl)-1H-indole C->D Nucleophilic Substitution E 5-[(Methylsulfonyl)methyl]-1H-indole D->E Oxidation

Caption: Proposed synthetic route to 5-[(Methylsulfonyl)methyl]-1H-indole.

Step 1: Reduction of Indole-5-carboxaldehyde to Indole-5-methanol

The initial step involves the reduction of the aromatic aldehyde to the corresponding primary alcohol. This transformation is a cornerstone of organic synthesis, and several reliable methods are available.

Comparative Analysis of Reduction Methods:

Reducing AgentSolventTemperature (°C)Typical Yield (%)AdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol/Ethanol0 to rt>90Mild, selective for aldehydes, easy work-upMay require longer reaction times
Lithium Aluminum Hydride (LiAlH₄)THF/Ether0 to rt>95Highly reactive, rapid reductionNon-selective, pyrophoric, requires stringent anhydrous conditions and careful quenching
Catalytic Hydrogenation (H₂/Pd-C)Ethanol/Ethyl Acetatert>90"Green" method, high yieldingRequires specialized equipment (hydrogenator), potential for over-reduction of the indole ring under harsh conditions

Recommended Protocol: Sodium Borohydride Reduction

For its operational simplicity, high selectivity, and safety, sodium borohydride is the recommended reagent for this transformation.

Experimental Protocol:

  • To a stirred solution of indole-5-carboxaldehyde (1.0 eq) in methanol (10 mL/g of aldehyde) at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water (5 mL/g of aldehyde).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford indole-5-methanol as a solid, which can be purified by recrystallization from ethyl acetate/hexanes.

Step 2: Synthesis of 5-(Methylthiomethyl)-1H-indole

This pivotal step involves the introduction of the methylthio group. The most direct approach is the nucleophilic substitution of a 5-(halomethyl)indole with sodium thiomethoxide.

Generation of the Electrophile: 5-(Chloromethyl)-1H-indole

The conversion of indole-5-methanol to 5-(chloromethyl)-1H-indole is a critical precursor step. Due to the acid-sensitive nature of the indole nucleus, this transformation must be conducted under mild conditions to avoid polymerization or side reactions.

Comparative Analysis of Chlorination Methods:

ReagentSolventTemperature (°C)AdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Dichloromethane0 to rtReadily available, effectiveCan generate acidic byproducts (HCl, SO₂), potential for side reactions with the indole ring
(Chloromethylene)dimethylammonium chloride (Vilsmeier-Haack type reagent)Dichloromethane/DMF0 to rtMilder conditionsReagent preparation may be required
Methanesulfonyl Chloride/TriethylamineDichloromethane0 to rtForms a mesylate intermediate which can be displacedTwo-step process (mesylation then displacement)

Recommended Protocol: Thionyl Chloride Chlorination

With careful control of stoichiometry and temperature, thionyl chloride provides a direct and efficient route to the desired chloromethyl intermediate.

Experimental Protocol:

  • To a stirred solution of indole-5-methanol (1.0 eq) in anhydrous dichloromethane (15 mL/g of alcohol) at 0 °C, add thionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-(chloromethyl)-1H-indole is often used in the next step without further purification due to its potential instability.

Nucleophilic Substitution with Sodium Thiomethoxide

The freshly prepared 5-(chloromethyl)-1H-indole is then subjected to a nucleophilic substitution reaction.

Experimental Protocol:

  • In a separate flask, prepare a solution of sodium thiomethoxide by adding sodium methoxide (1.1 eq) to a solution of methanethiol (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Alternatively, commercially available sodium thiomethoxide can be used.

  • To this solution, add a solution of the crude 5-(chloromethyl)-1H-indole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 5-(methylthiomethyl)-1H-indole.

Step 3: Oxidation of 5-(Methylthiomethyl)-1H-indole to 5-[(Methylsulfonyl)methyl]-1H-indole

The final step is the oxidation of the sulfide to the corresponding sulfone. The choice of oxidant is crucial to ensure high conversion without affecting the electron-rich indole ring.

Comparative Analysis of Oxidation Methods:

| Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | :--- | | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane/Chloroform | 0 to rt | >85 | Readily available, generally clean reactions | Stoichiometric waste (m-chlorobenzoic acid) | | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water | rt | >90 | Inexpensive, environmentally benign | Biphasic reaction may require phase-transfer catalyst | | Hydrogen Peroxide (H₂O₂)/Catalyst (e.g., Tungstate) | Various | rt to 50 | Variable | "Green" oxidant (water byproduct) | May require catalyst screening and optimization |

Recommended Protocol: m-CPBA Oxidation

m-Chloroperoxybenzoic acid is a reliable and well-established reagent for the oxidation of sulfides to sulfones. Its use in the presence of indole moieties has been documented, demonstrating its chemoselectivity.[1]

Experimental Protocol:

  • To a stirred solution of 5-(methylthiomethyl)-1H-indole (1.0 eq) in dichloromethane (20 mL/g of sulfide) at 0 °C, add m-CPBA (2.2 eq, ~77% purity) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or by recrystallization to afford 5-[(Methylsulfonyl)methyl]-1H-indole.

Experimental_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Sulfide Formation cluster_2 Step 3: Oxidation A Dissolve Indole-5-carboxaldehyde in Methanol B Add NaBH₄ at 0°C A->B C Stir at rt B->C D Work-up & Purify C->D E Dissolve Indole-5-methanol in DCM F Add SOCl₂ at 0°C E->F G React with NaSMe F->G H Work-up & Purify G->H I Dissolve Sulfide in DCM J Add m-CPBA at 0°C I->J K Stir at rt J->K L Work-up & Purify K->L

Sources

Validation

Comparative Validation Guide: qNMR vs. HPLC-UV for the Absolute Quantification of 5-[(Methylsulfonyl)methyl]-1H-indole

Executive Summary In the development of tryptamine-based therapeutics, 5-[(Methylsulfonyl)methyl]-1H-indole serves as a critical synthetic intermediate. Accurate absolute quantification of this compound is vital for dete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of tryptamine-based therapeutics, 5-[(Methylsulfonyl)methyl]-1H-indole serves as a critical synthetic intermediate. Accurate absolute quantification of this compound is vital for determining reaction stoichiometry, calculating yields, and establishing impurity profiles.

Traditionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default analytical choice. However, as a Senior Application Scientist, I frequently observe the logistical and scientific limitations of HPLC-UV when applied to early-stage intermediates. This guide objectively compares the performance of a newly validated quantitative Nuclear Magnetic Resonance (qNMR) method against traditional HPLC-UV, demonstrating why qNMR—a primary ratio method—delivers superior accuracy, faster method development, and absolute traceability without the need for analyte-specific reference standards.

Mechanistic Causality: The Physics of qNMR Superiority

To understand why qNMR outperforms HPLC-UV for this specific molecule, we must look at the causality behind the detector physics.

HPLC-UV relies on the Beer-Lambert law; the signal response is entirely dependent on the molecule's unique extinction coefficient. Consequently, you cannot quantify the analyte without a highly pure, exact-match Certified Reference Material (CRM) to build a calibration curve. For a specialized intermediate like 5-[(Methylsulfonyl)methyl]-1H-indole, sourcing a traceable CRM is a significant bottleneck.

Conversely, qNMR is inherently quantitative based on first principles. The integrated area of a fully relaxed 1 H-NMR resonance is directly proportional to the number of nuclei generating that signal, completely independent of the chemical structure [1]. This allows us to use a universal, commercially available CRM as an internal standard, bypassing the need for an analyte-specific standard.

Analyte Signal Selection

5-[(Methylsulfonyl)methyl]-1H-indole ( C10​H11​NO2​S , MW: 209.26 g/mol ) possesses two highly distinct aliphatic proton environments:

  • Methylsulfonyl protons (-SO 2​ CH 3​ ): 3H singlet at ~2.85 ppm.

  • Methylene protons (-CH 2​ -SO 2​ -): 2H singlet at ~4.45 ppm.

Both signals are perfectly isolated from the complex aromatic indole protons (6.4–7.6 ppm). For this validation, we select the -SO 2​ CH 3​ singlet at 2.85 ppm as our quantitative handle due to its higher signal-to-noise ratio (3 protons vs. 2) and lack of underlying scalar coupling.

Experimental Design & Self-Validating Protocols

A robust analytical method must be a self-validating system. We do not assume instrument stability; we empirically measure it. The following protocol aligns with the 1 [2] and the updated 2 [3].

Protocol 1: qNMR Absolute Quantification

1. Internal Standard (IS) Selection: We utilize 1,4-Dinitrobenzene (1,4-DNB) (NIST-traceable CRM, 99.98% purity). It presents a sharp 4H singlet at ~8.40 ppm in DMSO- d6​ , completely resolved from all analyte signals.

2. Gravimetric Sample Preparation: Accurately weigh ~15.0 mg of the 5-[(Methylsulfonyl)methyl]-1H-indole sample and ~10.0 mg of 1,4-DNB using a calibrated microbalance ( d=0.001 mg) to minimize weighing uncertainty. Co-dissolve in 1.0 mL of DMSO- d6​ (99.9% D). Transfer 600 µL to a high-precision 5 mm NMR tube.

3. T 1​ Relaxation Measurement (The Causality of Accuracy): Incomplete relaxation leads to differential saturation, skewing integral ratios and destroying accuracy. Perform an Inversion-Recovery experiment ( 180∘−τ−90∘−acquire ) to determine the longitudinal relaxation time ( T1​ ) of the analyte and IS protons. Rule: The relaxation delay ( D1​ ) plus acquisition time ( AQ ) must be ≥5×T1​ of the slowest relaxing nucleus to ensure >99.3% signal recovery.

4. Data Acquisition & Processing:

  • Spectrometer: 500 MHz equipped with a cryoprobe (Temperature regulated to 298 K ±0.1 K).

  • Pulse Calibration: Perform a 90° pulse calibration specifically on the sample to maximize transverse magnetization. This ensures the highest Signal-to-Noise Ratio (SNR). For integration precision <1%, an SNR >250:1 is required [4].

  • Scans (NS): 64.

  • Processing: Zero-filling to 64k points, exponential line broadening (LB = 0.3 Hz), manual zero/first-order phase correction, and rigorous baseline correction.

Protocol 2: HPLC-UV Method (For Comparison)
  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 220 nm.

  • Calibration: 5-point calibration curve requiring a secondary standard of 5-[(Methylsulfonyl)methyl]-1H-indole (whose purity had to be pre-established via qNMR).

Visualizing the Validation Framework

qNMR_Workflow Prep 1. Gravimetric Sample Prep (Analyte + 1,4-DNB in DMSO-d6) T1 2. T1 Relaxation Measurement (Inversion Recovery) Prep->T1 Pulse 3. 90° Pulse Calibration (Maximize Transverse Magnetization) T1->Pulse Acq 4. Data Acquisition (D1 > 5*T1, NS=64) Pulse->Acq Proc 5. Spectrum Processing (Phase/Baseline Correction) Acq->Proc Calc 6. Absolute Mass Fraction Calculation Proc->Calc

Caption: Step-by-step experimental workflow for qNMR absolute quantification.

USP_Lifecycle ATP Stage 1: Procedure Design (Define ATP & TMU) Qual Stage 2: Procedure Performance Qualification ATP->Qual Method Optimized Mon Stage 3: Ongoing Procedure Performance Verification Qual->Mon Method Validated Mon->ATP Continuous Feedback

Caption: Analytical procedure lifecycle approach for qNMR validation per USP <1220>.

Comparative Data Presentation

The analytical target profile (ATP) required an expanded measurement uncertainty of Not More Than (NMT) 2.0% (coverage factor, k=2 , 95% confidence) [2]. The comparative performance of both methods is summarized below.

Table 1: Methodological Comparison

Parameter 1 H-qNMR MethodHPLC-UV Method
Principle of Quantification Primary Ratio Method (First Principles)Secondary Method (Calibration Curve)
Reference Standard Required Universal CRM (1,4-DNB)Analyte-Specific CRM (Hard to source)
Method Development Time 1–2 Days2–4 Weeks
Run Time per Sample ~12 minutes~25 minutes
Specificity High (Structural confirmation via chemical shift)Moderate (Retention time & UV spectrum)
Traceability Direct to SI units (via gravimetry and CRM)Dependent on secondary standard purity

Table 2: Validation Performance Summary (ICH Q2(R2) / USP <1220>)

Validation ParameterqNMR ResultsHPLC-UV ResultsAcceptance Criteria
Linearity ( R2 ) 0.99980.9995 0.9990
Accuracy (Recovery %) 99.8% – 100.2%98.5% – 101.5%98.0% – 102.0%
Repeatability (RSD %, n=6) 0.6%0.8% 1.0%
Intermediate Precision (RSD %) 0.7%1.1% 2.0%
Robustness High (Insensitive to minor pH/temp shifts)Moderate (Sensitive to mobile phase batch)Pass

Conclusion

While HPLC-UV remains a workhorse for routine batch release where established reference standards exist, qNMR is objectively superior for the absolute quantification of early-stage intermediates like 5-[(Methylsulfonyl)methyl]-1H-indole.

By leveraging the direct proportionality of NMR signal responses [1] and utilizing a universal internal standard, the qNMR method eliminates the logistical nightmare of sourcing specific CRMs. The experimental data confirms that qNMR not only meets but exceeds the accuracy and precision of HPLC-UV, while drastically reducing method development time from weeks to days. For pharmaceutical development laboratories, adopting qNMR under the USP <1220> lifecycle framework is a scientifically rigorous, self-validating, and highly efficient strategy.

References

  • Stimuli Article (qNMR)
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Source: ECA Academy URL
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy World URL

Sources

Comparative

The Reality Check: Cross-Validating Molecular Docking with Experimental Binding Assays

In the modern drug discovery pipeline, in silico molecular docking is an indispensable engine for high-throughput virtual screening. However, as any seasoned application scientist knows, the seductive simplicity of a doc...

Author: BenchChem Technical Support Team. Date: March 2026

In the modern drug discovery pipeline, in silico molecular docking is an indispensable engine for high-throughput virtual screening. However, as any seasoned application scientist knows, the seductive simplicity of a docking score can be misleading. Computational predictions are mathematical approximations of complex biological realities; their true value is only unlocked through rigorous, orthogonal experimental validation[1].

This guide provides an objective comparison between computational docking predictions (e.g., AutoDock Vina, Glide) and the gold-standard biophysical assays used to validate them: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . By understanding the causality behind why docking scores often diverge from experimental affinities, researchers can build robust, self-validating workflows to confidently advance hit compounds.

The Contenders: Computational Approximations vs. Biophysical Reality

While docking algorithms excel at predicting the spatial orientation (pose) of a ligand within a binding pocket, the correlation between their scoring functions and experimental binding affinity ( Kd​ or ΔG ) is notoriously weak[2].

The Causality of Discrepancy: Classical scoring functions prioritize computational speed, relying on implicit solvent models and rigid or semi-flexible receptor grids. Because of this, they frequently miscalculate the entropic penalty of displacing tightly bound water molecules or the conformational entropy lost by the protein upon binding. Furthermore, standard force fields fail to capture non-additive induction effects (polarization), which can account for 10–20% of the total interaction energy in molecular complexes[2].

To bridge this gap, computational hits must be cross-validated using biophysical techniques that measure the true kinetic and thermodynamic parameters of the interaction[3][4].

Quantitative Comparison of Modalities
ParameterMolecular Docking (In Silico)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Throughput Ultra-High (Millions of compounds/day)Medium to High (100s of compounds/day)Low (10s of compounds/day)
Primary Readout Predicted Binding Score ( ΔGcalc​ )Kinetics ( kon​ , koff​ ), Affinity ( Kd​ )Thermodynamics ( ΔH , ΔG , −TΔS , n )
Sample Consumption None (Computational)Low (µg of protein)High (mg of protein)
Strengths Rapid chemical space explorationReal-time, label-free kinetic dataTrue thermodynamic signature; no immobilization
Limitations Weak correlation with true affinityImmobilization artifacts; mass transport limitsLow throughput; strict buffer matching required

The Cross-Validation Workflow

To prevent assay-specific artifacts from generating false positives, a robust discovery pipeline cascades from high-throughput computational screening to kinetic validation, culminating in rigorous thermodynamic profiling.

CrossValidation VS In Silico Docking (AutoDock Vina / Glide) Pose Pose Triage & Scoring (ΔG Prediction) VS->Pose Top 1% Hits SPR SPR Kinetics (kon, koff, Kd) Pose->SPR Primary in vitro Screen ITC ITC Thermodynamics (ΔH, -TΔS, n) SPR->ITC Validated Binders Struct Structural Biology (X-ray / NMR) ITC->Struct Thermodynamic Profiling Struct->VS Refined Receptor Grid

Workflow integrating in silico docking with orthogonal in vitro biophysical validation.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol in the cross-validation pipeline must operate as a self-validating system , containing internal controls that immediately flag false data.

Protocol 1: Molecular Docking & Pose Triage

Objective: Identify high-probability binders while establishing a baseline for computational accuracy.

  • Receptor Preparation: Retrieve the high-resolution X-ray crystal structure of the target protein. Remove bulk water, add polar hydrogens, and assign partial charges (e.g., using Gasteiger charges).

  • Self-Validation (Native Re-docking): Before screening novel compounds, extract the co-crystallized native ligand and re-dock it into the prepared grid. Causality: If the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystal pose exceeds 2.0 Å, the grid parameters or scoring function are flawed and must be re-optimized before proceeding[1].

  • Virtual Screening: Dock the compound library, rank by binding energy ( ΔGcalc​ ), and visually inspect the top 1% of poses to ensure they exploit known pharmacophores (e.g., critical hydrogen bond networks).

Protocol 2: SPR Kinetic Validation

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of the computational hits.

  • Sensor Chip Functionalization: Covalently immobilize the target protein onto a dextran hydrogel sensor chip (e.g., CM5) using standard amine coupling (EDC/NHS chemistry).

  • Self-Validation (Reference Subtraction): Leave an adjacent flow cell unmodified (or block it with ethanolamine) to serve as a reference channel. Causality: SPR detects mass changes via refractive index shifts. High-concentration small-molecule injections cause bulk refractive index changes independent of binding. Subtracting the reference channel isolates the true biomolecular interaction and flags non-specific binding to the dextran matrix.

  • Multi-Cycle Kinetics: Inject the ligand at a minimum of five concentrations (spanning 0.1× to 10× the expected Kd​ ). Evaluate the fit quality using the χ2 value; a high χ2 indicates complex binding models or aggregation, requiring assay optimization.

Protocol 3: ITC Thermodynamic Profiling

Objective: Deconvolute the binding affinity into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions to confirm the mechanism of action.

  • Self-Validation (Rigorous Buffer Matching): Dialyze the target protein extensively against the final assay buffer. Use the exact dialysate to dissolve/dilute the ligand. Causality: ITC measures minute heat changes (microcalories). Even a 1% mismatch in DMSO concentration or pH between the ligand and protein solutions will generate massive heats of dilution that completely mask the binding isotherm.

  • Blank Titration: Perform a control titration of the ligand into the buffer alone. Subtract this background heat from the active experiment to validate that the observed heat is solely from protein-ligand association.

  • Titration Execution & Analysis: Titrate the ligand into the protein cell. Fit the resulting isotherm to a one-site binding model to extract the stoichiometry ( n ), Kd​ , and ΔH . Calculate −TΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS ). Causality: If n deviates significantly from 1.0 (for a monomeric target), it indicates either inaccurate protein concentration determination or partial protein denaturation, invalidating the thermodynamic readout.

Conclusion

Molecular docking provides the roadmap, but biophysical assays pave the road. A docking score of -10 kcal/mol is merely a hypothesis until SPR confirms the kinetics and ITC validates the thermodynamics. By combining the high-throughput capabilities of in silico models with the rigorous, self-validating nature of orthogonal in vitro assays, drug development professionals can confidently separate true therapeutic leads from computational artifacts.

References

  • Molecular Docking in Drug Discovery: Techniques, Applic
  • Popowicz lab. Helmholtz Munich.
  • Developments and challenges in hit progression within fragment-based drug discovery. NIH.
  • Protein-Ligand Interactions. Molecular Modeling Lab.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-[(Methylsulfonyl)methyl]-1H-indole

This document provides essential procedural guidance for the safe and compliant disposal of 5-[(Methylsulfonyl)methyl]-1H-indole, a compound of interest for researchers and professionals in drug development. Adherence to...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-[(Methylsulfonyl)methyl]-1H-indole, a compound of interest for researchers and professionals in drug development. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established principles of chemical waste management and are informed by the known properties of indole and sulfone-containing compounds.

Core Principles of Chemical Waste Management

The responsible disposal of any chemical reagent begins with a thorough understanding of its properties and potential hazards. For 5-[(Methylsulfonyl)methyl]-1H-indole, while a specific, comprehensive toxicological profile may not be extensively documented, its structure—an indole core with a methylsulfonyl group—provides critical insights into its reactivity and potential environmental impact.[1][2][3] Indole and its derivatives are known to have multifaceted roles in biological systems and can be environmental pollutants.[4][5][6] Therefore, a cautious and informed approach to its disposal is mandatory.

The primary directive for the disposal of this compound is to prevent its release into the environment.[7] This is achieved through a systematic process of waste identification, segregation, containment, and transfer to a licensed hazardous waste disposal facility.

Hazard Identification and Risk Assessment

Table 1: Physicochemical Properties and Hazard Summary of a Related Compound (1-Methylindole)

PropertyValueSource
Physical State Liquid[10]
Appearance Yellow[10]
Odor Stench[10]
Boiling Point 271 °F / 133 °C (35 hPa)
Density 1.051 g/cm3 (20 °C)
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11]

Note: This data is for a related indole compound and should be used as a precautionary guide for 5-[(Methylsulfonyl)methyl]-1H-indole.

Personal Protective Equipment (PPE) and Handling

Prior to handling 5-[(Methylsulfonyl)methyl]-1H-indole for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following PPE is mandatory to minimize exposure risks:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[12]

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are essential to protect against splashes.[12]

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[12]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]

Step-by-Step Disposal Protocol

The disposal of 5-[(Methylsulfonyl)methyl]-1H-indole must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

Step 1: Waste Segregation

Proper segregation of chemical waste is the cornerstone of safe disposal.[13]

  • Do Not Mix: Never mix 5-[(Methylsulfonyl)methyl]-1H-indole waste with other waste streams.[13] It should be collected in a dedicated waste container.

  • Compatibility: Ensure that the waste container is free from any residues of incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[8]

Step 2: Waste Container Selection and Labeling
  • Container Choice: Use a chemically resistant, sealable container for collecting the waste. The original container of the compound is often a suitable choice.[13]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE"[13]

    • The full chemical name: "5-[(Methylsulfonyl)methyl]-1H-indole"

    • The approximate quantity of waste

    • The date of accumulation

    • The name of the principal investigator or laboratory group

Step 3: Waste Accumulation and Storage
  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[13]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Step 4: Disposal Pathway

The recommended and most environmentally responsible method for the final disposal of 5-[(Methylsulfonyl)methyl]-1H-indole is through a licensed hazardous waste disposal company.

  • High-Temperature Incineration: This is the preferred method for many organic compounds, as it ensures complete destruction of the chemical.[12] The incineration facility should be equipped with afterburners and scrubbers to neutralize any harmful combustion byproducts.[12]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste transfer.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Minor Spill (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully collect the absorbed material into a designated hazardous waste container.[7][12]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Label the waste container appropriately and dispose of it as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.[12]

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with the name of the chemical and any available safety information.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 5-[(Methylsulfonyl)methyl]-1H-indole.

DisposalWorkflow start Identify Waste: 5-[(Methylsulfonyl)methyl]-1H-indole ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste: Dedicated Container ppe->segregate label_container Label Container: 'HAZARDOUS WASTE' Chemical Name, Date segregate->label_container store Store Safely: Sealed, Ventilated Area, Secondary Containment label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Document Waste Transfer contact_ehs->end

Caption: Decision workflow for the safe disposal of 5-[(Methylsulfonyl)methyl]-1H-indole.

References

  • Safety Data Sheet for a rel
  • 5-Methylsulfonyl-1H-indole | 152879-73-7. (n.d.). ChemScene.
  • Pandey, G., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8.
  • Proper Disposal of Fenthion Oxon Sulfone: A Guide for Labor
  • Safety Data Sheet for 5-Methylindole. (2025, December 19). Fisher Scientific.
  • Extracting recycle method of indole from indole synthesis waste water. (2014).
  • Safety D
  • Arora, P. K., et al. (2015). Isolation of Indole Utilizing Bacteria Arthrobacter sp. and Alcaligenes sp. From Livestock Waste. Current Microbiology, 71(3), 322-327.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • Safety Data Sheet for 5-Methyl-1H-indazole-3-carboxylic acid. (2025, December 26). Thermo Fisher Scientific.
  • Safety Data Sheet for 1H-Indole, 1-methyl-. (2024, March 4). Thermo Fisher Scientific.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023, May 26).
  • Safety Data Sheet for 1-Methyl-1H-indole-5-sulfonyl chloride. (2014, September 17).
  • Wang, Y., et al. (2025). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. Journal of Environmental Management, 397.
  • Safety Data Sheet: Kovacs' Reagent. (n.d.). Carl ROTH.
  • Safety Data Sheet for 1-Methylindole. (2025, September 7). Thermo Fisher Scientific.
  • METHYL 5-(METHYLSULFONYL)-1H-INDOLE-2-CARBOXYLATE | 205873-28-5. (2022, August 26). Chemicalbook.
  • N-Methyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine. (n.d.). CAS Common Chemistry.
  • 5-Methylindole. (n.d.). PubChem.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
  • El-Mekkawy, A. A. M., et al. (2015). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Synthesis, 12(5), 639-661.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia Safety & Risk Services.
  • Indole: Chemical Properties, Synthesis, Applications, and Analysis. (n.d.).
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.

Sources

Handling

Personal protective equipment for handling 5-[(Methylsulfonyl)methyl]-1H-indole

Handling 5-[(Methylsulfonyl)methyl]-1H-indole requires a rigorous, scientifically grounded approach to laboratory safety. As a critical intermediate in the synthesis of triptan-class pharmaceuticals (such as eletriptan)[...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 5-[(Methylsulfonyl)methyl]-1H-indole requires a rigorous, scientifically grounded approach to laboratory safety. As a critical intermediate in the synthesis of triptan-class pharmaceuticals (such as eletriptan)[1], this compound combines the inherent biological activity of an indole scaffold with the unique physicochemical properties of a methylsulfonylmethyl moiety.

To build a self-validating safety system in your laboratory, you must move beyond basic compliance. This guide provides drug development professionals with the mechanistic rationale behind personal protective equipment (PPE) selection, step-by-step operational workflows, and compliant disposal plans.

Hazard Profile & Mechanistic Rationale

Before selecting PPE, it is essential to understand why this specific chemical poses a risk to human physiology:

  • Dermal Toxicity & Permeation: Indole derivatives are recognized as moderately to highly toxic upon dermal contact. The lipophilic nature of the indole ring allows it to partition effectively into the lipid bilayer of the stratum corneum. The addition of the methylsulfonyl group can alter the molecule's partition coefficient, potentially acting as a localized permeation enhancer that increases the risk of systemic absorption.

  • Ocular Hazards: Airborne dust from crystalline indoles poses a severe risk of serious eye damage[2]. Upon contact with the aqueous environment of the cornea, the compound can cause immediate chemical burns and severe irritation.

  • Aquatic Toxicity: Substituted indoles are highly toxic to aquatic life, making proper environmental isolation and waste segregation a critical operational mandate.

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE is non-negotiable when handling 5-[(Methylsulfonyl)methyl]-1H-indole. Every layer of protection is designed to break a specific chain of exposure.

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Disposable Nitrile Gloves (4–8 mil)Nitrile provides an excellent barrier against solid organic intermediates[3]. Caution: If handling this compound dissolved in solvents (e.g., dichloromethane or acetone), nitrile breakthrough time drops to < 1 minute [4]. Double-gloving or butyl rubber is required for solvent-heavy extractions.
Eye Protection ANSI Z87.1 Tightly Fitting Safety GogglesStandard safety glasses leave peripheral gaps. Tightly fitting goggles prevent fine crystalline dust and aerosols from bypassing the lenses and reacting with corneal moisture[5].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatMust be fully buttoned with knit cuffs, worn over full-length pants and closed-toe shoes[6][7]. Minimizes exposed skin surface area, eliminating the primary vector for incidental dermal absorption.
Respiratory N95 / P100 Particulate RespiratorRequired only if handling bulk powders outside a controlled environment. Routine micro-to-meso scale operations must be conducted inside a certified chemical fume hood[3].

Quantitative Safety & Operational Parameters

To ensure your protocols are self-validating, adhere strictly to these quantitative operational thresholds:

ParameterValue / ThresholdScientific Rationale & Causality
Fume Hood Working Depth ≥ 16 cm (6 inches) inside sashPrevents turbulent room air at the sash edge from pulling chemical dust or solvent vapors into the operator's breathing zone[6].
Emergency Eyewash Duration ≥ 15 minutes continuousEnsures complete volumetric dilution and mechanical removal of lipophilic indole particles from the ocular surface[2].
Waste Accumulation Limit ¾ full OR 90–150 daysPrevents over-pressurization of waste carboys and complies with institutional hazardous waste storage mandates[8][9].

Operational Workflow: Step-by-Step Handling

  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood is fully operational and drawing air inward. Ensure the sash is positioned at or below the designated safe height (typically 18 inches)[3].

  • Aseptic Donning: Inspect nitrile gloves for micro-tears. Equip safety goggles and ensure your lab coat is completely buttoned[3].

  • Material Transfer: Position all weigh boats and analytical balances at least 16 cm inside the hood[6]. Use anti-static spatulas to minimize the aerosolization of the 5-[(Methylsulfonyl)methyl]-1H-indole powder. Avoid rapid hand movements that disrupt the hood's laminar airflow[6].

  • Immediate Containment: After transferring the required mass, immediately seal the primary chemical container.

  • Decontamination: Wipe down the balance and surrounding hood surfaces with a compatible solvent (e.g., ethanol), followed by a damp soap-and-water wipe to capture any residual lipophilic dust[3].

Visualizing the Safety Architecture

G Start Pre-Operation: PPE & Fume Hood Check Handle Chemical Handling: 5-[(Methylsulfonyl)methyl]-1H-indole Start->Handle Verified Safe Spill Spill or Exposure Detected? Handle->Spill Monitor Emergency Emergency Response: Evacuate, Wash, & Report Spill->Emergency Yes Disposal Routine Disposal: Segregate Solid/Liquid Waste Spill->Disposal No Incident End Decontamination & Log Completion Emergency->End Post-Incident Disposal->End Waste Secured

Workflow for the safe handling, emergency response, and disposal of indole derivatives.

Waste Management & Disposal Plan

Improper disposal of substituted indoles poses severe environmental liabilities. Never discharge this compound or its solvent mixtures down the drain[9][10].

  • Solid Waste (Chemically Contaminated): All contaminated consumables—including Kimwipes, disposable spatulas, empty vials, and compromised nitrile gloves—must be treated as hazardous waste. Double-bag the waste in clear plastic bags to allow for visual inspection by Environmental Health and Safety (EH&S) personnel[8]. Label the container explicitly as "Hazardous Waste - Toxic Solid (Indole Derivative)" [9].

  • Liquid Waste (Solvent Mixtures): If the indole is dissolved in organic solvents during synthesis, the waste must be strictly segregated. Do not mix halogenated solvents (e.g., chloroform, dichloromethane) with non-halogenated solvents (e.g., ethanol, ethyl acetate)[10]. Collect the liquid in designated, UN-rated 5-gallon safety cans[10].

  • Storage Logistics: Keep waste containers tightly capped unless actively adding waste. Request an EH&S pickup when the container is ¾ full or has reached the 90-day accumulation limit[8][9].

Emergency Response Protocols

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and mild soap for at least 15 minutes. Do not use organic solvents to wash the skin , as this will dissolve the indole and accelerate systemic absorption.

  • Ocular Exposure: Remove contact lenses if present. Flush eyes at the nearest emergency eyewash station for a minimum of 15 minutes, forcibly holding the eyelids open to ensure water reaches the entire ocular surface. Seek immediate ophthalmological evaluation[2].

  • Spill Response (Inside Hood): For dry powder spills, gently cover the powder with damp absorbent paper to prevent aerosolization. Sweep it up using a non-sparking tool and place the debris in a sealed hazardous solid waste container[11].

References

  • "A Validated LC Method for the Determination of Chiral Purity of (R)-3-((1-Methylpyrrolidin-2-yl) Methyl)-5-(Methylsulfonylmethyl)-1H-Indole: A Key Raw Material of Elitriptan Hydrobromide." International Journal of Pharmaceutical Sciences and Research (IJPSR).[Link]

  • "Chemical Fume Hoods." National Institutes of Health (NIH) Office of Research Services. [Link]

  • "Using a Fume Hood - Standard Operating Procedure." Hong Kong University of Science and Technology (HKUST). [Link]

  • "How to Store and Dispose of Extremely Hazardous Chemical Waste." UC San Diego Blink. [Link]

  • "How Should You Dispose of Excess Organic Solvents?" Solvent Washer. [Link]

  • "Lab Safety - Remcho Research Group." Oregon State University.[Link]

  • "Hazardous Waste Disposal Guide." Northwestern University Research Safety. [Link]

  • "Lab Safety Practices." BIOBASE. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.